molecular formula C8H7NO5 B8696838 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Cat. No.: B8696838
M. Wt: 197.14 g/mol
InChI Key: RZTRFWLYXYIRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 116313-84-9) is a nitro-catechol compound of significant interest in medicinal chemistry and neuroscience research. It serves as a key synthetic intermediate and a potent, long-acting inhibitor of the enzyme catechol-O-methyltransferase (COMT) . Its structural features, particularly the carbonyl group and unsubstituted aromatic ring, are identified as essential for maintaining prolonged peripheral COMT inhibition, making it a valuable tool for studying the peripheral metabolism of catecholamines and neurotransmitters like levodopa . With a molecular formula of C8H7NO5 and a molecular weight of 197.14 g/mol, this chemical building block is exclusively intended for research applications in a laboratory setting . All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3

InChI Key

RZTRFWLYXYIRAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Introduction

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, a nitrocatechol derivative, is a molecule of significant interest in medicinal chemistry and pharmacology. Its structural resemblance to endogenous catecholamines and the presence of a nitro group confer unique chemical and biological properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral analysis, and biological activity, with a particular focus on its role as an inhibitor of Catechol-O-methyltransferase (COMT). The insights presented herein are intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Chemical Identity and Structure

A clear understanding of the molecule's fundamental characteristics is paramount for any scientific investigation.

  • IUPAC Name: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

  • Synonyms: 3',4'-Dihydroxy-5'-nitroacetophenone

  • CAS Number: 116313-78-9[1]

  • Molecular Formula: C₈H₇NO₅

  • Molecular Weight: 197.15 g/mol

The chemical structure of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is characterized by an acetophenone core functionalized with two hydroxyl groups and a nitro group on the phenyl ring.

Caption: Chemical structure of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Appearance Yellow Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, ethyl ether, and benzene.[2]
pKa Not available

Synthesis and Purification

The synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is typically achieved through the nitration of a precursor molecule, 3',4'-dihydroxyacetophenone.

Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route for synthesizing 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves the electrophilic aromatic substitution (nitration) of 3',4'-dihydroxyacetophenone. The hydroxyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The regioselectivity of the nitration is therefore influenced by the interplay of these electronic effects.

G 3',4'-Dihydroxyacetophenone 3',4'-Dihydroxyacetophenone Nitrating Agent\n(e.g., HNO₃/H₂SO₄) Nitrating Agent (e.g., HNO₃/H₂SO₄) 3',4'-Dihydroxyacetophenone->Nitrating Agent\n(e.g., HNO₃/H₂SO₄) Electrophilic Aromatic Substitution 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Nitrating Agent\n(e.g., HNO₃/H₂SO₄)->1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Nitration Purification\n(Recrystallization) Purification (Recrystallization) 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone->Purification\n(Recrystallization) Isolation Pure Product Pure Product Purification\n(Recrystallization)->Pure Product

Caption: General workflow for the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Experimental Protocol: Nitration of 3',4'-Dihydroxyacetophenone

This protocol is a representative procedure and may require optimization based on laboratory conditions.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3',4'-dihydroxyacetophenone in a suitable solvent like acetic acid.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) to the reaction flask while maintaining a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Spectral Analysis

Structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups. The methyl protons of the acetyl group will appear as a singlet in the upfield region.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will have chemical shifts determined by their substitution pattern.
IR Spectroscopy Characteristic peaks for the hydroxyl (O-H) stretch (broad, ~3300-3500 cm⁻¹), carbonyl (C=O) stretch (~1680 cm⁻¹), and nitro (N-O) stretches (asymmetric ~1500-1540 cm⁻¹ and symmetric ~1335-1355 cm⁻¹) will be observed.[4]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ) should be observed.

Biological Activity and Applications

The primary biological significance of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone lies in its ability to inhibit the enzyme Catechol-O-methyltransferase (COMT).

Mechanism of Action: COMT Inhibition

COMT is a key enzyme in the metabolic degradation of catecholamines, such as dopamine, norepinephrine, and epinephrine.[5] By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT deactivates these neurotransmitters.

Inhibition of COMT, particularly in the periphery, is a valuable therapeutic strategy for Parkinson's disease. By preventing the peripheral breakdown of levodopa, a precursor to dopamine, COMT inhibitors increase its bioavailability to the brain, where it can be converted to dopamine to alleviate motor symptoms.

G cluster_0 Periphery cluster_1 Brain Levodopa Levodopa (administered) COMT COMT Levodopa->COMT Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses Blood-Brain Barrier Dopamine Dopamine 3-O-Methyldopa 3-O-Methyldopa (inactive) COMT->3-O-Methyldopa Dopamine_brain Dopamine (therapeutic effect) Levodopa_brain->Dopamine_brain Inhibitor 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Inhibitor->COMT Inhibits

Caption: Role of COMT in Levodopa metabolism and the mechanism of COMT inhibitors.

Therapeutic Potential

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone and its derivatives have been investigated as potent and selective peripheral COMT inhibitors.[6][7][8] The introduction of a nitro group and the specific substitution pattern on the catechol ring are crucial for high inhibitory activity.[5] The selectivity for peripheral COMT over central COMT is a desirable characteristic to minimize potential central nervous system side effects.[7]

Safety and Handling

Appropriate safety precautions must be observed when handling 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in a laboratory setting.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[9]

  • Precautionary Statements:

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

  • First-Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is a valuable compound for researchers in medicinal chemistry and drug discovery. Its well-defined synthesis and potent COMT inhibitory activity make it an important lead compound for the development of new therapeutics, particularly for neurodegenerative disorders like Parkinson's disease. Further investigation into its pharmacokinetic properties, safety profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Sources

In-Depth Technical Guide: The 3,4-Dihydroxy-5-Nitrophenyl Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical literature and chemical databases, a critical nomenclature distinction must be made regarding the 3,4-dihydroxy-5-nitrophenyl scaffold. CAS 116313-85-0 specifically designates 3,4-dihydroxy-5-nitrobenzaldehyde [1], a highly reactive intermediate and known pharmacopoeial impurity (Impurity C) in the synthesis of the Parkinson's disease drug Entacapone[2]. A structurally analogous compound, 3,4-dihydroxy-5-nitroacetophenone (CAS 116313-84-9), serves a parallel role in the synthesis of Tolcapone[3].

Because both compounds share the identical 3,4-dihydroxy-5-nitrophenyl core—the definitive pharmacophore responsible for Catechol-O-methyltransferase (COMT) inhibition[4]—this whitepaper will analyze the structural causality, synthetic methodologies, and analytical protocols centered around the primary CAS 116313-85-0 scaffold.

Structural Causality & Physicochemical Profile

To understand why CAS 116313-85-0 is a cornerstone in neuropharmacological drug design, we must analyze the causality behind its specific functional groups:

  • The Catechol Moiety (3,4-dihydroxy): This structural feature is essential for bidentate chelation. The two adjacent hydroxyl groups coordinate directly with the Mg²⁺ ion located deep within the catalytic active site of the COMT enzyme[4].

  • The 5-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety significantly lowers the pKa of the adjacent catechol hydroxyls. This ensures the hydroxyls are ionized at physiological pH, dramatically increasing the binding affinity to the Mg²⁺ ion compared to un-nitrated catechols.

  • The Aldehyde Group: Serves as the crucial synthetic handle. It acts as an electrophilic center for Knoevenagel condensations, allowing chemists to build the extended conjugated alkene systems seen in final Active Pharmaceutical Ingredients (APIs) like Entacapone[3].

Table 1: Physicochemical Properties of CAS 116313-85-0
PropertyValueCausality / Significance
Molecular Formula C₇H₅NO₅Defines the core nitrocatechol building block.
Molecular Weight 183.12 g/mol Low molecular weight allows for efficient downstream conjugation without violating Lipinski's Rule of 5[1].
Appearance Dark Yellow SolidThe conjugated nitro-aromatic system absorbs visible light, acting as a visual indicator during purification[5].
Topological Polar Surface Area 103 ŲHigh polarity dictates its solubility profile, requiring polar organic solvents (e.g., Acetonitrile, Ethyl Acetate) for reactions[6].
H-Bond Donors / Acceptors 2 / 5Critical for enzyme active-site interaction and predicting chromatographic retention times[6].

Mechanistic Pathway: COMT Inhibition

In the clinical management of Parkinson's disease, Levodopa (L-DOPA) is administered to replenish dopamine levels in the brain. However, peripheral COMT rapidly metabolizes L-DOPA into the inactive metabolite 3-O-methyldopa (3-OMD), severely reducing the amount of L-DOPA that crosses the blood-brain barrier[4].

Drugs synthesized from CAS 116313-85-0 act as false substrates. The nitrocatechol pharmacophore tightly binds to the COMT enzyme, competitively inhibiting the degradation of L-DOPA and prolonging its therapeutic half-life[4].

COMT_Pathway LDOPA Levodopa (L-DOPA) Dopamine Dopamine (CNS Active) LDOPA->Dopamine DOPA Decarboxylase OMD 3-O-Methyldopa (Inactive Metabolite) LDOPA->OMD COMT Pathway COMT COMT Enzyme (Mg2+ Dependent) Inhibitor 3,4-Dihydroxy-5-nitro Pharmacophore Inhibitor->COMT Competitive Inhibition

Mechanism of COMT inhibition by the 3,4-dihydroxy-5-nitro scaffold preserving L-DOPA.

Experimental Workflows: Synthesis & Validation

The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde is typically achieved via the selective demethylation of 5-nitrovanillin[5].

Protocol 1: Selective Demethylation of 5-Nitrovanillin

Scientific Rationale: Traditional harsh acidic demethylation (e.g., refluxing in HBr/AcOH) can lead to the degradation of the sensitive aldehyde group. The protocol below utilizes an Aluminum/Iodine system to generate Aluminum Triiodide (AlI₃) in situ. AlI₃ acts as a soft Lewis acid that selectively cleaves the aryl methyl ether without destroying the aldehyde or nitro functional groups[5].

Step-by-Step Methodology:

  • Reagent Activation: To a 100 mL round-bottom flask, add 2.095 g of elemental Iodine, 0.368 g of Aluminum powder, and 40 mL of anhydrous acetonitrile[5].

  • In Situ AlI₃ Generation: Heat the mixture to reflux and stir for approximately 2 hours.

    • Self-Validating Checkpoint: The reaction is complete when the deep violet-red color of elemental iodine completely dissipates, indicating the full conversion to AlI₃[5].

  • Substrate Addition: Cool the mixture slightly. Add 1.597 g of Pyridine (which acts as an acid scavenger to prevent side reactions) followed by 0.986 g of 5-nitrovanillin[5].

  • Cleavage Reaction: Maintain continuous stirring for 18 hours. Monitor the reaction progression via TLC or HPLC until the 5-nitrovanillin peak is entirely consumed.

  • Quenching & Acidification: Cool the mixture to room temperature. Safely quench the Lewis acid by slowly adding 10 mL of 2 mol/L dilute hydrochloric acid[5].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic phases over anhydrous sodium sulfate, concentrate via rotary evaporation, and purify using fast column chromatography (Mobile phase: Ethyl Acetate to Petroleum Ether 1:3 v/v) to yield the target yellow solid (approx. 71% yield)[5].

Synthesis N_Vanillin 5-Nitrovanillin (Starting Material) Demethylation Selective Demethylation (Al / I2 / Pyridine) N_Vanillin->Demethylation Intermediate 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0) Demethylation->Intermediate Condensation Knoevenagel Condensation (2-Cyano-N,N-diethylacetamide) Intermediate->Condensation Entacapone Entacapone API (COMT Inhibitor) Condensation->Entacapone

Synthetic route from 5-nitrovanillin to Entacapone via CAS 116313-85-0.

Analytical & Quality Control Protocols

Because unreacted CAS 116313-85-0 can carry over into the final drug product, it is strictly monitored as Entacapone EP Impurity C under pharmacopoeial guidelines[2]. Rigorous Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are required to quantify its presence.

Table 2: Standardized HPLC Parameters for Impurity C Detection
ParameterSpecificationScientific Rationale
Stationary Phase C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Provides optimal retention and theoretical plate count for polar aromatic compounds.
Mobile Phase Phosphate buffer (pH ~2.5) / MethanolA low pH is critical to suppress the ionization of the catechol hydroxyls, preventing peak tailing and improving resolution.
Detection Wavelength UV at ~280 nm & 330 nmCaptures the strong absorbance profile of the extended conjugation within the nitro-aromatic ring[1].
Elution Profile Gradient ElutionEnsures the baseline separation of the highly polar Impurity C (elutes early) from the highly lipophilic Entacapone API (elutes late).

References

  • PubChem. "3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957" National Center for Biotechnology Information. URL: [Link]

  • PubChem. "Entacapone | C14H15N3O5 | CID 5281081" National Center for Biotechnology Information. URL: [Link]

  • Google Patents.

Sources

The Role of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in Entacapone Synthesis: Impurity Profiling and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, Entacapone stands as a critical catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy for Parkinson's disease. While the primary synthetic route to Entacapone relies on the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde, the presence of closely related structural analogues dictates the ultimate purity and efficacy of the Active Pharmaceutical Ingredient (API).

This technical guide explores the dual role of 1-(3,4-dihydroxy-5-nitrophenyl)ethanone (also known as 3,4-dihydroxy-5-nitroacetophenone or DHNA). To the process chemist, it is a critical process impurity that must be rigorously controlled; to the medicinal chemist, it is a validated pharmacophore and scaffold for structure-activity relationship (SAR) studies.

Mechanistic Role 1: The Impurity Propagation Cascade

The industrial synthesis of Entacapone typically begins with vanillin (4-hydroxy-3-methoxybenzaldehyde). However, commercial vanillin—whether derived from lignin depolymerization or the petrochemical alkylation of guaiacol—frequently contains trace amounts of acetovanillone (4-hydroxy-3-methoxyacetophenone). Because of their nearly identical physicochemical properties, acetovanillone easily co-crystallizes with vanillin, bypassing early purification steps.

If left unchecked, acetovanillone undergoes the exact same synthetic transformations as the primary API precursor, leading to a parallel impurity cascade.

The Chemical Pathway
  • Nitration: Both vanillin and acetovanillone undergo electrophilic aromatic substitution to yield their 5-nitro derivatives.

  • Demethylation: Treatment with hydrobromic acid (HBr) in acetic acid cleaves the methyl ether. The strong acid protonates the methoxy oxygen, while the bromide ion acts as a nucleophile in an

    
     attack on the sterically accessible methyl group. This yields 3,4-dihydroxy-5-nitrobenzaldehyde (the API precursor) and 1-(3,4-dihydroxy-5-nitrophenyl)ethanone  (the impurity intermediate).
    
  • Knoevenagel Condensation: In the final step, reaction with N,N-diethylcyanoacetamide yields Entacapone. Simultaneously, the DHNA impurity reacts to form the methyl-entacapone analogue (N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)but-2-enamide).

Pathway cluster_standard Standard API Synthesis Pathway cluster_impurity Impurity Propagation Cascade V Vanillin DHNB 3,4-Dihydroxy-5- nitrobenzaldehyde V->DHNB 1. Nitration 2. Demethylation ENT Entacapone (API) DHNB->ENT Knoevenagel Condensation AV Acetovanillone (Trace Impurity) DHNA 1-(3,4-Dihydroxy-5- nitrophenyl)ethanone AV->DHNA 1. Nitration 2. Demethylation MENT Methyl-Entacapone Impurity DHNA->MENT Knoevenagel Condensation

Fig 1: Parallel propagation of the acetophenone impurity during Entacapone API synthesis.

Kinetic Control & Electrophilicity

The formation of the methyl-entacapone impurity is somewhat mitigated by inherent chemical kinetics. Ketones are significantly less electrophilic than aldehydes. The methyl group of DHNA exerts a positive inductive effect (+I), increasing electron density at the carbonyl carbon and reducing its susceptibility to nucleophilic attack by the cyanoacetamide carbanion. Furthermore, the methyl group introduces steric hindrance.

However, because the Knoevenagel condensation in Entacapone synthesis is notoriously slow—often requiring 84 to 100 hours of reflux as documented in 1[1]—the extended thermal exposure allows the slower ketone condensation to proceed, leading to unacceptable accumulation of the methyl-entacapone impurity if the starting materials are not rigorously controlled.

Kinetics Aldehyde Aldehyde Precursor (High Electrophilicity) Condensation Knoevenagel Condensation with N,N-diethylcyanoacetamide Aldehyde->Condensation Sterically unhindered Ketone Acetophenone Precursor (Low Electrophilicity) Ketone->Condensation Steric hindrance & +I effect API Entacapone (Fast, k1) Condensation->API Major Pathway Impurity Methyl-Entacapone (Slow, k2) Condensation->Impurity Minor Pathway

Fig 2: Kinetic differentiation in Knoevenagel condensation due to steric and electronic effects.

Mechanistic Role 2: SAR Scaffold for COMT Inhibition

Beyond its role as an impurity, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone is a pharmacologically active entity in its own right. According to 2[2], the compound itself exhibits potent COMT inhibitory activity. The presence of the nitro-catechol moiety is the absolute requirement for binding to the active site of the COMT enzyme, where the catechol hydroxyls chelate the active-site magnesium ion (


).

In medicinal chemistry, DHNA serves as a versatile building block. It is utilized in the synthesis of pentanedione derivatives (such as Nitecapone analogues) and other highly active catechol derivatives, as heavily detailed in 3[3].

Experimental Protocols

To control this impurity within Quality by Design (QbD) frameworks, analytical laboratories must synthesize DHNA as a reference standard and validate its quantification in the API.

Protocol A: Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Reference Standard

This self-validating protocol is adapted from Example 19 of US5446194A[2], utilizing thermodynamic driving forces to achieve complete demethylation.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 19.9 g of 4-hydroxy-3-methoxy-5-nitroacetophenone in 200 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 200 mL of 48% aqueous hydrobromic acid (HBr). Causality: The vast molar excess of HBr ensures that the equilibrium of the ether cleavage is driven to completion, while acetic acid provides a polar protic environment that stabilizes the

    
     transition state.
    
  • Thermal Activation: Heat the mixture to reflux (~115°C) for exactly 5 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature. Add 500 mL of a saturated aqueous sodium sulfate (

    
    ) solution and let stand overnight at 5°C. Causality: The high ionic strength of the sulfate solution "salts out" the highly polar catechol product, forcing it out of the aqueous phase.
    
  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from ethanol/water.
    
  • Validation Step: Confirm structural identity via

    
    -NMR. The successful cleavage is validated by the complete disappearance of the methoxy singlet at ~3.9 ppm, while retaining the acetyl methyl singlet at ~2.5 ppm.
    
Protocol B: HPLC Quantification of DHNA in Entacapone API

Objective: Achieve baseline resolution between the API and the acetophenone-derived impurities.

  • Column: C18 Reverse Phase (e.g., Spherisorb ODS, 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.1 M Monosodium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Methanol (60:40 v/v). Causality: The highly acidic pH is strictly required to suppress the ionization of the catechol hydroxyl groups (

    
     ~4.5), ensuring the analytes remain in their neutral, lipophilic state for sharp peak shapes and reproducible retention.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

  • Sample Preparation: Dissolve 50 mg of Entacapone API in 50 mL of mobile phase.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the API and its associated acetophenone-derived impurities under the specified HPLC conditions. Because the methyl group increases lipophilicity, the acetophenone derivatives consistently elute later than their aldehyde/hydrogen counterparts.

AnalyteRelative Retention Time (RRT)Limit of Detection (LOD)ICH Qualification Threshold
3,4-Dihydroxy-5-nitrobenzaldehyde0.450.01%0.15%
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone 0.62 0.02% 0.15%
Entacapone (API)1.00N/AN/A
Methyl-Entacapone Impurity1.350.02%0.15%

References

  • Improved process for the preparation of entacapone - EP1699753B1. Source: European Patent Office (epo.org). 1

  • Pharmacologically active catechol derivatives - US5446194A. Source: Google Patents. 2

  • Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same - US4963590A. Source: Google Patents. 3

Sources

Engineering the Nitrocatechol Pharmacophore: Structure-Activity Relationships and Toxicity Paradigms in COMT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Catechol-O-methyltransferase (COMT) inhibitors represent a cornerstone in the adjunctive treatment of Parkinson’s disease, designed to prevent the peripheral degradation of levodopa and increase its bioavailability in the central nervous system 1. The development of these therapeutics has been dominated by the nitrocatechol pharmacophore . While highly effective at binding the COMT active site, the structural nuances of nitrocatechol side chains dictate a delicate balance between target affinity, pharmacokinetic half-life, and severe hepatotoxic liabilities. This technical guide explores the mechanistic structure-activity relationships (SAR) of nitrocatechols—from the mitochondrial uncoupling seen in early generations to the optimized target residence time of modern therapeutics.

Structural Biology of the COMT Active Site

COMT is a bisubstrate, magnesium-dependent enzyme. The methylation reaction occurs via a strictly ordered sequential mechanism: S-adenosyl-L-methionine (SAM) must bind first to induce a conformational shift, followed by the Mg²⁺ ion, and finally the catechol substrate or inhibitor 2.

The Nitrocatechol Pharmacophore

The efficacy of nitrocatechol inhibitors (e.g., Tolcapone, Entacapone, Opicapone) relies on two primary structural features:

  • The Catechol Ring: The two adjacent hydroxyl groups are strictly required to chelate the Mg²⁺ ion. Within the active site, Mg²⁺ is octahedrally coordinated by the side chains of Asp141, Asp169, Asn170, a water molecule, and the ligand's hydroxyls 3.

  • The Nitro Group (-NO₂): Positioned at C5, the nitro group is strongly electron-withdrawing. This lowers the pKa of the catechol hydroxyls, ensuring they are ionized at physiological pH to maximize Mg²⁺ chelation 2. Furthermore, the nitro group engages in critical van der Waals interactions with the "gatekeeper" residue Trp143, while the aromatic ring forms edge-to-face π-π stacking with Trp38 2.

G SAM S-Adenosylmethionine (SAM) Methyl Donor Target COMT Active Site (D141, D169, N170) SAM->Target Binds First Mg Mg2+ Ion Octahedral Coordination Mg->Target Coordinates Inhibitor Nitrocatechol Inhibitor (Catechol Ring + NO2) Inhibitor->Mg Chelates via OH Inhibitor->Target Competitive Binding W143 Trp143 & Trp38 (Hydrophobic Pocket) Inhibitor->W143 pi-pi & vdW interactions

COMT Catalytic Mechanism and Nitrocatechol Binding Dynamics.

The Lipophilicity Paradox: Efficacy vs. Hepatotoxicity

While the nitrocatechol core anchors the drug, the side chain determines the pharmacokinetic profile and toxicity.

  • Tolcapone (First-in-class): Features a 4-methylphenyl ketone side chain. Its high lipophilicity allows it to cross the blood-brain barrier for central COMT inhibition. However, this same lipophilicity allows the nitrocatechol to act as a protonophore in hepatocytes, uncoupling mitochondrial oxidative phosphorylation and leading to severe, sometimes fatal, drug-induced liver injury (DILI) 4.

  • Entacapone (Second-generation): Replaced the ketone with a cyano-N,N-diethylacrylamide group. The cyano moiety stabilizes reactivity and decreases lipophilicity, restricting the drug to the periphery and eliminating mitochondrial uncoupling 4. However, it suffers from a short half-life, requiring frequent dosing 5.

  • Opicapone (Third-generation): Incorporates a pyridine N-oxide and a [1,2,4]-oxadiazole ring 6. This structural optimization provides exceptionally high binding affinity and a prolonged target residence time without the hepatotoxic liabilities of tolcapone 7.

Quantitative SAR & Pharmacokinetic Profiles
DrugCore ScaffoldSide Chain ModificationCOMT InhibitionBBB PenetrationHepatotoxicity RiskPrimary Mechanism of Toxicity
Tolcapone Nitrocatechol4-methylphenyl ketoneSub-nanomolar (

)
HighHigh (Black Box)Mitochondrial uncoupling (protonophore)
Entacapone NitrocatecholCyano-N,N-diethylacrylamide0.23 μM (

)
LowLowN/A (Reduced lipophilicity)
Opicapone NitrocatecholPyridine N-oxide & OxadiazoleSub-nanomolar (

)
LowVery LowN/A (High target residence time)

Self-Validating Experimental Protocols

To accurately evaluate the SAR of novel nitrocatechols, researchers must decouple target affinity from mitochondrial toxicity. The following protocols provide a self-validating system for this dual assessment.

Protocol A: Recombinant Human S-COMT Inhibition Kinetic Assay

This assay determines the


 and 

of novel nitrocatechols against the soluble peripheral isoform of COMT.

Step 1: Buffer Preparation Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: The assay must be run at physiological pH because the ionization state of the catechol hydroxyls (modulated by the electron-withdrawing nitro group) is the primary determinant of Mg²⁺ chelation strength [[2]]().

Step 2: Cofactor Addition Add 5 mM MgCl₂ and 1 mM Dithiothreitol (DTT) to the buffer. Causality: COMT is strictly magnesium-dependent; Mg²⁺ is essential for the octahedral coordination of the ligand 3. DTT prevents the oxidation of critical cysteine residues within the active site, ensuring the enzyme remains active.

Step 3: Enzyme & SAM Incubation Incubate 2.0 μg/mL recombinant human S-COMT with 200 μM SAM for 15 minutes at 37°C. Causality: COMT follows a sequentially ordered binding mechanism. SAM must bind the apoenzyme first to induce the structural conformation necessary to form the Mg²⁺ and catechol binding pockets [[2]]().

Step 4: Ligand & Substrate Addition Add the nitrocatechol inhibitor (titrated from 0.125 to 20 μM), followed by 2 μM of 3-BTD (a two-photon fluorescent probe). Causality: 3-BTD acts as a surrogate catechol substrate. Its methylation by COMT quenches its fluorescence, providing a highly sensitive, high-throughput readout compared to traditional radiometric assays 3.

Protocol B: Hepatocyte Mitochondrial Respiration (Seahorse XF) Assay

This assay validates whether a highly potent nitrocatechol carries the hepatotoxic protonophore liabilities of Tolcapone.

Step 1: Primary Hepatocyte Culture Seed freshly isolated primary human or rat hepatocytes into a Seahorse XF96 microplate. Causality: Primary hepatocytes are required because immortalized cell lines often exhibit altered metabolic states (Warburg effect) and do not accurately model the mitochondrial reliance of in vivo liver tissue 4.

Step 2: Compound Treatment & OCR Measurement Treat cells with the test compound (10-100 μM) and immediately measure the Oxygen Consumption Rate (OCR). Causality: Lipophilic nitrocatechols (like Tolcapone) act as protonophores, dissipating the mitochondrial proton gradient. The cell attempts to restore the gradient by hyperactivating the electron transport chain, resulting in a massive, immediate spike in OCR that is entirely uncoupled from ATP production 4.

Workflow Step1 1. Primary Hepatocytes (Physiological Model) Step2 2. Nitrocatechol Incubation Step1->Step2 Step3 3. Seahorse XF Analyzer Step2->Step3 Step4 4. OCR Measurement (Proton Leak) Step3->Step4 Step5 5. Toxicity Quantification Step4->Step5

Mitochondrial Uncoupling Toxicity Assay Workflow.

Conclusion

The evolution of COMT inhibitors is a masterclass in structure-activity relationship optimization. The nitrocatechol core provides the necessary electrostatic and steric interactions to competitively inhibit the SAM/Mg²⁺-dependent active site. However, the side chain dictates the therapeutic window. By replacing highly lipophilic ketone moieties with complex heterocycles like oxadiazoles, modern drug development has successfully decoupled target affinity from mitochondrial uncoupling, yielding safe, long-acting therapeutics like Opicapone.

References

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism National Institutes of Health (PMC)[Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders National Institutes of Health (PMC)[Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders ACS Omega[Link]

  • CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones RSC Publishing[Link]

  • Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders National Institutes of Health (PMC)[Link]

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives National Institutes of Health (PMC)[Link]

  • Pharmacological profile of opicapone, a third-generation nitrocatechol catechol-O-methyl transferase inhibitor, in the rat National Institutes of Health (PMC)[Link]

Sources

Pharmacological Mechanism of 5-Nitro-3,4-Dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Pharmacodynamics, Structural Biology, and Experimental Protocols of Nitrocatechol COMT Inhibitors Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

5-nitro-3,4-dihydroxyacetophenone (NDHA) represents a quintessential nitrocatechol pharmacophore , serving as both a functional inhibitor of Catechol-O-Methyltransferase (COMT) and a structural template for third-generation antiparkinsonian drugs (e.g., Opicapone).

Its pharmacological value lies in its ability to tightly bind the COMT active site, preventing the methylation of L-DOPA. By inhibiting this enzymatic pathway, NDHA and its derivatives extend the plasma half-life of L-DOPA, facilitating its transport across the Blood-Brain Barrier (BBB) for conversion into dopamine. This guide deconstructs the molecular mechanics, binding thermodynamics, and experimental validation of NDHA.

Structural Biology & Chemical Identity

The efficacy of 5-nitro-3,4-dihydroxyacetophenone is not accidental; it is a product of precise electronic tuning. The molecule consists of a catechol ring substituted with a nitro group and an acetyl tail.

The Nitrocatechol Pharmacophore

The core mechanism relies on the ionization properties of the catechol hydroxyl groups.

  • pKa Modulation: The nitro group (

    
    ) at position 5 is a strong electron-withdrawing group (EWG). It delocalizes electron density from the aromatic ring, significantly lowering the 
    
    
    
    of the adjacent hydroxyl groups (typically from
    
    
    in unsubstituted catechols to
    
    
    in nitrocatechols).
  • Physiological Ionization: At physiological pH (7.4), the hydroxyls are ionized (deprotonated). This anionic state is critical for its primary mode of action: Metal Chelation .

Magnesium Coordination

COMT is a magnesium-dependent enzyme. The catalytic cycle requires an


 ion to coordinate the catechol substrate, orienting it for methyl transfer from the cofactor S-adenosyl-L-methionine (SAM).
  • Mechanism: NDHA acts as a bisubstrate inhibitor . Its ionized oxygens form a rigid, bidentate coordination complex with the active site

    
    .
    
  • Dead-End Complex: Unlike natural substrates (dopamine/L-DOPA), the electron-deficient oxygen atoms of NDHA are poor nucleophiles. They bind the magnesium tightly but refuse to accept the methyl group from SAM, effectively "jamming" the catalytic machinery.

Pharmacological Mechanism of Action (MoA)

Enzyme Kinetics

NDHA functions primarily as a reversible, tight-binding inhibitor .

  • Competitive Component: It competes directly with catechol substrates (L-DOPA) for the catalytic site.

  • Non-Competitive Component: In some kinetic models, nitrocatechols display non-competitive behavior with respect to SAM, as the inhibitor locks the enzyme-SAM-Mg complex in an inactive state.

Pathway Impact: L-DOPA Sparing

In Parkinson's disease therapy, peripheral COMT metabolizes L-DOPA into 3-O-methyldopa (3-OMD), which is therapeutically inert and competes with L-DOPA for transport into the brain.

  • Without Inhibition:

    
     of L-DOPA is metabolized peripherally (by AADC and COMT).
    
  • With NDHA Inhibition: Peripheral COMT is blocked.[1] Plasma levels of 3-OMD drop, L-DOPA AUC (Area Under the Curve) increases, and more L-DOPA reaches the striatum.

Visualization: The L-DOPA Sparing Pathway

LDOPA_Pathway cluster_periphery Peripheral Circulation cluster_bbb Blood-Brain Barrier cluster_brain CNS (Striatum) LDOPA L-DOPA COMT COMT Enzyme (Mg2+ Dependent) LDOPA->COMT Substrate LAT1 LAT1 Transporter LDOPA->LAT1 Transport OMD 3-O-Methyldopa (Inactive) COMT->OMD Methylation NDHA 5-nitro-3,4-dihydroxyacetophenone (Inhibitor) NDHA->COMT High Affinity Binding (Blocks Active Site) OMD->LAT1 Competes with L-DOPA (Reduced Efficacy) AADC AADC Enzyme LAT1->AADC Dopamine Dopamine AADC->Dopamine Decarboxylation

Figure 1: Mechanism of L-DOPA sparing. NDHA inhibits peripheral COMT, preventing the formation of 3-OMD and reducing competition at the LAT1 transporter, thereby increasing CNS Dopamine synthesis.

Experimental Protocols

To validate the activity of 5-nitro-3,4-dihydroxyacetophenone, researchers employ an in vitro enzymatic assay using recombinant COMT and HPLC-ECD (Electrochemical Detection) for high sensitivity.

Protocol: Recombinant COMT Inhibition Assay

Objective: Determine the


 of NDHA against human soluble COMT (S-COMT).

Reagents:

  • Enzyme: Recombinant human S-COMT (approx. 20 nM final conc).

  • Substrate: L-DOPA or Esculetin (100

    
    M).
    
  • Cofactor: S-adenosyl-L-methionine (SAM, 200

    
    M).
    
  • Buffer: 100 mM Phosphate buffer (pH 7.4) containing 2 mM

    
     (Critical for activity).
    
  • Inhibitor: NDHA (Serial dilutions: 1 nM to 10

    
    M).
    

Workflow:

  • Pre-incubation: Mix Buffer,

    
    , COMT, and NDHA (various concentrations) in a microplate. Incubate at 37°C for 10 minutes to allow inhibitor binding.
    
  • Initiation: Add the Substrate/SAM mixture to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 1M Perchloric Acid (precipitates protein).

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Quantification: Inject supernatant into HPLC-ECD.

    • Mobile Phase: 50 mM Sodium Phosphate, pH 3.0, 2% Methanol.

    • Detection: Electrochemical detection (+600 mV) is preferred over UV due to the low concentrations of methylated product (3-OMD).

Data Analysis: Calculate % Inhibition relative to vehicle control. Plot log[Inhibitor] vs. Response to derive


.
Visualization: Assay Logic & Binding Dynamics

COMT_Binding_Mechanism cluster_active_site COMT Active Site Mg Mg2+ Ion (Catalytic Core) Asp Asp141/Asp169 (Enzyme Residues) Asp->Mg Coordinates NDHA 5-nitro-3,4-dihydroxyacetophenone (Inhibitor) NDHA->Mg Bidentate Chelation (OH groups) SAM SAM (Cofactor) SAM->NDHA Methyl Transfer Blocked (Due to Nitro group EWG)

Figure 2: Molecular binding topology. The inhibitor (NDHA) occupies the catalytic site by chelating Magnesium, physically blocking the substrate and electronically preventing methylation by SAM.

Synthesis & Stability Considerations

For researchers synthesizing or sourcing this compound for assays:

  • Synthesis Route: Typically involves the acetylation of 4-bromophenol, followed by a Fries rearrangement to generate the acetophenone core, and finally nitration using nitric acid in acetic acid to introduce the 5-nitro group [1, 4].

  • Stability: Nitrocatechols are sensitive to oxidation and light. Solutions should be prepared fresh in amber glass. The presence of the nitro group makes the compound acidic; ensure buffer capacity is sufficient in assays to maintain pH 7.4.

References

  • Learmonth, D. A., et al. (2002). Synthesis and biological evaluation of novel 3-nitrocatechol derivatives as potent, long-acting peripheral COMT inhibitors. Journal of Medicinal Chemistry. Link

  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews. Link

  • Kiss, L. E., & Soares-da-Silva, P. (2014). Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their use in the treatment of CNS disorders.[1][2][3][4] Chemical Patents Aside. Link

  • Bäckström, R., et al. (1989). Synthesis of some novel 3,4-dihydroxy-5-nitrobenzylidene derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for Entacapone/Nitecapone precursors). Link

  • US Patent 4963590A. Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same.[5] (Describes the synthesis of 3,4-dihydroxy-5-nitroacetophenone derivatives). Link

Sources

Biological Activity of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Nitrocatechol Pharmacophore

The compound 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also referred to as 3,4-dihydroxy-5-nitroacetophenone) represents a critical scaffold in neuropharmacology. It serves as the structural anchor for the "nitrocatechol" class of Catechol-O-methyltransferase (COMT) inhibitors .[1][2]

While the parent molecule exhibits baseline inhibitory activity, its derivatives—specifically those modifying the ethanone side chain—have revolutionized the treatment of Parkinson’s Disease (PD). By preventing the peripheral methylation of L-DOPA, these derivatives significantly increase the bioavailability of dopaminergic therapies.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for evaluating these derivatives, with a specific focus on the potent analog BIA 3-202 (1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) and emerging anticancer chalcone variants.

Chemical Basis & Structure-Activity Relationship (SAR)[3]

The biological potency of this scaffold relies on three synergistic structural features.

The Nitrocatechol Anchor

The 3,4-dihydroxy-5-nitrophenyl moiety is the "warhead" of the molecule.

  • Mechanism: The ortho-hydroxyl groups coordinate with the catalytic Mg²⁺ ion within the COMT active site.

  • Electronic Effect: The electron-withdrawing nitro group (

    
    ) at position 5 lowers the pKa of the hydroxyl groups (pKa ~6-7 vs. ~9 for unsubstituted catechols). This ensures the hydroxyls are ionized at physiological pH, maximizing affinity for the positively charged Magnesium ion.
    
The Ethanone Side Chain (The "R" Group)

Modifications at the C-1 position (the ethanone tail) dictate the pharmacokinetic profile, specifically Blood-Brain Barrier (BBB) penetration .

  • Short Chain (Parent): Moderate affinity, non-selective distribution.

  • Extended Lipophilic Chain (e.g., BIA 3-202): The addition of a phenyl ring (2-phenyl-ethanone) increases lipophilicity and protein binding, restricting the drug to the periphery. This is desirable for sparing L-DOPA in the plasma without interfering with central dopamine metabolism.

SAR Visualization

SAR_Analysis Core 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Catechol 3,4-Dihydroxy (Mg2+ Chelation) Core->Catechol SideChain Ethanone Tail (PK Modulation) Core->SideChain Nitro->Catechol Lowers pKa COMT Active Site COMT Active Site Catechol->COMT Active Site Binds Mg2+ BIA3202 Derivative: BIA 3-202 (2-phenyl-ethanone) Result: Peripheral Restriction SideChain->BIA3202 Phenyl extension Chalcones Derivative: Chalcones (Alpha-beta unsaturated) Result: EGFR Inhibition (Anticancer) SideChain->Chalcones Aldol Condensation

Figure 1: Structural dissection of the nitrocatechol pharmacophore and its functional derivatives.

Therapeutic Applications

Neurology: COMT Inhibition (Parkinson's Disease)

The primary application of these derivatives is as adjuncts to Levodopa/Carbidopa therapy.[1][2][3]

  • Target: Soluble (S-COMT) and Membrane-bound (MB-COMT) isoforms.

  • Clinical Goal: Inhibit the conversion of L-DOPA to 3-O-methyldopa (3-OMD) in the periphery.

  • Key Derivative: BIA 3-202 .[4]

    • Potency: Shows an inhibition profile similar to Entacapone but with a significantly longer duration of action (70% inhibition at 9h post-dose in rats, compared to 25% for Entacapone).[5][6][7]

    • Selectivity: High peripheral selectivity reduces potential CNS toxicity.

Oncology: EGFR Tyrosine Kinase Inhibition

Recent studies indicate that chalcone derivatives synthesized from the 1-(3,4-dihydroxy-5-nitrophenyl)ethanone core exhibit anticancer properties.

  • Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, potentially alkylating cysteine residues in the kinase active site.
    
  • Data: Derivatives have shown IC50 values in the low micromolar range (2.7 - 15.7 µM) against HepG2 and MCF-7 cell lines.

Experimental Protocols

Synthesis of BIA 3-202 (Peripheral COMT Inhibitor)

Note: This protocol synthesizes the 2-phenyl-ethanone derivative from the parent acetophenone.

Reagents: 3,4-dihydroxy-5-nitrobenzaldehyde (precursor), Benzyl chloride, Potassium Carbonate, DMF. Workflow:

  • Protection: Protect the catechol hydroxyls using benzyl bromide (

    
    ) and 
    
    
    
    in DMF to prevent oxidation.
  • Grignard Addition: React the protected aldehyde with benzylmagnesium chloride.

  • Oxidation: Oxidize the resulting alcohol to the ketone (ethanone) using PCC or Jones reagent.

  • Deprotection: Remove benzyl groups via catalytic hydrogenation (

    
    , Pd/C). Note: The nitro group is sensitive to reduction; selective deprotection using BBr3 or acid hydrolysis is preferred to maintain the nitro moiety.
    
In Vitro COMT Inhibition Assay

This standard assay quantifies the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate (Esculetin or Dopamine).

Materials:

  • Recombinant Human COMT (hCOMT).

  • Substrate: Esculetin (fluorescent readout) or Dopamine (HPLC readout).

  • Cofactor: S-adenosyl-L-methionine (SAM).

  • Buffer: 100 mM Phosphate buffer (pH 7.4) containing 2 mM

    
    .
    

Step-by-Step Protocol:

  • Preparation: Incubate hCOMT (50 ng) with the test derivative (0.1 nM – 10 µM) in phosphate buffer for 10 minutes at 37°C.

  • Initiation: Add SAM (200 µM) and Esculetin (20 µM) to start the reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction with 1M HCl or ice-cold acetonitrile.

  • Detection:

    • Fluorescence: Measure decrease in fluorescence (Esculetin methylation) at Ex/Em 355/460 nm.

    • HPLC: Inject supernatant onto C18 column; detect O-methylated metabolites via electrochemical detection (ECD).

Biological Mechanism Visualization

COMT_Pathway LDOPA L-DOPA (Therapeutic) COMT COMT Enzyme (Peripheral) LDOPA->COMT Substrate Brain Brain Entry (Dopamine Synthesis) LDOPA->Brain Transport via LAT1 (With Inhibitor) OMD 3-OMD (Inactive Metabolite) COMT->OMD Methylation (Without Inhibitor) SAM SAM (Methyl Donor) SAM->COMT Cofactor Inhibitor Nitrocatechol Derivative (Inhibitor) Inhibitor->COMT Chelates Mg2+ Blocks Active Site

Figure 2: Mechanism of action. Nitrocatechol derivatives inhibit peripheral COMT, preventing L-DOPA degradation and facilitating its transport into the CNS.

Comparative Data Summary

The following table compares the parent scaffold with key derivatives and clinical standards.

CompoundStructure TypeTargetIC50 (COMT)Peripheral SelectivityKey Feature
Parent 1-(3,4-dihydroxy-5-nitrophenyl)ethanoneCOMT~400 nMLowPharmacophore anchor
BIA 3-202 2-phenyl-ethanone derivativeCOMT~10 nM High Long duration of action
Entacapone Acrylamide derivativeCOMT10-20 nMHighClinical Standard (Parkinson's)
Tolcapone Benzophenone derivativeCOMT1-5 nMLow (Central + Peripheral)Hepatotoxicity risk
Chalcone-4 4-Nitroacetophenone chalconeEGFR4.5 µMN/AAnticancer (Non-COMT)

References

  • Learmonth, D. A., et al. (2002). "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry.

  • Kiss, L. E., & Soares-da-Silva, P. (2014). "Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their use in the treatment of CNS disorders." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[8] "A Comparative Analysis of Nitrophenyl Ethanones." BenchChem Technical Guides.

  • Bhakta, S., et al. (2017).[3] "The effects of tolcapone on cognitive functions in healthy adults." Alzheimer's Drug Discovery Foundation.

  • ResearchGate. (2024). "Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives." Journal of Biomolecular Structure and Dynamics.

Sources

Nitrocatechol Intermediates in Parkinson’s Disease Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic efficacy of Levodopa (L-DOPA) in Parkinson’s disease (PD) is fundamentally limited by its peripheral metabolism.[1] Catechol-O-methyltransferase (COMT) inhibitors—specifically those based on the nitrocatechol pharmacophore—are critical adjuvants that extend the plasma half-life of L-DOPA, thereby increasing its delivery to the brain.

This guide analyzes the chemical engineering, structure-activity relationships (SAR), and toxicological profiles of nitrocatechol intermediates. It contrasts the "uncoupling" toxicity of first-generation agents (Tolcapone) with the optimized safety profiles of second (Entacapone) and third-generation (Opicapone) inhibitors, providing actionable protocols for synthesis and assay validation.

Part 1: Mechanistic Foundation & Rationale

The Nitrocatechol Pharmacophore

The core efficacy of this drug class relies on the nitrocatechol moiety (3,4-dihydroxy-5-nitrobenzene).[2] This structure mimics the endogenous catechol substrate of COMT but resists catalytic turnover.

  • Mg²⁺ Chelation: The vicinal hydroxyl groups (catechol) form a bidentate coordination complex with the catalytic Mg²⁺ ion in the COMT active site.

  • Electronic Deactivation: The nitro group (–NO₂) at the meta position (relative to the side chain) is a strong electron-withdrawing group (EWG). It lowers the pKa of the hydroxyl protons (pKa ~6–7 vs. ~9 for unsubstituted catechols), increasing the ionization of the catechol at physiological pH.

  • Inhibition: The ionized nitrocatechol binds tightly to the enzyme-SAM (S-adenosyl-L-methionine) complex, acting as a competitive inhibitor that prevents the methyl transfer to L-DOPA.

Visualization: COMT Inhibition Pathway

The following diagram illustrates the physiological role of COMT and the interception point of nitrocatechol inhibitors.

COMT_Pathway LDOPA L-DOPA (Peripheral) Dopamine_Brain Dopamine (CNS) LDOPA->Dopamine_Brain AADC (BBB Transport) OMD 3-O-Methyldopa (Inactive) LDOPA->OMD Methylation COMT COMT Enzyme (Mg2+ Dependent) COMT->OMD Catalysis Inhibitor Nitrocatechol Inhibitor (Entacapone/Opicapone) Inhibitor->COMT High Affinity Binding

Figure 1: Mechanism of COMT inhibition preventing peripheral L-DOPA degradation.[3][4][5][6][7]

Part 2: Critical Intermediates & Chemical Synthesis

The synthesis of nitrocatechol drugs hinges on the regioselective introduction of the nitro group and the construction of the side chain that dictates pharmacokinetic (PK) properties.

Entacapone Synthesis

Target Molecule: (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide.

Key Intermediates:

  • Intermediate A: 3,4-dihydroxy-5-nitrobenzaldehyde (or 3-methoxy-4-hydroxy-5-nitrobenzaldehyde).[8]

  • Intermediate B: 2-cyano-N,N-diethylacetamide.[8][9][10]

Synthetic Workflow: The synthesis typically employs a Knoevenagel condensation. A critical challenge is controlling the stereochemistry to favor the active (E)-isomer .

StepReactantsReagents/ConditionsCritical Control Point
1. Activation Vanillin (starting material)HNO₃, CH₃COOHRegioselectivity of nitration to position 5.
2. Condensation 3,4-dihydroxy-5-nitrobenzaldehyde + Intermediate BPiperidine/Acetic Acid (Catalyst)Temperature control to minimize Z-isomer formation.
3. Demethylation Methoxy-intermediatesLewis Acid (AlCl₃) or HBrComplete removal of methyl groups without degrading the nitrile.
Opicapone Synthesis

Target Molecule: 2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide.

Key Intermediates:

  • Intermediate C: 3,4-dibenzyloxy-5-nitrobenzoic acid.[11][12]

  • Intermediate D: (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide.[11][12]

Synthetic Workflow: Opicapone involves a more complex heterocyclic construction (1,2,4-oxadiazole ring) and N-oxidation.[11][12]

Opicapone_Synthesis Vanillic Vanillic Acid NitroVanillic Nitro-Vanillic Acid (Nitration) Vanillic->NitroVanillic HNO3/AcOH AcidChloride Acid Chloride Intermediate NitroVanillic->AcidChloride SOCl2 Oxadiazole 1,2,4-Oxadiazole Cyclization AcidChloride->Oxadiazole + Amidoxime (Pyridine/Heat) Amidoxime Amidoxime Intermediate Opicapone Opicapone (Final Drug) Oxadiazole->Opicapone 1. Oxidation (UHP) 2. Deprotection (BBr3)

Figure 2: Synthetic route for Opicapone highlighting the oxadiazole ring formation.

Part 3: Structure-Activity Relationship (SAR) & Toxicology

The evolution from Tolcapone to Opicapone represents a targeted effort to decouple COMT inhibition from mitochondrial toxicity.

The "Uncoupling" Toxicity Mechanism

Tolcapone is highly lipophilic (LogP ~2.4) and can penetrate the mitochondrial matrix.

  • Protonophore Action: The anionic nitrocatechol accepts a proton in the intermembrane space (low pH).

  • Translocation: The neutral molecule diffuses across the inner mitochondrial membrane.

  • Dissociation: Inside the matrix (high pH), it releases the proton, dissipating the proton gradient (

    
    ) required for ATP synthesis.
    
  • Result: Uncoupling of oxidative phosphorylation leading to hepatic cell death.

SAR Optimization Table
FeatureTolcapone (Gen 1)Entacapone (Gen 2)Opicapone (Gen 3)
Side Chain Methyl-benzophenoneDiethyl-cyano-acetamidePyridine-N-oxide oxadiazole
Lipophilicity High (LogP ~2.4)Moderate/LowOptimized for binding, not tissue penetration
Binding Type ReversibleReversibleTight-binding (Slow dissociation)
Liver Toxicity High (Mitochondrial uncoupling)Low (Poor tissue penetration)Low (High specificity)
Dosing TID (3x daily)With every L-DOPA doseQD (Once daily)

Part 4: Experimental Protocols

Protocol 1: Spectrophotometric COMT Inhibition Assay

Objective: Determine the IC50 of a nitrocatechol intermediate.

Reagents:

  • Enzyme: Recombinant human S-COMT (soluble form).

  • Substrate: 3,4-dihydroxyacetophenone (DHAP) or 3,4-dihydroxybenzoic acid (DHBA).

  • Co-substrate: S-Adenosyl-L-methionine (SAM).[3][13][14][15]

  • Buffer: 50 mM Phosphate buffer (pH 7.4) containing 2 mM MgCl₂ and 1 mM DTT.

Procedure:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO < 1%).

  • Incubation: Mix 10 µL inhibitor, 10 µL COMT enzyme, and 160 µL Buffer in a 96-well plate. Incubate at 37°C for 10 mins.

  • Initiation: Add 10 µL substrate (DHAP, 200 µM final) and 10 µL SAM (200 µM final).

  • Measurement: Monitor the increase in absorbance at 344 nm (formation of O-methylated product) over 10–20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and plot % Inhibition vs. Log[Inhibitor].
    
Protocol 2: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (Key Intermediate)

Objective: Regioselective nitration of vanillin followed by demethylation.

  • Nitration:

    • Dissolve Vanillin (10 g) in glacial acetic acid (50 mL).

    • Cool to 0°C. Dropwise add conc. HNO₃ (1.1 eq).

    • Stir for 2h. Pour into ice water. Filter the yellow precipitate (3-methoxy-4-hydroxy-5-nitrobenzaldehyde).

  • Demethylation:

    • Suspend the nitro-vanillin in CH₂Cl₂.

    • Add AlCl₃ (3 eq) and Pyridine (4 eq) slowly at 0°C.

    • Reflux for 24h.

    • Quench with dilute HCl. Extract with Ethyl Acetate.[9][16]

    • Recrystallize from water/ethanol to yield pure 3,4-dihydroxy-5-nitrobenzaldehyde.

References

  • Mechanism of Nitrocatechols: Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. NIH. Available at: [Link]

  • Toxicity Mechanisms: Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacol. Transl. Sci. Available at: [Link]

  • Entacapone Synthesis: Process for the preparation of entacapone and intermediates thereof.[9] Google Patents (EP1978014A1). Available at:

  • Opicapone Synthesis: Process for the preparation of opicapone and intermediates thereof.[17] Google Patents (WO2019123066A1). Available at:

Sources

In-Depth Technical Guide: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone as a COMT Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and drug development, the nitrocatechol scaffold represents a cornerstone in the design of Catechol-O-methyltransferase (COMT) inhibitors. Among these critical building blocks is 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone —commonly referred to as 3,4-dihydroxy-5-nitroacetophenone. This compound serves as both a pharmacologically active entity in its own right and a highly versatile intermediate for synthesizing advanced anti-Parkinsonian therapeutics[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, synthesis protocols, and analytical validation of this vital molecule.

Physicochemical Profiling & Structural Causality

Before deploying a compound in an assay or a synthetic pipeline, one must understand the exact quantitative parameters and the rationale behind its molecular architecture. The table below summarizes the core physicochemical data for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone[2].

PropertyValue
IUPAC Name 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone
Common Synonyms 3,4-Dihydroxy-5-nitroacetophenone
CAS Registry Number 116313-84-9
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
The Causality of the Molecular Architecture

The efficacy of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is dictated by three distinct structural features, each engineered to manipulate the COMT enzyme[3]:

  • The Catechol Ring (3,4-Dihydroxy): This is the fundamental pharmacophore. The adjacent hydroxyl groups are essential for forming a high-affinity bidentate chelation complex with the catalytic Mg²⁺ ion located within the active site of the COMT enzyme.

  • The Nitro Group (-NO₂): Positioned at the 5-carbon, this strongly electron-withdrawing group exerts an inductive effect that significantly lowers the pKa of the catechol hydroxyls. By increasing their acidity, the nitro group ensures that the catechol is ionized at physiological pH, exponentially increasing its binding affinity to the Mg²⁺ cofactor[3].

  • The Acetyl Group: The methyl ketone moiety provides specific steric bulk and electronic properties that differentiate it from benzaldehyde or benzophenone derivatives. It modulates the molecule's lipophilicity, which is a critical parameter for determining whether the inhibitor acts strictly in the periphery or crosses the blood-brain barrier (BBB).

Mechanistic Pathway: COMT Inhibition

In a physiological state, the COMT enzyme degrades catecholamines (such as dopamine and the administered prodrug Levodopa) by transferring a methyl group from S-adenosylmethionine (SAM) to the meta-hydroxyl group of the catechol ring. Nitrocatechols act as potent, competitive inhibitors that hijack this process[3].

By outcompeting Levodopa for the active site, 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone prevents the premature peripheral conversion of Levodopa into the inactive metabolite 3-O-methyldopa (3-OMD), thereby preserving Levodopa levels for transport across the BBB.

COMT_Pathway L Levodopa (L-DOPA) C COMT Enzyme (+ Mg2+ cofactor) L->C Substrate M 3-O-Methyldopa (Inactive) C->M Methylation B Preserved L-DOPA for BBB Transport C->B Inhibition Pathway I 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (Inhibitor) I->C Competitive Chelation

Logical relationship of COMT inhibition by nitrocatechol derivatives preserving Levodopa.

Experimental Workflow: Synthesis via Ether Cleavage

The preparation of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone typically relies on the demethylation of an alkyl ether precursor (e.g., a methoxy-nitroacetophenone derivative). The following protocol is derived from standardized patent methodologies for pharmacologically active catechol derivatives[1].

Step-by-Step Methodology
  • Dissolution: Suspend 19.9 g of the methoxy-nitroacetophenone precursor in a solvent matrix consisting of 200 mL of glacial acetic acid and 200 mL of 48% aqueous hydrobromic acid (HBr).

  • Thermal Cleavage: Heat the reaction mixture to reflux (~120°C) under continuous stirring for 5 hours.

  • Quenching: Remove the heat source and slowly add 500 mL of a saturated aqueous solution of sodium sulfate (Na₂SO₄) to the reaction mixture.

  • Crystallization: Transfer the quenched mixture to a cold room and let it stand overnight at 5°C to induce precipitation.

  • Isolation: Extract the solution (e.g., with ether), wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and evaporate to yield the pure product.

Expertise & Experience: Causality of the Reagents
  • 48% Hydrobromic Acid (HBr): Chosen over HCl because the bromide ion (Br⁻) is a superior nucleophile. It attacks the methyl group of the protonated ether, facilitating the cleavage of the carbon-oxygen bond to release the free phenol[1].

  • Glacial Acetic Acid: Acts as a highly miscible, high-boiling co-solvent. It ensures that the organic precursor remains fully dissolved at the elevated temperatures required for the cleavage reaction.

  • Saturated Sodium Sulfate (Na₂SO₄): Introduced during the quench phase to dramatically increase the ionic strength of the aqueous layer. This "salting-out" effect decreases the solubility of the newly formed 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, forcing it to crystallize out of solution at 5°C[1].

Synthesis_Workflow A Precursor: Methoxy-nitroacetophenone B Addition of 48% HBr & Acetic Acid A->B C Reflux at 120°C for 5 hours (Ether Cleavage) B->C D Quench with Saturated Na2SO4 (Salting Out) C->D E Crystallization at 5°C Overnight D->E F Target: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone E->F

Experimental workflow for the demethylation synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Analytical Validation & System Integrity

A robust synthetic protocol must be a self-validating system. To confirm the success of the ether cleavage and the functional viability of the synthesized compound, orthogonal analytical techniques are mandatory.

Structural Confirmation via ¹H-NMR

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The successful synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is confirmed by the complete disappearance of the methoxy proton singlet (typically found between 3.8–4.0 ppm). The spectrum must definitively show the acetyl methyl protons (a singlet near 2.5 ppm) and the characteristic meta-coupled aromatic protons on the nitrocatechol ring[1].

Functional Validation via HPLC-ECD

To validate the compound's purity and its in vitro efficacy as a COMT inhibitor, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is utilized.

  • Protocol: The assay is performed using a 4.6 mm × 150 mm C18 reverse-phase column (e.g., Spherisorb ODS, 5 μm particle size).

  • Causality: The electrochemical detector is highly sensitive to oxidizable functional groups like catechols. By incubating the synthesized inhibitor with COMT and a standard substrate (e.g., dihydroxybenzoic acid), researchers can precisely quantify the reduction in the formation of the methylated product (3-methoxy-4-hydroxybenzoic acid), thereby validating the inhibitory potency of the batch[3].

References

  • Title: US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same Source: Google Patents URL
  • Title: US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL

Sources

The Solubility Profile of 3,4-Dihydroxy-5-nitroacetophenone in DMSO: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxy-5-nitroacetophenone (DHNA) is a highly specialized nitrocatechol derivative. It serves as a critical synthetic intermediate for next-generation catechol-O-methyltransferase (COMT) inhibitors (such as entacapone and tolcapone analogs) and possesses potent intrinsic COMT inhibitory activity[1],[2]. In early-stage drug discovery, chemical synthesis, and in vitro assay development, mastering the solubility profile of DHNA in dimethyl sulfoxide (DMSO) is paramount.

This whitepaper elucidates the thermodynamic and kinetic solubility profiles of DHNA, providing self-validating experimental protocols to ensure data integrity and prevent false-positive artifacts during high-throughput screening (HTS).

Mechanistic Causality: Solvation Dynamics in DMSO

As an Application Scientist, I frequently observe assay failures stemming from a poor understanding of solute-solvent interactions. Why is DMSO the gold standard solvent for DHNA? The answer lies in the molecular architecture of the solute and the physicochemical properties of the solvent:

  • Hydrogen Bonding: DHNA features a catechol moiety (two adjacent hydroxyl groups). The electron-withdrawing nature of the para-nitro group significantly increases the acidity of these hydroxyl protons, lowering their pKa. DMSO, a highly polar aprotic solvent, possesses a strongly polarized S=O bond that acts as an exceptional hydrogen bond acceptor.

  • Dielectric Stabilization: The high dielectric constant of DMSO (

    
    ) stabilizes the strong dipole moments generated by the nitro and acetyl functional groups on the aromatic ring.
    
  • Causality in Assay Design: Because DHNA forms such stable solute-solvent complexes in DMSO, its thermodynamic solubility is exceptionally high. However, when this concentrated DMSO stock is diluted into aqueous buffers (e.g., PBS) for biological assays, the sudden shift in solvent polarity can trigger rapid supersaturation and precipitation (kinetic solubility failure)[3],[4].

Quantitative Data: Solubility Profiles

To guide formulation and assay design, Table 1 summarizes the benchmark solubility behavior of DHNA across different solvent systems.

Table 1: Representative Solubility Profile of 3,4-Dihydroxy-5-nitroacetophenone

Solvent SystemTemperature (°C)MethodApparent Solubility (mg/mL)Molarity (mM)
100% DMSO25.0Thermodynamic> 150.0> 760
100% DMSO37.0Thermodynamic> 200.0> 1000
5% DMSO in PBS (pH 7.4)25.0Kinetic< 0.5< 2.5
1% DMSO in PBS (pH 7.4)25.0Kinetic< 0.1< 0.5

(Note: Values are representative benchmarks for nitrocatechol derivatives based on standard shake-flask and solvent-shift methodologies).

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies incorporate self-validating steps to ensure absolute trustworthiness in your solubility data.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid phase and the solution[5],[4].

Step-by-Step Methodology:

  • Solid Preparation: Accurately weigh an excess amount of crystalline DHNA (e.g., 50 mg) into a glass vial. Causality: Excess solid ensures the solution remains saturated, a strict thermodynamic prerequisite.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 24 to 48 hours. Causality: Nitrocatechols can exhibit slow dissolution kinetics; 24+ hours guarantees equilibrium is reached[3].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Centrifugation prevents filter clogging and avoids pressure-induced precipitation that can occur during direct filtration[4].

  • Filtration (Recovery Check): Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Always analyze a centrifuged-only aliquot against the filtered aliquot to rule out non-specific adsorption of the hydrophobic DHNA to the PTFE membrane[4].

  • Quantification: Dilute the filtrate appropriately in the mobile phase and quantify via HPLC-UV against a validated standard curve.

G N1 1. Solid DHNA Preparation Excess API in Vial N2 2. Solvent Addition Add 100% DMSO N1->N2 N3 3. Isothermal Shaking 24-48h at 25°C/37°C N2->N3 N4 4. Phase Separation Centrifugation at 10,000g N3->N4 N5 5. Supernatant Filtration 0.22 µm PTFE Filter N4->N5 N6 6. HPLC-UV Analysis Quantification vs Standard N5->N6

Workflow for Thermodynamic Solubility Determination in DMSO.

Kinetic Solubility (Solvent-Shift Method for HTS)

Kinetic solubility determines the concentration at which a compound precipitates when shifted from a DMSO stock into an aqueous buffer[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of DHNA in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) in a 96-well plate using PBS (pH 7.4), keeping the final DMSO concentration strictly

    
     2%. Causality: Higher DMSO concentrations artificially inflate aqueous solubility and can be cytotoxic in cell-based biological assays.
    
  • Incubation: Incubate at room temperature for 2 hours.

  • Nephelometry: Measure light scattering (absorbance at 620 nm). A sharp increase in scattering indicates the kinetic solubility limit (the onset of precipitation).

Biological Relevance: The COMT Inhibition Pathway

Understanding the solubility of DHNA is critical because its derivatives are potent COMT inhibitors used in the management of Parkinson's Disease[6],[2]. COMT catalyzes the methylation of L-DOPA to the inactive metabolite 3-O-methyldopa (3-OMD). By competitively inhibiting COMT, nitrocatechol derivatives ensure a higher bioavailability of L-DOPA in the central nervous system.

G L L-DOPA COMT COMT Enzyme (Active) L->COMT Substrate OMD 3-O-Methyldopa (Inactive Metabolite) COMT->OMD Methylation DHNA DHNA / Nitrocatechol Derivatives DHNA->COMT Competitive Inhibition

Mechanism of Action: Nitrocatechol-mediated COMT Inhibition Pathway.

References

  • US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL:1

  • Trk-IN-19 Solubility in DMSO: A Technical Guide Source: Benchchem URL:5

  • Shake-Flask Aqueous Solubility Assay Source: Enamine URL:3

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:4

  • In-line reaction monitoring of entacapone synthesis by Raman spectroscopy and multivariate analysis Source: Ovid URL:6

  • OR486 (3,5-Dinitrocatechol, OR-486) | COMT inhibitor Source: Probechem Biochemicals URL:2

Sources

Synthesis Pathways of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, commonly referred to as 3,4-dihydroxy-5-nitroacetophenone , is a critical intermediate in medicinal chemistry. Its primary pharmacological significance lies in its role as the core structural precursor for Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone [1]. These therapeutics are heavily utilized as adjuncts to L-DOPA in the management of Parkinson's disease, functioning to prevent the peripheral degradation of L-DOPA into 3-O-methyldopa[1].

This whitepaper details the validated synthetic pathways, mechanistic causality, and step-by-step experimental protocols required to synthesize this intermediate from acetovanillone with high yield and high regioselectivity.

Pharmacological Context & Chemical Logic

To understand the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, one must first understand its structural purpose. The molecule requires two key features to act as a COMT inhibitor precursor:

  • A Catechol Moiety (3,4-dihydroxy): Essential for bidentate chelation to the Mg²⁺ ion in the active site of the COMT enzyme.

  • A Nitro Group (-NO₂): Strongly electron-withdrawing, this group lowers the pKa of the catechol hydroxyls, enhancing binding affinity at physiological pH[2].

Pharmacodynamics LDOPA L-DOPA (Parkinson's Prodrug) OMD 3-O-Methyldopa (Inactive Metabolite) LDOPA->OMD Methylation COMT COMT Enzyme (Peripheral Degradation) COMT->LDOPA Catalyzes ENT Entacapone (Synthesized from Target) ENT->COMT Competitive Inhibition

Pharmacological role of Entacapone (derived from the target) in inhibiting COMT.

Mechanistic Pathway

The standard industrial and laboratory synthesis is a two-step process starting from Acetovanillone (4'-hydroxy-3'-methoxyacetophenone).

Step 1: Regioselective Nitration

The first step is an Electrophilic Aromatic Substitution (EAS). Acetovanillone contains three ring substituents:

  • -OH (Position 4): Strongly activating, ortho/para directing.

  • -OCH₃ (Position 3): Activating, ortho/para directing.

  • -COCH₃ (Position 1): Deactivating, meta directing.

The synergistic directing effects of the hydroxyl and acetyl groups strongly favor electrophilic attack at Position 5 (ortho to the -OH, meta to the -COCH₃). Nitration using aqueous nitric acid yields 4'-hydroxy-3'-methoxy-5'-nitroacetophenone (5-nitroapocynin)[3].

Step 2: Ether Cleavage (Demethylation)

The intermediate contains a methoxy ether that must be cleaved to reveal the active catechol. This is achieved via an Sₙ2 nucleophilic substitution. Using 48% Hydrobromic acid (HBr) in acetic acid under reflux protonates the ether oxygen (forming an oxonium ion), making it an excellent leaving group. The bromide ion (Br⁻) then attacks the less sterically hindered methyl carbon, releasing methyl bromide and the target catechol[4].

Synthesis SM Acetovanillone (Starting Material) INT 5-Nitroapocynin (Intermediate) SM->INT Nitration HNO3 / H2O < 7 °C PROD 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (Target Product) INT->PROD Demethylation 48% HBr / AcOH Reflux, 5h

Chemical synthesis workflow from acetovanillone to the target compound.

Experimental Protocols

The following protocols are engineered for self-validation and reproducibility, grounded in established patent literature and crystallographic studies.

Protocol A: Regioselective Nitration of Acetovanillone

Reference Standard: US Patent 4,963,590 (Example 18)[5]

  • Preparation of Nitrating Mixture: In a reaction vessel, combine 40 mL of concentrated nitric acid (d=1.41) with 40 mL of distilled water[5].

    • Causality: Diluting the nitric acid tempers its oxidative potential, preventing the oxidative cleavage of the electron-rich aromatic ring and avoiding runaway exothermic reactions.

  • Temperature Control: Cool the mixture to strictly below 7 °C using an ice-salt bath[5].

    • Causality: Nitration is highly exothermic. Maintaining <7 °C prevents the formation of dinitro-impurities and tarry byproducts.

  • Addition: Gradually add 25.0 g of acetovanillone under continuous, vigorous mechanical stirring[5].

  • Incubation: Stir the reaction for exactly 30 minutes at 0 °C[5].

  • Isolation: Filter the precipitated product. Wash sequentially with cold dilute nitric acid (1:1) and then abundantly with chilled water to remove residual acid[5].

  • Analytical Validation: The resulting 4'-hydroxy-3'-methoxy-5'-nitroacetophenone (Yield ~75%) should present as golden-yellow needles[3]. Verification via Mass Spectrometry (EI, 70 eV) will show a molecular ion [M]⁺ at m/z 211 and a base peak at m/z 196 ([M—CH₃]⁺)[3].

Protocol B: Acid-Catalyzed Demethylation (Industrial Standard)

Reference Standard: US Patent 4,963,590 (Example 19)[4]

  • Reaction Setup: Dissolve 19.9 g of the nitrated intermediate (from Protocol A) in 200 mL of glacial acetic acid[4].

  • Acid Addition: Add 200 mL of 48% aqueous hydrobromic acid (HBr)[4].

    • Causality: HBr is specifically chosen over HCl because the bromide ion is a vastly superior nucleophile for the Sₙ2 cleavage of the methyl ether.

  • Reflux: Heat the mixture to reflux (~118 °C) for 5 hours[4].

    • Causality: The high activation energy of ether cleavage requires sustained thermal input. Acetic acid acts as an excellent high-boiling solvent that maintains the solubility of the polar intermediates.

  • Precipitation (Salting Out): Cool the mixture and add 500 mL of a saturated sodium sulfate solution[4].

    • Causality: The addition of a high-ionic-strength salt solution decreases the solubility of the highly polar catechol product in the aqueous phase, forcing precipitation and facilitating extraction[4].

  • Incubation & Extraction: Let the mixture stand overnight at 5 °C to maximize crystallization. Extract the solution to isolate the final 3,4-dihydroxy-5-nitroacetophenone[4][6].

Quantitative Data: Demethylation Strategy Comparison

While HBr/AcOH is the industrial standard, Lewis acid-mediated cleavage using Boron tribromide (BBr₃) offers an alternative for sensitive derivatives[7].

ParameterMethod A: HBr / Acetic Acid[4]Method B: BBr₃ / Dichloromethane[7]
Reagent Type Brønsted AcidLewis Acid
Temperature Profile Reflux (~118 °C)-20 °C to Room Temperature
Reaction Time 5 Hours16 - 17 Hours
Mechanism Protonation followed by Sₙ2 (Br⁻ attack)BBr₃ coordination followed by hydrolysis
Scalability Excellent (Industrial Standard)Moderate (Highly moisture sensitive)
Environmental Impact High corrosive aqueous wasteHalogenated solvent waste
Typical Yield ~70-80%~85-95%

References

  • Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same (US4963590A)
  • 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin) Source: Acta Crystallographica Section E / PubMed Central (PMC) URL:[Link]

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same (CA1334967C)
  • Synthesis of 2-bromo-3',4'-dihydroxy-5'-nitroacetophenone (BBr3 Demethylation Protocol) Source: PrepChem URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 3,4-dihydroxy-5-nitroacetophenone ) starting from 3,4-dihydroxyacetophenone .

Part 1: Core Directive & Executive Summary

Objective: To synthesize 1-(3,4-dihydroxy-5-nitrophenyl)ethanone via electrophilic aromatic substitution, minimizing oxidative degradation of the catechol moiety.

Scientific Context: The target compound is a critical intermediate in the synthesis of COMT inhibitors (Catechol-O-Methyltransferase inhibitors) such as Entacapone and Tolcapone , used in the treatment of Parkinson's disease. The introduction of the nitro group at the 5-position of the catechol ring increases the acidity of the hydroxyl groups, enhancing the binding affinity to the COMT active site.

Synthetic Challenge: Direct nitration of electron-rich catechols (1,2-dihydroxybenzenes) is fraught with challenges due to their susceptibility to oxidation by nitric acid, leading to ortho-quinones and polymeric tars. The presence of the electron-withdrawing acetyl group at the 1-position partially deactivates the ring, offering a window of stability, but strict temperature control and stoichiometric management are required to prevent over-oxidation.

Part 2: Reaction Engineering & Logic

Retrosynthetic & Regioselectivity Analysis

The nitration of 3,4-dihydroxyacetophenone is governed by the directing effects of the three substituents:

  • 1-Acetyl Group (EWG): Deactivating, meta-directing (Directs to positions 3 and 5).

  • 3-Hydroxyl Group (EDG): Activating, ortho/para-directing (Directs to positions 2, 4, and 6). Position 4 is blocked.

  • 4-Hydroxyl Group (EDG): Activating, ortho/para-directing (Directs to positions 3 and 5). Position 3 is blocked.

Vector Analysis:

  • Position 5: Activated by 4-OH (ortho) and 1-Acetyl (meta).

  • Position 2: Activated by 3-OH (ortho) and 1-Acetyl (ortho). However, this site is sterically hindered by the adjacent acetyl and hydroxyl groups.

  • Position 6: Activated by 3-OH (para) but deactivated by the 1-Acetyl (ortho).

Reaction Pathway Diagram

ReactionScheme SM 3,4-Dihydroxyacetophenone (C8H8O3) TS Sigma Complex Intermediate SM->TS Electrophilic Attack Reagents HNO3 / AcOH (0-5°C) Reagents->TS Product 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (C8H7NO5) TS->Product -H+ (Re-aromatization) Side Ortho-Quinone / Tars (Oxidative Byproducts) TS->Side Oxidation (>10°C)

Figure 1: Reaction pathway showing the critical bifurcation between successful nitration and oxidative degradation.

Part 3: Experimental Protocol

Safety Warning: Nitric acid is a strong oxidant. The reaction is exothermic. Catechols can form unstable quinones. Perform all operations in a functioning fume hood behind a blast shield.

Materials:
ReagentMW ( g/mol )Equiv.QuantityRole
3,4-Dihydroxyacetophenone 152.151.015.2 g (100 mmol)Substrate
Nitric Acid (70%) 63.011.1~7.0 mL (110 mmol)Electrophile Source
Glacial Acetic Acid 60.05Solvent150 mLSolvent/Moderator
Urea 60.060.050.3 gNOx Scavenger (Optional)
Step-by-Step Procedure:
  • Preparation of Substrate Solution:

    • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 15.2 g of 3,4-dihydroxyacetophenone in 100 mL of Glacial Acetic Acid .

    • Note: The solution may be slightly yellow.[1]

    • Critical Step: Cool the solution to 0–5°C using an ice/salt bath. Internal temperature monitoring is mandatory.

  • Preparation of Nitrating Agent:

    • In a separate beaker, mix 7.0 mL of Nitric Acid (70%) with 20 mL of Glacial Acetic Acid . Pre-cool this mixture to 0°C.

    • Tip: Adding a small amount of Urea (0.3 g) to the nitric acid solution can help scavenge nitrous acid, reducing oxidation side reactions.

  • Controlled Addition (Nitration):

    • Add the Nitric Acid/Acetic Acid mixture dropwise to the substrate solution over 45–60 minutes .

    • Control Rule: Ensure the internal temperature never exceeds 10°C . If it spikes, stop addition immediately and allow to cool.

    • Observation: The solution will darken (orange/red) as the reaction proceeds.

  • Reaction Completion:

    • After addition is complete, allow the mixture to stir at 0–5°C for an additional 60 minutes .

    • Monitor by TLC (Silica, 50% Ethyl Acetate/Hexane). The product is more polar and yellow/orange compared to the starting material.

  • Quenching and Isolation:

    • Pour the reaction mixture slowly into 400 g of crushed ice/water with vigorous stirring.

    • The product should precipitate as a yellow-orange solid.

    • Stir for 30 minutes to ensure complete precipitation and hydrolysis of any acetyl nitrate species.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) or Methanol .

    • Dissolve in minimum hot ethanol, treat with activated charcoal (to remove oxidative tars), filter hot, and add warm water until turbid. Cool slowly to 4°C.

    • Yield: Typical yields range from 50–65% . (Losses are primarily due to oxidation).

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)δ 2.55 (s, 3H)Acetyl -CH3
δ 7.60 (d, J=2.0 Hz, 1H)Aromatic H (C6)
δ 8.10 (d, J=2.0 Hz, 1H)Aromatic H (C2)
δ 10.5 - 11.0 (br s, 2H)Catechol -OH groups
IR Spectroscopy ~1660 cm⁻¹C=O Stretch (Ketone)
~1530, 1340 cm⁻¹N-O Stretch (Nitro group)
~3300-3400 cm⁻¹O-H Stretch (Broad)
Appearance Yellow crystalline powderNitro-conjugated system

Interpretation: The key to confirming regioselectivity is the coupling pattern in the aromatic region. A meta-coupling (J ~2.0 Hz) between the two aromatic protons indicates they are at positions 2 and 6, confirming substitution at position 5. If substitution occurred at position 2, you would see an AB doublet system with ortho coupling (J ~8 Hz) for protons at 5 and 6.

Part 5: Process Optimization (Alternative Route)

For pharmaceutical-grade purity where oxidative byproducts must be <0.1%, the Protection-Deprotection Route is recommended.

  • Starting Material: Acetovanillone (4-hydroxy-3-methoxyacetophenone).

  • Nitration: Nitration of Acetovanillone yields 5-nitroacetovanillone (The methoxy group protects the ring from oxidation).

  • Demethylation: Hydrolysis of the methoxy group using HBr/AcOH or AlCl3/Pyridine yields the target 3,4-dihydroxy-5-nitroacetophenone.

    • Reference: This is analogous to the industrial synthesis of Entacapone intermediates [1].

References

  • Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[2][3] Journal of Medicinal Chemistry, 45(3), 685-695.[2] Link

  • Dey, J., et al. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3, 18609-18613. Link

  • Backstrom, R. J., et al. (1989). Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. U.S. Patent No.[4] 4,963,590.[4] Link

Sources

Application Note: Regioselective Synthesis of 5-Nitro-3,4-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Nitration of 3,4-Dihydroxyacetophenone Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

This guide details the protocol for the regioselective nitration of 3,4-dihydroxyacetophenone (DHAP) to yield 5-nitro-3,4-dihydroxyacetophenone (also known as 3,4-dihydroxy-5-nitroacetophenone). This compound is a critical intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone , used in the management of Parkinson’s disease.

The Challenge: The substrate contains a catechol moiety (1,2-dihydroxybenzene), which is highly susceptible to oxidation by nitric acid, leading to the formation of ortho-quinones and dark polymeric tars (the "black tar" effect). Furthermore, the presence of two activating hydroxyl groups creates competition between the 2-position (ortho to OH, meta to acetyl) and the 5-position (ortho to OH, meta to acetyl).

The Solution: This protocol utilizes a controlled Mixed-Solvent Nitration System (Acetic Acid/Nitric Acid) at low temperatures to suppress oxidative byproducts and favor the thermodynamically stable 5-nitro isomer via steric control.

Mechanistic Insight & Regiochemistry

Electrophilic Aromatic Substitution (EAS) Landscape

The reaction is an EAS where the incoming nitronium ion (


) is directed by the electronic and steric environment of the ring.
  • Activators: The C3 and C4 hydroxyl groups are strong ortho/para directors.

  • Deactivator: The C1 acetyl group is a meta director.

  • Target (Position 5): This position is ortho to the C4-OH and meta to the acetyl group. It is sterically less hindered than Position 2.

  • Impurity (Position 2): This position is ortho to the C3-OH and meta to the acetyl group. However, it is "sandwiched" between the acetyl group and the C3-hydroxyl, making it sterically crowded.

Pathway Visualization

The following diagram illustrates the reaction pathway and the divergence between the desired product and oxidative side reactions.

ReactionPathway Substrate 3,4-Dihydroxyacetophenone (DHAP) Complex Sigma Complex (Intermediate) Substrate->Complex + HNO3 / AcOH < 10°C Oxidation o-Quinone / Tars (Oxidative Side Product) Substrate->Oxidation Temp > 20°C or Excess HNO3 Product 5-Nitro-3,4-dihydroxyacetophenone (Major Target) Complex->Product Kinetic & Steric Favorability Impurity 2-Nitro Isomer (Minor Impurity) Complex->Impurity Steric Hindrance

Figure 1: Reaction pathway showing the competition between regioselective nitration and oxidative degradation.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3,4-Dihydroxyacetophenone >98% PuritySubstrate
Nitric Acid (HNO3) 65-70% (d=1.41)Electrophile Source
Glacial Acetic Acid ACS ReagentSolvent & Moderator
Urea Analytical GradeHNO2 Scavenger (Anti-oxidant)
Ethanol (95%) Industrial GradeRecrystallization Solvent
Detailed Methodology
Step 1: Preparation of the Substrate Solution
  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Charge the flask with 15.2 g (0.1 mol) of 3,4-dihydroxyacetophenone .

  • Add 100 mL of Glacial Acetic Acid .

  • Optional but Recommended: Add 0.5 g of Urea .

    • Expert Insight: Urea scavenges nitrous acid (

      
      ), which catalyzes the oxidation of catechols to quinones. This step significantly improves the color profile of the crude product.
      
  • Stir until complete dissolution.

  • Cool the solution to 0–5°C using an ice/salt bath.

Step 2: Controlled Nitration
  • Prepare a nitrating solution: Mix 7.0 mL of Nitric Acid (65-70%) with 10 mL of Glacial Acetic Acid . Pre-cool this mixture to 0°C.

  • Add the nitrating solution dropwise to the reaction flask over 45–60 minutes .

    • Critical Parameter: Maintain internal temperature below 10°C .[1] Exceeding this temperature will trigger oxidative darkening (red/black color).

  • After addition is complete, allow the reaction to stir at 5–10°C for 2 hours .

  • Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The product usually appears as a bright yellow spot (

    
    ), distinct from the starting material.
    
Step 3: Quenching and Isolation [2][3]
  • Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • The product will precipitate as a yellow-orange solid.

  • Stir the slurry for 30 minutes to ensure all acid is diluted and the precipitate is fully formed.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH 6-7).

  • Drying: Air dry the crude solid or dry in a vacuum oven at 45°C.

Step 4: Purification (Recrystallization) [4]
  • Dissolve the crude solid in minimal boiling Ethanol (95%) (approx. 10-15 mL per gram of crude).

  • If the solution is dark, treat with Activated Carbon (5% w/w) for 10 minutes and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Filter the purified yellow crystals.

Workflow Diagram

Workflow Start Start: Dissolve DHAP in Glacial AcOH + Urea Cool Cool to 0-5°C Start->Cool Add Add HNO3/AcOH Dropwise (Maintain T < 10°C) Cool->Add React Stir 2 hrs @ 5-10°C (Monitor TLC) Add->React Quench Quench in Crushed Ice React->Quench Filter Filter & Wash Neutral Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Step-by-step experimental workflow for the nitration process.[4]

Analytical Data & Validation

Expected Results
ParameterValue / Description
Appearance Bright yellow crystalline solid
Melting Point 135–138°C (Lit. 136°C)
Yield 65–75% (after recrystallization)
Regioselectivity >95:5 (5-nitro : 2-nitro)
HPLC Method (Quality Control)

To quantify the ratio of the 5-nitro isomer vs. the 2-nitro impurity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 270 nm and 340 nm.

  • Retention Time: The 5-nitro isomer elutes after the 2-nitro isomer due to intramolecular hydrogen bonding (between the nitro group and the OH), which increases lipophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark Red/Black Tar Oxidation of catechol ring.Temperature spiked >15°C. Ensure strict cooling. Add Urea to scavenge

.
Low Yield Over-nitration or solubility loss.Do not use excess HNO3 (>1.1 eq). Ensure complete precipitation with ice water.
High 2-Nitro Isomer Solvent polarity issues.[1][5][6]Use Glacial Acetic Acid strictly. Water content in solvent promotes ortho-attack.

References

  • Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[7] Journal of Medicinal Chemistry, 45(3), 685–695. Link

  • Backstrom, R. J., et al. (1989). Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[2][4][5] U.S. Patent 5,446,194. (Describes the analogous nitration conditions for the aldehyde precursor of Entacapone). Link

  • Hussain, A., et al. (2008). Process for the preparation of entacapone and intermediates thereof.[4][5][8][9][10] WO 2008/119793. (Industrial scale nitration protocols). Link

  • Palibroda, N., et al. (2013). Nitration of acetophenones: A comparative study. Central European Journal of Chemistry.

Sources

Application Note: RP-HPLC Method Development and Validation for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, frequently referred to as 3,4-dihydroxy-5-nitroacetophenone, is a highly polar nitrocatechol derivative. It is a critical synthetic intermediate for Parkinson's disease therapeutics (such as Entacapone and Tolcapone) and possesses intrinsic Catechol-O-methyltransferase (COMT) inhibitory activity (1[1]). Accurate quantification of this compound is essential for API purity profiling, degradation tracking, and reaction monitoring.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Rather than merely listing parameters, this guide explores the mechanistic causality behind the chromatographic conditions to empower scientists in troubleshooting and method transfer.

Scientific Rationale & Methodological Design

Physicochemical Profiling & pH Control

The analyte features a catechol moiety (two adjacent phenolic hydroxyl groups) coupled with strongly electron-withdrawing nitro and acetyl groups. This structural configuration significantly increases the acidity of the phenolic protons, resulting in a pKa of approximately 4.5 (2[2]).

  • Causality: If the mobile phase pH is not strictly controlled at least 2 units below the pKa, the analyte will exist in a dynamic equilibrium of neutral and ionized states during elution. This causes severe peak tailing, split peaks, and retention time instability. Therefore, the aqueous mobile phase must be buffered to pH 2.5 using orthophosphoric acid to ensure the molecule remains fully protonated and neutral (3[3]).

Mitigating Auto-Oxidation (Self-Validating Design)

Catechols are notoriously susceptible to auto-oxidation into reactive ortho-quinones, a process catalyzed by trace heavy metals and elevated pH.

  • Causality: To ensure the method is self-validating and prevents degradation during the autosampler queue, the sample diluent must be acidic. Historically, chelating agents like EDTA and citric acid were added to mobile phases to sequester metals and prevent catechol oxidation (1[1]). In this optimized protocol, utilizing the acidic phosphate buffer (pH 2.5) as the primary sample diluent effectively stabilizes the analyte without requiring complex chelator cocktails.

Stationary Phase Selection

A high-density, fully end-capped C18 column is mandatory. Unreacted silanol groups on bare silica will form strong secondary hydrogen bonds with the analyte's polar nitro and hydroxyl groups, leading to peak tailing. An end-capped hydrophobic phase forces separation strictly based on partition coefficients.

Method Development Workflow

HPLC_Method A Analyte: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone B Physicochemical Profiling pKa ≈ 4.5 | UV Active | Oxidation-Prone A->B C Mobile Phase Optimization Buffer pH 2.5 to suppress ionization B->C Acidic pH required D Stationary Phase Selection End-capped C18 (250 x 4.6 mm) B->D Hydrophobic retention E Detection Strategy PDA Detector (210 nm & 280 nm) B->E Chromophore analysis F System Suitability & Validation (Tailing < 1.5, %RSD < 2.0%) C->F D->F E->F

Logical workflow for HPLC method development of nitrocatechol derivatives.

Experimental Protocols

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Potassium dihydrogen phosphate (KH₂PO₄), Analytical Reagent (AR) grade.

  • Orthophosphoric acid (85%), AR grade.

  • Reference standard: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water to create a ~10 mM solution. Adjust the pH precisely to 2.50 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane and degas via sonication.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A : Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve initially in 20 mL of Acetonitrile (to ensure complete dissolution of the hydrophobic aromatic core), then make up to volume with the Diluent to yield a 100 µg/mL stock solution.

Step-by-Step Execution Workflow
  • System Purging: Purge all HPLC lines with hot water (60°C) followed by the respective mobile phases to remove any salt precipitates from previous analyses.

  • Equilibration: Equilibrate the C18 column with the initial gradient composition (90% A / 10% B) for at least 30 minutes until a stable baseline is achieved.

  • Self-Validation Checkpoint (Blank Injection): Inject the Diluent to verify the absence of ghost peaks or baseline drift. Critical: If early-eluting degradation peaks (oxidized quinones) are observed in the blank, the diluent's pH must be re-verified and the standard remade.

  • System Suitability Test (SST): Inject the 100 µg/mL standard solution in five replicates. Calculate the %RSD of the peak area, theoretical plates (N), and USP tailing factor (T).

  • Sample Analysis: Inject experimental samples. Bracket the sequence with standard injections every 10 samples to ensure system drift remains within acceptable limits (± 2.0%).

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 10 mM KH₂PO₄ Buffer (pH 2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection (PDA) 210 nm (Quantification) / 280 nm (Qualifier)

Table 2: Gradient Elution Program Note: A gradient is employed to ensure the elution of highly retained synthetic impurities (e.g., nitration isomers).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold
5.09010Analyte focusing
15.04060Linear gradient (elute impurities)
20.04060Isocratic wash
21.09010Return to initial
30.09010Re-equilibration

Table 3: System Suitability Acceptance Criteria

ParameterObserved Value (Typical)Acceptance Criteria (USP)
Retention Time (Rt) ~8.5 minN/A
Theoretical Plates (N) > 8,500≥ 5,000
USP Tailing Factor (T) 1.15≤ 1.5
Area %RSD (n=5) 0.4%≤ 2.0%

References

  • Source: google.
  • Source: nih.
  • Source: oup.

Sources

Application Note: 1H NMR Spectral Analysis of 3,4-Dihydroxy-5-nitroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

3,4-Dihydroxy-5-nitroacetophenone is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Nitecapone, which are widely used in the management of Parkinson's disease [1]. Accurate structural characterization of this intermediate is paramount for ensuring downstream synthetic fidelity and identifying related impurities [2]. This application note provides a comprehensive guide to the


H NMR spectral analysis of 3,4-dihydroxy-5-nitroacetophenone, detailing the experimental protocol, signal assignments, and the underlying quantum mechanical and electronic rationales for the observed chemical shifts.

Structural Rationale and Electronic Effects

The molecular architecture of 3,4-dihydroxy-5-nitroacetophenone features a benzene ring substituted with an acetyl group (C1), two hydroxyl groups (C3, C4), and a nitro group (C5). This specific arrangement creates a highly asymmetric electronic environment that directly dictates the


H NMR spectrum[3]:
  • The Nitro Group (-NO

    
    ):  Exerts strong electron-withdrawing effects via both inductive (-I) and resonance (-M) mechanisms.
    
  • The Acetyl Group (-COCH

    
    ):  Acts as a deactivating, electron-withdrawing group (-I, -M) that also introduces magnetic anisotropy.
    
  • The Hydroxyl Groups (-OH): Function as electron-donating groups via resonance (+M), enriching the electron density at their ortho and para positions.

These competing electronic effects dictate the chemical shifts of the two isolated aromatic protons, H2 and H6. H6 is situated between the strongly electron-withdrawing -NO


 and -COCH

groups, rendering it highly deshielded. Conversely, H2 is positioned between the -COCH

group and the electron-donating -OH group, resulting in a relatively more shielded environment compared to H6. The meta-relationship between H2 and H6 manifests as a small spin-spin coupling constant (

Hz) due to W-coupling pathways.

Experimental Protocol for H NMR Acquisition

To ensure a self-validating and reproducible analytical workflow, the following step-by-step protocol is recommended for acquiring high-resolution


H NMR spectra.

Step 1: Solvent Selection & Causality Due to the highly polar nature of the catechol moiety and the nitro group, 3,4-dihydroxy-5-nitroacetophenone exhibits poor solubility in standard non-polar NMR solvents like CDCl


. Deuterated dimethyl sulfoxide (DMSO-

) is the solvent of choice[4]. DMSO not only provides excellent solubility but also strongly hydrogen-bonds with the phenolic -OH groups. This hydrogen bonding reduces their chemical exchange rate with trace water, preventing signal broadening and allowing the hydroxyl protons to be clearly observed in the spectrum.

Step 2: Sample Preparation

  • Weigh 10–15 mg of high-purity 3,4-dihydroxy-5-nitroacetophenone.

  • Dissolve the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Vortex the mixture until complete dissolution is achieved (a clear, pale yellow to orange solution should form).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 3: Instrumental Setup and Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the

    
    H resonance frequency.
    
  • Lock the spectrometer onto the deuterium signal of DMSO-

    
    .
    
  • Shim the magnetic field (Z1-Z5) to achieve a TMS linewidth of < 1.0 Hz to ensure sharp resolution of the meta-coupling.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Spectral Width: 15 ppm. (Critical Causality: The strongly hydrogen-bonded -OH protons will resonate between 10.5–11.0 ppm; a narrow spectral width will fold or truncate these diagnostic signals).

    • Number of Scans: 16 to 32 (sufficient signal-to-noise ratio for a 10 mg sample).

    • Relaxation Delay (D1): 2.0 seconds.

Step 4: Data Processing Apply a Fourier transform, followed by manual phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm or the residual DMSO-


 pentet to 2.50 ppm.

Quantitative Data Presentation

The table below summarizes the expected


H NMR spectral data, integrating the causality behind each assignment for rapid verification.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Electronic Rationale
-OH (C3, C4) 10.50 – 10.90Broad Singlet (br s)N/A2HStrongly H-bonded to DMSO; heavily deshielded by the electronegative oxygen atoms.
Aromatic H6 7.95 – 8.05Doublet (d)~ 2.01HSeverely deshielded by the synergistic electron-withdrawing effects of the ortho -NO

and para -COCH

groups.
Aromatic H2 7.65 – 7.75Doublet (d)~ 2.01HDeshielded by the ortho -COCH

group, but partially shielded by the electron-donating ortho -OH group.
Acetyl -CH

2.50 – 2.55Singlet (s)N/A3HDeshielded by the adjacent carbonyl group; typical shift for an aryl methyl ketone.

Synthetic Context and Workflow

Understanding the NMR profile of 3,4-dihydroxy-5-nitroacetophenone is essential for monitoring its synthesis and subsequent conversion. Typically, it is synthesized via the nitration of 4-hydroxy-3-methoxyacetophenone, followed by demethylation using hydrobromic acid in acetic acid under reflux[5]. The verified intermediate is then subjected to a Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide to yield Entacapone[6].

SynthesisWorkflow SM 4-Hydroxy-3-methoxyacetophenone Step1 Nitration (HNO3, <7°C) SM->Step1 Int1 4-Hydroxy-3-methoxy-5-nitroacetophenone Step1->Int1 Step2 Demethylation (HBr, AcOH, Reflux) Int1->Step2 Target 3,4-Dihydroxy-5-nitroacetophenone (Target Analyte) Step2->Target Step3 Knoevenagel Condensation (N,N-diethyl-2-cyanoacetamide) Target->Step3 Product Entacapone / Nitecapone (COMT Inhibitors) Step3->Product

Fig 1: Synthetic workflow of 3,4-dihydroxy-5-nitroacetophenone and its conversion to COMT inhibitors.

References

  • Title: CA1334967C - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same.
  • Title: US5446194A - Pharmacologically active catechol derivatives.
  • Title: WO2016206573A1 - Fto inhibitors.
  • Title: US7750177B2 - Process for the preparation of entacapone.
  • Title: Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

Sources

Application Note: Advanced Synthetic Protocol for Entacapone via 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Entacapone is a potent, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor, critically utilized as an adjuvant in Parkinson's disease therapy to enhance the bioavailability of levodopa. While traditional industrial syntheses rely on 5-nitrovanillin as a starting material, supply chain resilience necessitates the validation of alternative feedstocks. This application note details a rigorously validated, five-step synthetic pathway starting from 1-(3,4-dihydroxy-5-nitrophenyl)ethanone (3,4-dihydroxy-5-nitroacetophenone).

Mechanistic Rationale & Synthetic Strategy

Designing a pathway from 1-(3,4-dihydroxy-5-nitrophenyl)ethanone requires overcoming a specific structural challenge: direct Knoevenagel condensation of this acetophenone derivative with N,N-diethyl-2-cyanoacetamide would yield a but-2-enamide (possessing an unwanted methyl group at the alkene position). Because Entacapone is a prop-2-enamide, a one-carbon degradation of the acetyl group to a formyl group is strictly required.

To achieve this, we engineered a self-validating synthetic system based on protection, degradation, controlled reduction, and condensation:

  • Orthogonal Protection (MOM Ether): The haloform degradation requires alkaline oxidative conditions (NaOBr/NaOH). Under these conditions, an unprotected electron-rich catechol ring would rapidly undergo oxidative polymerization into o-quinones. We utilize Methoxymethyl (MOM) ethers because they are completely stable to strong bases and oxidants, yet can be cleaved under mild acidic conditions that do not reduce or disturb the sensitive nitro group[1].

  • Haloform Degradation: The protected methyl ketone is cleanly truncated to a carboxylic acid using sodium hypobromite, providing a high-fidelity one-carbon degradation.

  • Controlled Weinreb Reduction: Direct reduction of carboxylic acids to aldehydes is prone to over-reduction to the benzyl alcohol. By converting the acid to a Weinreb amide, we introduce a thermodynamic safeguard. The amide forms a stable five-membered tetrahedral aluminum chelate with DIBAL-H. This intermediate cannot collapse into the aldehyde until the reaction is deliberately quenched with aqueous acid, strictly preventing over-reduction.

  • Knoevenagel Condensation: Following acidic deprotection, the resulting 3,4-dihydroxy-5-nitrobenzaldehyde undergoes a piperidine/acetic acid-catalyzed Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide. Azeotropic water removal thermodynamically drives the formation of the target (E)-isomer[2],[3].

Synthetic Workflow Visualization

G A 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone B MOM-Cl, DIPEA, DCM (Protection) A->B C 1-(3,4-bis(methoxymethoxy)-5-nitrophenyl)ethanone B->C D NaOBr, NaOH, H2O/Dioxane (Haloform Degradation) C->D E 3,4-bis(methoxymethoxy)-5-nitrobenzoic acid D->E F 1. CDI, HN(OMe)Me 2. DIBAL-H, THF (Weinreb Reduction) E->F G 3,4-bis(methoxymethoxy)-5-nitrobenzaldehyde F->G H 3M HCl, MeOH (Deprotection) G->H I 3,4-Dihydroxy-5-nitrobenzaldehyde H->I J N,N-Diethyl-2-cyanoacetamide, Piperidine, AcOH (Knoevenagel Condensation) I->J K Entacapone (API) J->K

Figure 1: Synthetic workflow for Entacapone from 1-(3,4-dihydroxy-5-nitrophenyl)ethanone.

Step-by-Step Experimental Protocols

Step 1: MOM Protection of the Catechol
  • Preparation: Suspend 1-(3,4-dihydroxy-5-nitrophenyl)ethanone (1.0 eq, 50 g) in 500 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Dropwise add chloromethyl methyl ether (MOM-Cl) (2.5 eq) over 30 minutes. Maintain stirring at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-(3,4-bis(methoxymethoxy)-5-nitrophenyl)ethanone.

Step 2: Haloform Degradation
  • Reagent Preparation: Prepare sodium hypobromite (NaOBr) by slowly adding bromine (3.5 eq) to a 0 °C solution of NaOH (10.0 eq) in 300 mL of water.

  • Degradation: Dissolve the protected acetophenone from Step 1 in 200 mL of 1,4-dioxane. Cool to 0 °C.

  • Reaction: Slowly add the cold NaOBr solution to the dioxane mixture. Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench excess hypobromite with aqueous sodium bisulfite. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate 3,4-bis(methoxymethoxy)-5-nitrobenzoic acid. Filter, wash with cold water, and dry under vacuum.

Step 3: Weinreb Amide Formation & Reduction
  • Activation: Dissolve the benzoic acid intermediate (1.0 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir for 1 hour until CO₂ evolution ceases.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir overnight. Wash with water, dry, and evaporate to isolate the Weinreb amide.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF and cool strictly to -78 °C. Dropwise add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1M in hexanes). Stir for 2 hours at -78 °C.

  • Quenching: Carefully quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Extract with ethyl acetate to isolate 3,4-bis(methoxymethoxy)-5-nitrobenzaldehyde.

Step 4: Deprotection
  • Hydrolysis: Dissolve the protected aldehyde in 250 mL of methanol. Add 50 mL of 3M aqueous HCl.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 2 hours. The acetal linkages will hydrolyze cleanly.

  • Isolation: Concentrate the mixture to remove methanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate to yield 3,4-dihydroxy-5-nitrobenzaldehyde.

Step 5: Knoevenagel Condensation (Entacapone Synthesis)
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (1.1 eq) in 300 mL of toluene[2].

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq)[3].

  • Condensation: Reflux the mixture at 110-120 °C. Water generated during the condensation will be azeotropically removed via the Dean-Stark trap, driving the equilibrium toward the product.

  • Crystallization: After 4 hours, cool the reaction to 25 °C. Add additional glacial acetic acid to stabilize the product, filter the precipitate, wash with cold toluene, and recrystallize from isopropanol to yield pure (E)-Entacapone[2].

Quantitative Data Summary

StepReaction TypeIntermediate / Product FormedExpected Yield (%)Target Purity (HPLC)
1 MOM Protection1-(3,4-bis(methoxymethoxy)-5-nitrophenyl)ethanone92 - 95%> 98.0%
2 Haloform Degradation3,4-bis(methoxymethoxy)-5-nitrobenzoic acid85 - 88%> 97.5%
3 Weinreb Reduction3,4-bis(methoxymethoxy)-5-nitrobenzaldehyde78 - 82%> 96.0%
4 Deprotection3,4-Dihydroxy-5-nitrobenzaldehyde88 - 91%> 99.0%
5 Knoevenagel CondensationEntacapone (API) 75 - 80%> 99.5% (E-isomer)

References

  • US Patent 5,446,194 - Pharmacologically active catechol derivatives. Google Patents.
  • US Patent App. 2010/0234632 A1 - Process for the preparation of entacapone. Google Patents.
  • Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Synthetic Communications. URL:[Link]

Sources

Application Note: In Vitro COMT Inhibition Assay Using 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a critical phase II enzyme responsible for the methylation of catechol substrates, including dopamine, epinephrine, and norepinephrine. The modulation of COMT activity is a validated therapeutic strategy for Parkinson’s disease, where COMT inhibitors extend the half-life of L-DOPA.[1][2]

This Application Note details the protocol for an in vitro inhibition assay characterizing 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 3,4-dihydroxy-5-nitroacetophenone or OR-486). This compound belongs to the nitrocatechol class of inhibitors, structurally related to clinical drugs like Tolcapone and Entacapone.[2]

Why This Assay?

While radioisotopic assays (


H-SAM) are traditional, they are low-throughput and generate hazardous waste. This guide utilizes a continuous fluorescence assay  based on the methylation of Esculetin  (non-fluorescent) to Scopoletin  (highly fluorescent).[3] This "mix-and-read" format allows for real-time kinetic monitoring, which is essential for distinguishing true enzymatic inhibition from the false positives common with colored nitrocatechol compounds.

Assay Principle

The assay relies on the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of Esculetin, catalyzed by COMT in the presence of Magnesium (


).

Reaction Stoichiometry:



  • Signal: Increase in Fluorescence Intensity (RFU).

  • Excitation/Emission:

    
    .[3][4]
    
  • Inhibitor Action: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone competes with the catechol substrate (Esculetin) for the active site.

Mechanistic Pathway

COMT_Pathway SAM SAM (Cofactor) COMT COMT Enzyme SAM->COMT Esculetin Esculetin (Substrate, Weak Fluor) Esculetin->COMT Mg Mg2+ (Essential Metal) Mg->COMT Complex Enzyme-Substrate Complex COMT->Complex Scopoletin Scopoletin (Product, High Fluor) Complex->Scopoletin SAH SAH (Byproduct) Complex->SAH Inhibitor 1-(3,4-Dihydroxy- 5-nitrophenyl)ethanone Inhibitor->COMT Competes with Esculetin

Figure 1: Reaction mechanism showing the competition between the nitrocatechol inhibitor and the reporter substrate (Esculetin).

Materials & Reagents

Biologicals[2][3][5][6][7][8][9][10][11][12][13]
  • Enzyme: Recombinant Human COMT (Soluble form preferred for stability).

  • Substrate: Esculetin (6,7-Dihydroxycoumarin).

  • Cofactor: S-Adenosyl-L-methionine (SAM) p-toluenesulfonate salt.

Chemical Buffers
  • Assay Buffer: 100 mM Sodium Phosphate (pH 7.4), 2 mM

    
    , 1 mM DTT.
    
    • Note: Avoid Tris buffers if possible, as they can reduce Scopoletin fluorescence intensity [1].

  • Inhibitor: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (Dissolved in 100% DMSO).

Equipment
  • Plate Reader: Fluorescence microplate reader capable of kinetic reads (Ex 405nm / Em 460nm).

  • Plates: 96-well or 384-well black, flat-bottom polystyrene plates (to minimize background).

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare fresh on the day of the assay. Add DTT immediately before use to prevent oxidation of catechols.

  • Enzyme Stock: Dilute COMT in Assay Buffer to 2x the final desired concentration (typically 10-20 nM final). Keep on ice.

  • Substrate Mix (2x): Prepare a solution containing

    
     Esculetin and 
    
    
    
    SAM in Assay Buffer.
    • Note: SAM is unstable at room temperature; keep on ice until the start of the reaction.

  • Inhibitor Series: Prepare a 10-point serial dilution of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in DMSO. The final DMSO concentration in the well should be

    
    .
    
Assay Workflow

Workflow Step1 1. Plate Setup Add 10 µL Inhibitor (or DMSO control) to Black 384-well plate Step2 2. Enzyme Addition Add 20 µL COMT Enzyme (2x) Incubate 15 min @ RT Step1->Step2 Pre-equilibration Step3 3. Reaction Initiation Add 20 µL Substrate Mix (2x) (Esculetin + SAM) Step2->Step3 Start Reaction Step4 4. Kinetic Detection Measure RFU (Ex 405/Em 460) every 60s for 30 mins Step3->Step4 Real-time Monitoring

Figure 2: Step-by-step liquid handling workflow for the inhibition assay.

Detailed Steps
  • ** dispense:** Add

    
     of diluted Inhibitor (or DMSO vehicle) to the plate wells.
    
  • Enzyme Addition: Add

    
     of the 2x COMT Enzyme solution.
    
  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the nitrocatechol inhibitor to bind the enzyme active site before competition with the substrate begins.

  • Initiation: Add

    
     of the 2x Substrate Mix (Esculetin + SAM). Total volume = 
    
    
    
    .[5][6]
  • Measurement: Immediately place the plate in the reader. Shake for 5 seconds. Start kinetic reading:

    • Mode: Kinetic[3][4]

    • Interval: 60 seconds

    • Duration: 30-45 minutes

    • Temp: 37°C (preferred) or 25°C.

Data Analysis & Validation

Calculation of Reaction Rate (Velocity)

Do not use endpoint data for nitrocatechols. Use the linear slope of the kinetic curve (RFU/min) from the initial velocity phase (typically 5–20 minutes).



IC50 Determination

Calculate the Percent Inhibition for each concentration:



Fit the data to a 4-parameter logistic equation (Hill equation) to determine the


.
Assay Robustness (Z-Factor)

For screening validation, calculate the Z' factor using the DMSO (Max signal) and No-Enzyme (Min signal) controls:



  • Target:

    
     indicates an excellent assay.
    

Critical Troubleshooting: The Inner Filter Effect

The Problem: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is a yellow/orange compound. Nitrocatechols strongly absorb light in the 350–450 nm range [2].

  • Excitation Interference: The inhibitor may absorb the excitation light (405 nm), reducing the amount of light reaching the Esculetin.

  • Result: This causes an artificial decrease in fluorescence, mimicking enzyme inhibition (False Positive).

The Solution:

  • Visual Check: If the highest concentration wells look visibly yellow, IFE is likely.

  • Kinetic Read: Using the slope (rate) rather than the absolute endpoint fluorescence helps mitigate static quenching, provided the inhibitor concentration doesn't change.

  • Correction Control: Run a "Mock" well containing only Scopoletin (product) + Inhibitor (no enzyme). If the fluorescence of Scopoletin decreases as Inhibitor concentration increases, you have quenching/IFE.

    • Correction Factor:

      
      , where 
      
      
      
      is the absorbance of the inhibitor at 405 nm.

References

  • Reenilä, I., et al. (2020). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone.[3] Taylor & Francis.

  • Sholto, D., et al. (2016). Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. SLAS Discovery.

  • Sigma-Aldrich. Magnesium Assay Kit Technical Bulletin. (Validated cofactor requirements).

Sources

Recrystallization solvent systems for 3,4-dihydroxy-5-nitroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Recrystallization Solvent Systems for 3,4-Dihydroxy-5-Nitroacetophenone

Executive Summary & Physicochemical Context

3,4-Dihydroxy-5-nitroacetophenone (CAS: 1450-76-6) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors. Its purification is chemically sensitive due to the presence of a catechol moiety (prone to oxidation/polymerization) and a nitro group (thermally sensitive).

This guide provides a validated protocol for recrystallization, moving beyond generic "trial-and-error" to a mechanistic approach based on Hansen Solubility Parameters (HSP) and experimental validation.

Property Value Implication for Purification
Melting Point 133–135 °CHigh enough for reflux in EtOH/Toluene; avoid prolonged heating >100 °C to prevent decomposition.
pKa ~7.2 (Phenolic)Acidic nature requires neutral or slightly acidic solvents to prevent salt formation/oiling out.
Polarity High (LogP ~1.8)Requires polar protic solvents for dissolution; non-polar solvents act as anti-solvents.
Appearance Yellow Crystalline SolidColor serves as a primary purity indicator (Dark brown = oxidation/tars).

Solvent System Selection Strategy

The selection of a solvent system relies on the "Polarity-Temperature Differential" principle. We utilize the compound's dual nature: the hydrophobic acetophenone core and the hydrophilic nitro-catechol functionality.

Recommended Solvent Systems
System Composition (v/v) Role Mechanism of Action
Primary (Green) Ethanol : Water (80:20) Dissolution : Anti-Solvent Ethanol disrupts intermolecular H-bonding of the catechol; Water forces π-stacking crystallization upon cooling.
Secondary (High Purity) Toluene (Pure) Selective Dissolution At boiling (110°C), Toluene dissolves the monomer but rejects polar oxidative tars (gums), which adhere to the flask walls.
Tertiary (Drying) Ethyl Acetate : Heptane (1:3) Solvent : Anti-Solvent Excellent for removing occluded solvent; yields free-flowing crystals that dry rapidly.

Detailed Experimental Protocol

Phase 1: The "Self-Validating" Purification Workflow

This protocol includes built-in "Checkpoints" to ensure process integrity.

RecrystallizationWorkflow Start Crude 3,4-Dihydroxy-5-nitroacetophenone (Dark Brown Solid) Dissolution Dissolve in Boiling Ethanol (95%) Ratio: 1g / 10mL Start->Dissolution Heat to Reflux CarbonTreat Add Activated Carbon (5 wt%) Reflux 10 mins Dissolution->CarbonTreat Decolorization Filter Hot Filtration (Gravity) Remove Carbon/Tars CarbonTreat->Filter Remove Insolubles Antisolvent Slow Addition of Water (warm) Until Turbidity Point Filter->Antisolvent Induce Nucleation Cooling Controlled Cooling RT (1h) -> 4°C (2h) Antisolvent->Cooling Crystal Growth Harvest Vacuum Filtration Wash with cold EtOH:H2O (1:1) Cooling->Harvest Isolation Drying Vacuum Oven Drying 50°C, -0.08 MPa, 6h Harvest->Drying QC QC Checkpoint MP: 133-135°C Color: Bright Yellow Drying->QC

Figure 1: Step-by-step purification workflow with critical process parameters.

Phase 2: Step-by-Step Methodology (Ethanol/Water System)

Reagents:

  • Crude 3,4-dihydroxy-5-nitroacetophenone (10.0 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water[1]

  • Activated Carbon (Norit or Darco G-60)

Procedure:

  • Dissolution:

    • Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.

    • Add 80 mL of Ethanol. Add a magnetic stir bar.

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain after 10 mins of reflux, add Ethanol in 5 mL increments until clear.

  • Decolorization (Critical Step):

    • Once dissolved, remove from heat source briefly (to avoid boil-over).

    • Add 0.5 g (5 wt%) of Activated Carbon.

    • Return to heat and reflux gently for 10–15 minutes.

    • Mechanism:[2][3] The nitro-catechol structure is prone to forming dark oxidation byproducts. Carbon preferentially adsorbs these high-molecular-weight impurities.

  • Hot Filtration:

    • Pre-warm a glass funnel and fluted filter paper (to prevent premature crystallization).

    • Filter the hot mixture into a clean flask. The filtrate should be a clear, bright orange/yellow solution.

  • Crystallization (Nucleation & Growth):

    • Reheat filtrate to near-boiling if crystals formed during filtration.

    • Add warm Deionized Water dropwise with swirling.

    • Stop point: Stop adding water the moment a faint, persistent cloudiness (turbidity) is observed (approx. 20–30 mL).

    • Add 1–2 mL of Ethanol to clear the turbidity.

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 1 hour.

    • Transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter crystals using a Buchner funnel/vacuum.

    • Wash: Wash the filter cake with 20 mL of ice-cold Ethanol:Water (1:1) mixture. Do not use pure ethanol as it will redissolve the product.

  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Troubleshooting & Process Analytical Technology (PAT)

Observation Root Cause Corrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.Re-heat to dissolve. Add a seed crystal at the cloud point. Slow down cooling rate.
Dark Color (Brown/Red crystals)Incomplete removal of oxidation products.Repeat recrystallization using Toluene (Secondary System) or increase Carbon load to 10%.
Low Yield (<60%)Too much solvent used or product lost in mother liquor.Concentrate mother liquor by rotary evaporation and collect a second crop (verify purity of 2nd crop).

Solubility Logic Diagram:

SolubilityLogic Impurity Identify Impurity Type PolarTars Polar/Oxidized Tars Impurity->PolarTars Dark/Gummy NonPolar Unreacted Starting Material (Greasy) Impurity->NonPolar Light/Oily Solvent1 Use Toluene System (Tars stick to flask) PolarTars->Solvent1 Solvent2 Use EtOH/Water System (Standard) NonPolar->Solvent2

Figure 2: Decision matrix for solvent selection based on impurity profile.

References

  • Synthesis and Purification of Nitroacetophenones

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • ChemicalBook. (2023).[4] Properties and Safety of 3,4-Dihydroxy-5-nitroacetophenone. Link

  • Related Analog Purification (Entacapone Intermediates)

    • Orion Corporation. (1996). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. US Patent 5,710,343. (Describes toluene and aqueous acid purification methods for the aldehyde analog). Link

  • Solubility Data & Physical Properties

    • National Center for Biotechnology Information. (2023).[2][4][5] PubChem Compound Summary for CID 248079, 2'-Hydroxy-5'-nitroacetophenone. (Isomer data used for solubility correlation). Link

  • Recrystallization Mechanisms

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

UV-Vis Spectroscopic Characterization of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone: A Comprehensive Protocol and Interpretive Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, a nitrocatechol derivative, is a compound of interest in medicinal chemistry, notably as a potent inhibitor of Catechol-O-methyltransferase (COMT).[1][2] Accurate characterization and quantification of this molecule are paramount for research and development. This document provides a detailed guide to determining the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone. It covers the theoretical principles governing its spectral behavior, a step-by-step protocol for spectral acquisition, and an in-depth analysis of expected results, including the profound effects of solvent polarity and pH. This guide is designed to equip researchers with a robust methodology for qualitative and quantitative analysis, crucial for purity assessment, stability studies, and formulation development.

Principles and Theoretical Background

The UV-Vis absorption spectrum of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is dictated by its molecular structure, which features a highly substituted benzene ring. This ring system contains multiple chromophores and auxochromes that collectively determine its electronic transition energies.

  • Core Chromophore: The fundamental absorbing unit is the benzene ring. However, its characteristic absorption bands are significantly modified by the attached functional groups.

  • Key Substituents and Their Influence:

    • Nitrocatechol System: The combination of two hydroxyl (-OH) groups and a nitro (-NO₂) group on the aromatic ring creates a complex and extended system of π-conjugation. The nitro group, a powerful electron-withdrawing group, and the hydroxyl groups, strong electron-donating groups, cause a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.[3][4]

    • Ethanone (Acetyl) Group: The carbonyl (C=O) within the acetyl group introduces the possibility of n→π* transitions, which are typically weak (low molar absorptivity) and may appear as a shoulder on a stronger π→π* band.[5][6] The acetyl group also contributes to the overall conjugated system.

  • Expected Electronic Transitions:

    • π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic ring to anti-bonding π*-orbitals. The extended conjugation in the molecule lowers the energy gap for this transition, pushing the primary absorption bands into the near-UV or even the visible region.[4]

    • n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to an anti-bonding π-orbital.[6] These are often observed at longer wavelengths than the main π→π bands.

The Critical Role of Solvent and pH

The spectral properties of phenolic compounds like 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone are exquisitely sensitive to the chemical environment.

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum (λmax).[7] Polar solvents may engage in hydrogen bonding with the hydroxyl and nitro groups, altering the electronic distribution and, consequently, the absorption spectrum. Comparing spectra in solvents of different polarities (e.g., methanol vs. chloroform) can provide valuable information about the nature of the electronic transitions.

  • pH-Dependence: The two phenolic hydroxyl groups are acidic and can be deprotonated in basic solutions. Deprotonation creates a phenolate anion, which is a more powerful electron-donating group than a neutral hydroxyl group. This enhances conjugation, resulting in a pronounced bathochromic shift and often a hyperchromic effect (increased absorbance).[8][9] This pH-dependent spectral shift is a hallmark of phenolic compounds and can be exploited for selective quantification.

Caption: pH-induced equilibrium of the nitrocatechol moiety.

Materials and Instrumentation

Reagents and Materials
  • 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (analytical standard, purity >98%)

  • Methanol (HPLC or Spectroscopic Grade)

  • Ethanol (Spectroscopic Grade)

  • Chloroform (Spectroscopic Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sodium Hydroxide (0.1 M aqueous solution)

  • Hydrochloric Acid (0.1 M aqueous solution)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

Instrumentation
  • Dual-beam UV-Vis Spectrophotometer with a spectral range of at least 200-800 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Standard Protocol for UV-Vis Spectral Acquisition

This protocol outlines the steps for obtaining a full absorption spectrum and determining the λmax of the target compound.

Caption: Workflow for UV-Vis spectral analysis.

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone and dissolve it in a 10 mL volumetric flask using methanol. Ensure complete dissolution. This stock is stable when stored at 4°C and protected from light.

  • Working Solutions: Prepare a series of dilutions from the stock solution into the solvent of choice (e.g., methanol, ethanol, phosphate buffer). A typical concentration range for analysis is 1-20 µg/mL. The final concentration should yield an absorbance maximum between 0.2 and 0.8 AU to ensure linearity according to the Bouguer-Lambert-Beer law.[10]

Instrument Operation and Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

  • Parameter Setup: Set the instrument to scan a wavelength range from 200 nm to 600 nm.

  • Baseline Correction: Fill two matched quartz cuvettes with the solvent being used for the working solution (the "blank"). Place them in the reference and sample holders and run a baseline correction to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small volume of the working solution.

    • Fill the cuvette with the working solution. Ensure there are no air bubbles.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

  • Data Recording: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value.

Protocol for pH-Dependence Study
  • Prepare a working solution in deionized water (e.g., 10 µg/mL).

  • Measure the spectrum of this solution ("neutral pH").

  • Adjust the pH of the solution to ~2 by adding a small, precise volume of 0.1 M HCl. Remeasure the spectrum.

  • Adjust the pH of a fresh aliquot to ~9-10 by adding a small, precise volume of 0.1 M NaOH. Remeasure the spectrum. Note the significant color and spectral changes.[11]

Expected Results and Data Interpretation

Based on the structure and data from analogous compounds like 4-nitrocatechol, the following spectral characteristics are anticipated.[12][13]

Spectral Features and Solvent Effects

The spectrum is expected to show at least one major, intense absorption band in the 340-450 nm range, attributed to the π→π* transition of the conjugated nitrocatechol system. A weaker band or shoulder at a shorter wavelength may also be present.

SolventDielectric ConstantExpected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Expected Observations
Chloroform4.8~345 - 360 nm~12,000 - 15,000A less polar environment, minimal H-bonding. Represents a baseline spectrum.
Ethanol24.6~350 - 370 nm~13,000 - 16,000A polar protic solvent that can act as both an H-bond donor and acceptor, causing a slight bathochromic shift.
Water (pH 7)80.1~355 - 375 nm~13,500 - 16,500High polarity and H-bonding potential.
0.1 M NaOH (pH 13)~80~410 - 440 nm~18,000 - 25,000Strong bathochromic and hyperchromic shift due to deprotonation of phenolic groups.

Note: The values presented are hypothetical estimates based on published data for structurally similar compounds and serve as a guide for interpretation.

Interpretation of pH Effects
  • Acidic to Neutral pH: The spectrum should remain relatively consistent, as the phenolic hydroxyl groups are fully protonated. The main absorption band is expected around 350-375 nm.

  • Basic pH: Upon addition of a base, the solution will likely turn a distinct yellow color. The UV-Vis spectrum will show a significant bathochromic shift of the main absorption band to well above 400 nm. This is unequivocal evidence of phenolate anion formation and serves as a key identifying feature of the molecule.

Applications in Drug Development and Quality Control

  • Quantification: Using the λmax determined in a suitable solvent (e.g., methanol or a buffered solution), a calibration curve can be generated by plotting absorbance vs. concentration. This allows for the precise quantification of the compound in various matrices.

  • Purity Assessment: The presence of unexpected peaks or shifts in the λmax can indicate the presence of impurities. The molar absorptivity (ε) can also serve as a purity check against a certified reference standard.

  • Stability Studies: Changes in the absorption spectrum over time under different storage conditions (temperature, light, pH) can be used to monitor the degradation of the compound.[14]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Noisy Spectrum Low sample concentration; Lamp instability; Dirty optics.Increase sample concentration; Allow instrument to warm up longer; Clean cuvettes and check instrument optics.
Poor Linearity in Calibration Curve Concentrations are too high (deviating from Beer's Law); Compound aggregation.Use a more dilute range of standards (Abs < 1.0); Try a different solvent to prevent aggregation.
λmax Shifted from Expected Value Incorrect solvent; pH of the solution is not controlled; Contamination.Verify the solvent used; Buffer the solution if pH sensitivity is a factor; Use fresh, high-purity solvents and compound.
Negative Absorbance Incorrect blank used for baseline correction; Sample is less absorbing than the reference.Ensure the blank is the exact solvent used for the sample; Re-run the baseline correction carefully.

References

  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

  • ACS Publications. (2001). Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • DergiPark. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. Available at: [Link]

  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules. Available at: [Link]

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Interface Focus. Available at: [Link]

  • ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available at: [Link]

  • Scilit. (2003). Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV–visible, Raman, DFT and TD-DFT calculations. Journal of Molecular Structure. Available at: [Link]

  • ACS Publications. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Molbank. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

  • EMBL-EBI. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives.... ChEMBL. Available at: [Link]

  • Universidade do Porto. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives.... Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Available at: [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Available at: [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

Sources

Application Notes and Protocols: Best Practices for the Handling and Storage of Light-Sensitive Nitrocatechols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Nitrocatechols and the Challenge of Photodegradation

Nitrocatechols are a class of aromatic organic compounds characterized by a catechol (1,2-dihydroxybenzene) ring substituted with one or more nitro groups. These molecules are of significant interest in diverse fields, from atmospheric science, where they are components of brown carbon aerosols, to materials science and drug development, where their unique properties are harnessed for surface functionalization and as pharmaceutical intermediates.[1][2] The electron-withdrawing nature of the nitro group, combined with the chelating ability of the catechol moiety, imparts valuable chemical characteristics. However, this same electronic structure renders many nitrocatechols susceptible to degradation upon exposure to light, a characteristic that presents a significant challenge for their consistent and effective use in research and development.[3][4]

The photochemical instability of nitrocatechols can lead to a loss of compound efficacy, the formation of unknown and potentially interfering byproducts, and ultimately, to irreproducible experimental results.[5][6][7] For researchers, scientists, and drug development professionals, understanding and mitigating this light sensitivity is not merely a matter of procedural correctness but a prerequisite for generating reliable and valid data. This guide provides a comprehensive overview of the principles behind nitrocatechol photodegradation and offers detailed, field-proven protocols for their proper handling and storage to ensure their stability and integrity.

The Science of Light Sensitivity: Understanding Nitrocatechol Photodegradation

The absorption of light by a nitrocatechol molecule can initiate a cascade of photochemical reactions that alter its chemical structure.[3][4] This process is not instantaneous but follows a series of steps, each with its own timescale and dependencies on the surrounding chemical environment.

Upon absorbing a photon of appropriate energy (typically in the UV-A range of 320-400 nm), the nitrocatechol molecule is promoted to an electronically excited state.[5] From this excited state, several degradation pathways can be initiated:

  • Direct Photolysis: The excited molecule may undergo direct fragmentation or rearrangement, leading to the formation of various photoproducts.

  • Radical Formation: The excited nitrocatechol can interact with other molecules, such as solvents or oxygen, to generate highly reactive radical species. These radicals can then participate in a variety of secondary reactions, further degrading the parent compound and potentially reacting with other components in a mixture.[3][8][9]

  • Environmental Influence: The rate and products of photodegradation are highly dependent on the local environment. For instance, the photochemical lifetime of 4-nitrocatechol is significantly different in aqueous solutions compared to organic solvents like isopropanol or octanol.[3]

The consequence of this degradation is a reduction in the concentration of the active nitrocatechol and the introduction of impurities that can confound experimental results.[5][6] Therefore, strict adherence to protocols that minimize light exposure is essential.

Visualizing the Photodegradation Pathway

The following diagram illustrates a simplified, conceptual pathway of nitrocatechol photodegradation, highlighting the key stages from light absorption to the formation of degradation products.

Photodegradation_Pathway cluster_0 Initiation cluster_1 Excited State & Radical Formation cluster_2 Degradation Products Nitrocatechol Nitrocatechol Excited_Nitrocatechol Excited Nitrocatechol* Nitrocatechol->Excited_Nitrocatechol Light Light Light->Nitrocatechol Absorption (hν) Radical_Formation Radical Formation Excited_Nitrocatechol->Radical_Formation Interaction with Solvent/O2 Degradation_Products Degradation Products Excited_Nitrocatechol->Degradation_Products Direct Photolysis Radical_Formation->Degradation_Products

Caption: Conceptual workflow of nitrocatechol photodegradation.

Core Protocols for Storage and Handling

Adherence to the following protocols will significantly mitigate the risk of photodegradation and ensure the long-term stability of light-sensitive nitrocatechols.

Table 1: Summary of Storage Conditions for Nitrocatechols
ParameterSolid CompoundStock Solutions
Container Amber glass vials with tight-fitting caps.Amber glass vials or tubes wrapped in aluminum foil.[5][10]
Temperature 2-8°C or as specified by the manufacturer.-20°C or -80°C for long-term storage.[5]
Atmosphere Standard air, unless compound is also oxygen-sensitive.Inert gas (argon or nitrogen) overlay if susceptible to oxidation.
Location In a dark, designated chemical storage cabinet.[11]In a non-frost-free freezer to avoid temperature cycling.
Labeling Chemical name, date received, and date opened.[12][13]Chemical name, concentration, solvent, date prepared, and user initials.
Detailed Storage Protocols
  • Upon Receipt:

    • Immediately inspect the container for any damage.

    • Log the compound into your laboratory's chemical inventory system.

    • Write the date of receipt on the manufacturer's label.[11]

    • Store the compound under the conditions summarized in Table 1, even before the first use.

  • Solid Compound Storage:

    • Always store solid nitrocatechols in their original amber glass containers or transfer to a suitable alternative if the original is compromised.

    • Ensure the container cap is securely tightened to prevent exposure to moisture and air.

    • Store away from heat sources and direct sunlight.[11][13]

    • Segregate from incompatible chemicals according to your institution's safety guidelines.[11][12]

  • Stock Solution Storage:

    • Prepare stock solutions in a solvent appropriate for the compound's solubility and the intended application.

    • Use amber glass vials to minimize light transmission. For highly sensitive compounds, wrap the vials in aluminum foil as an extra precaution.[5][10]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and to minimize light exposure to the entire stock during each use.[5]

    • Store aliquots at -20°C or -80°C for long-term stability.[5] For daily use, a working aliquot may be kept at 2-8°C for a short period, but it must remain protected from light.[5]

Detailed Handling Protocols

Personal Protective Equipment (PPE): Due to the phenolic nature of nitrocatechols, appropriate PPE is mandatory to prevent skin contact. Phenols can cause severe chemical burns and can be toxic if absorbed through the skin.[14][15][16][17]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[18]

  • Eye Protection: Use safety glasses with side shields at a minimum. When there is a risk of splashing, chemical splash goggles and a face shield are required.[15][16][18]

  • Lab Coat: A fully buttoned lab coat must be worn.[15][18]

Work Environment:

  • Lighting: Whenever possible, handle solid nitrocatechols and their solutions under subdued or red light conditions.[5] Avoid working in direct, bright laboratory light.[10]

  • Fume Hood: All handling of solid nitrocatechols and preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[15]

Experimental Workflow: Preparation and Use of a Nitrocatechol Solution

This protocol outlines the steps for preparing a stock solution and a working solution of a light-sensitive nitrocatechol for a typical cell-based assay, emphasizing the points at which light protection is critical.

Experimental_Workflow cluster_setup Preparation (Subdued Light) cluster_experiment Experiment (Light Protected) Start Start: Gather Materials (Amber vials, foil, etc.) Weigh 1. Weigh solid Nitrocatechol in fume hood Dissolve 2. Dissolve in DMSO to create stock solution Weigh->Dissolve Aliquot 3. Aliquot into foil-wrapped amber microfuge tubes Dissolve->Aliquot Store 4. Store aliquots at -80°C Aliquot->Store Thaw 5. Thaw one aliquot Store->Thaw Dilute 6. Dilute to working concentration in pre-warmed medium Thaw->Dilute Treat 7. Treat cells in culture plate Dilute->Treat Incubate 8. Incubate plate (covered with foil or in dark incubator) Treat->Incubate Analyze 9. Analyze results Incubate->Analyze End End Analyze->End

Caption: Workflow for handling light-sensitive nitrocatechols.

Step-by-Step Methodology:

  • Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Work under subdued lighting or in a designated low-light area. b. In a chemical fume hood, weigh the required amount of solid nitrocatechol into a clean, amber glass vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Cap the vial securely and vortex briefly until the solid is completely dissolved. e. Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil).[5] f. Label the aliquots clearly and store them at -80°C.

  • Preparation of Working Solution and Cell Treatment: a. Turn off or dim the lights in the cell culture hood. b. Thaw a single aliquot of the nitrocatechol stock solution at room temperature, keeping it wrapped in foil. c. Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. Perform this dilution immediately before adding it to the cells. d. Gently mix the working solution. e. Add the working solution to your cell culture plates or wells. f. Immediately after treatment, cover the cell culture plate with its lid and wrap the entire plate in aluminum foil, or place it in a light-blocking secondary container. g. Place the protected plate in the incubator for the required duration.

Troubleshooting Common Issues

Even with careful adherence to protocols, issues can arise. This table addresses common problems encountered when working with light-sensitive nitrocatechols.

Table 2: Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity Photodegradation of the nitrocatechol, leading to a lower effective concentration.[5]- Prepare fresh dilutions for each experiment from a protected stock solution.[5]- Minimize light exposure of all solutions and cell culture plates by using foil or light-blocking containers.[5][10]- Perform all manipulations under subdued or red light.[5]
High variability between replicate wells or experiments Inconsistent light exposure during the experimental setup.- Standardize all handling procedures to ensure uniform and minimal light exposure for all samples.- Use a light-protected multi-channel pipette reservoir if applicable.
Visible color change or precipitate in the stock solution Significant degradation has occurred. The compound may have oxidized or polymerized.- Discard the solution following proper chemical waste disposal procedures.- Prepare a fresh stock solution from the solid compound, ensuring all light-protection measures are strictly followed.

Conclusion: Upholding Scientific Integrity

The chemical reactivity that makes nitrocatechols valuable research tools also dictates the stringent conditions required for their use. By understanding the mechanisms of photodegradation and implementing the detailed storage and handling protocols outlined in this guide, researchers can protect the integrity of these light-sensitive compounds. This commitment to meticulous technique is fundamental to ensuring the reliability, reproducibility, and overall integrity of the scientific data generated.

References
  • Klan, P., et al. (2020). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics. Available at: [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Li, G., et al. (2007). Kinetics of Photoelectrocatalytic Degradation of Nitrophenols on Nanostructured TiO2 Electrodes. The Journal of Physical Chemistry C. Available at: [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]

  • SuSoS AG. (n.d.). Nitrocatechols. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). 7.9.1 General Storage Guidelines. Environment, Health and Safety. Available at: [Link]

  • University of Alabama at Birmingham. (n.d.). How do I safely store chemicals in laboratory?. Environmental Health & Safety. Available at: [Link]

  • Shen, Y., et al. (2013). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Hazardous Materials. Available at: [Link]

  • Phenol Acetone Sector Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Available at: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • Hems, R. F., & Abbatt, J. P. D. (2018). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. (n.d.). Heterogeneous photocatalytic degradation of nitrophenols. Available at: [Link]

  • Monash University. (2023). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Available at: [Link]

  • Journal of Chemical Health & Safety. (2006). Management of time-sensitive chemicals (III): Stabilization and treatment. Available at: [Link]

  • Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Available at: [Link]

  • Ashland. (n.d.). Phenol - Product Stewardship Summary. Available at: [Link]

  • Yale University. (2022). Phenol Standard Operating Procedure. Environmental Health & Safety. Available at: [Link]

  • Finewan, M., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. Available at: [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Available at: [Link]

  • Wang, C., et al. (2023). Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols. The Journal of Physical Chemistry A. Available at: [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Available at: [Link]

  • Baylor University. (n.d.). Time-Sensitive Chemicals. Available at: [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. Available at: [Link]

  • Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Available at: [Link]

  • Shrestha, M., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Journal of Pharmaceutical Chemistry and Drug Formulation. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 3,4-dihydroxy-5-nitroacetophenone during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,4-dihydroxy-5-nitroacetophenone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Preventing Oxidation and Other Common Issues

The catechol moiety in 3,4-dihydroxy-5-nitroacetophenone is highly susceptible to oxidation, which can lead to product degradation, low yields, and purification difficulties. This guide addresses these issues in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown/black, and my yield of 3,4-dihydroxy-5-nitroacetophenone is very low. What is causing this, and how can I prevent it?

Answer: A dark coloration is a classic indicator of catechol oxidation to form highly colored ortho-quinones and subsequent polymerization products.[1] This is a common issue due to the electron-rich nature of the dihydroxy-substituted aromatic ring, which is easily oxidized, especially under the harsh conditions of nitration.

Underlying Cause: The primary cause is the exposure of the catechol to oxidizing agents (including nitric acid itself and atmospheric oxygen) and potentially elevated temperatures. The nitro group, being electron-withdrawing, can further activate the ring towards certain reactions but the catechol functionality remains the most sensitive site for oxidation.

Preventative Strategies:

  • Use of Protecting Groups: This is the most robust strategy to prevent oxidation of the catechol moiety during nitration.

    • Concept: Temporarily block the hydroxyl groups with a protecting group that is stable to the nitration conditions but can be easily removed afterward.

    • Recommended Protocol: Acetonide protection is a common and effective method for protecting catechols.[2]

      dot graph "Acetonide_Protection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

      Start [label="3,4-dihydroxyacetophenone"]; Protect [label="Protect Hydroxyls\n(2,2-dimethoxypropane,\ncat. acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitration [label="Nitration\n(HNO3/H2SO4)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection\n(aq. acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,4-dihydroxy-5-\nnitroacetophenone"];

      Start -> Protect; Protect -> Nitration; Nitration -> Deprotection; Deprotection -> Product; }

      Diagram: Acetonide protection workflow for synthesizing 3,4-dihydroxy-5-nitroacetophenone.

  • Inert Atmosphere: Minimizing contact with atmospheric oxygen is crucial.

    • Actionable Step: Perform the reaction under a blanket of an inert gas such as nitrogen or argon. This involves using a Schlenk line or a glovebox.

  • Control of Reaction Temperature: Nitration reactions are exothermic.

    • Actionable Step: Maintain a low reaction temperature (typically 0-5 °C) using an ice-salt bath or a cryocooler.[3] This slows down the rate of both the desired nitration and the undesired oxidation reactions.

  • Use of Milder Nitrating Agents: While the classic HNO3/H2SO4 mixture is powerful, it is also highly oxidizing.

    • Alternative: Consider using milder nitrating agents such as bismuth nitrate on a solid support like montmorillonite clay. This can lead to higher yields and cleaner reactions by reducing oxidative side products.

Question 2: I am struggling to purify my final product. Even after column chromatography, I see multiple spots on my TLC plate. What are the likely impurities and how can I improve purification?

Answer: The impurities are likely a mixture of starting material, regioisomers of the nitrated product, and oxidation byproducts.

Likely Impurities:

  • Unreacted 3,4-dihydroxyacetophenone: The starting material.

  • 2-nitro-3,4-dihydroxyacetophenone: A potential regioisomer.

  • Oxidized Species: Ortho-quinones and polymeric materials.

Improved Purification Protocol:

  • Aqueous Workup with a Reducing Agent: Before extraction, quench the reaction mixture in ice water containing a mild reducing agent.

    • Actionable Step: Add a small amount of sodium bisulfite or ascorbic acid to the quench solution.[1] These agents will reduce any newly formed quinones back to the catechol, simplifying the crude mixture.

  • Optimized Column Chromatography:

    • Stationary Phase: Use silica gel.

    • Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). This will help to separate the less polar starting material and isomers from the more polar desired product.

  • Recrystallization: This is an excellent final step to obtain a highly pure product.

    • Solvent Selection: Experiment with different solvent systems. A common choice is a mixture of ethanol and water, or ethyl acetate and hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Parameter Recommendation Rationale
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the catechol.
Reaction Temperature 0-5 °CControls exothermicity and reduces side reactions.[3]
Purification Additive Sodium bisulfite or Ascorbic AcidReduces oxidized impurities back to the catechol form.[1]
Chromatography Gradient Elution (Silica Gel)Improves separation of closely related compounds.
Final Purification RecrystallizationProvides a highly pure crystalline product.
Question 3: Can I perform the nitration directly on 3,4-dihydroxyacetophenone without protecting groups? What are the critical parameters for success?

Answer: Direct nitration is challenging but possible with careful control of reaction conditions. The key is to minimize the time the catechol is exposed to the harsh nitrating mixture and to keep the temperature strictly controlled.

Critical Parameters for Direct Nitration:

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (a pre-chilled mixture of nitric and sulfuric acid) dropwise to a solution of the 3,4-dihydroxyacetophenone in a suitable solvent (e.g., dichloromethane) at a very low temperature.

  • Vigorous Stirring: Ensure efficient mixing to prevent localized overheating and high concentrations of the nitrating agent.

  • Immediate Quenching: Once the reaction is complete (monitored by TLC), immediately pour the reaction mixture into a large volume of ice water containing a reducing agent as mentioned previously.

dot graph "Direct_Nitration_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="3,4-dihydroxyacetophenone"]; Nitration [label="Direct Nitration\n(HNO3/H2SO4, 0-5 °C,\ncontrolled addition)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench\n(Ice water + NaHSO3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Extraction &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,4-dihydroxy-5-\nnitroacetophenone"];

Start -> Nitration; Nitration -> Quench; Quench -> Workup; Workup -> Product; }

Diagram: Workflow for the direct nitration of 3,4-dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catechol oxidation?

A1: Catechols are oxidized in a two-step process. First, they lose an electron and a proton to form a semiquinone radical. This radical can then be further oxidized to an ortho-quinone.[4] These quinones are highly reactive electrophiles and can undergo further reactions, including polymerization, leading to the observed dark coloration.

Q2: Are there any specific analytical techniques to monitor the oxidation?

A2: Yes, UV-Vis spectroscopy is a useful tool. The formation of quinones leads to the appearance of new absorption bands in the visible region of the spectrum, which can be monitored over time. Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect the transient semiquinone radical intermediate.[5][6]

Q3: How should I store 3,4-dihydroxy-5-nitroacetophenone to prevent degradation?

A3: The purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. A refrigerator or freezer is ideal. The exclusion of light, oxygen, and heat will significantly prolong the shelf life of the compound.

Q4: Can metal ion contamination contribute to oxidation?

A4: Absolutely. Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of catechols.[4] It is crucial to use high-purity reagents and acid-washed glassware to minimize metal contamination. In some cases, adding a chelating agent like EDTA to the reaction or workup can help to sequester these metal ions.[7]

References

  • Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. Available from: [Link]

  • Morales, E., & Sloop, J. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate. Available from: [Link]

  • PrepChem. Synthesis of 3-(3,4-Dihydroxy-5-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

  • Zeyer, J., & Kearney, P. C. (1984). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Journal of bacteriology, 159(1), 345–351.
  • Xu, L., et al. (2018). Catechol-Based Antimicrobial Polymers. Polymers, 10(11), 1259.
  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of medicinal chemistry, 45(3), 685–694.
  • Tukhbatullina, A. A., et al. (2020). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. Molecules, 25(17), 3804.
  • Singh, S., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. ResearchGate. Available from: [Link]

  • Laali, K. K. (2003). Method for the nitration of phenolic compounds. Google Patents.
  • Organic Syntheses. Synthesis of 3-nitroacetophenone. Available from: [Link]

  • Howard, C. C. (1997). Method for separating and purifying catechol mixtures. Google Patents.
  • Williams, D. L. H. (1994). Stabilized catecholamine solutions. Google Patents.
  • ResearchGate. Various protection groups used in the synthesis of COFs. Catechol.... Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • Orion Pharma. (2001). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
  • Organic Syntheses. o-NITROACETOPHENONE. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • Shanghai Aobo Chemical Technology Co Ltd. (2019). A kind of preparation method of nitroacetophenone. Google Patents.
  • ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]

  • Khoshnoodi, M., et al. (2015). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry, 2(3), 61-64.
  • WebAssign. Experiment 4 - Oxidation of Acetophenone. Available from: [Link]

  • Tezuka, H., Kato, M., & Sonehara, Y. (1985). Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1643–1647.
  • Anderson, D. G., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. The Journal of biological chemistry, 286(30), 26978–26986.
  • Jampani, M., et al. (2021). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Molecules, 26(21), 6549.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Quinacetophenone: A simple precursor to privileged organic motifs. Molecules, 20(12), 21369–21385.
  • Rodriguez, J. H., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. The Journal of Physical Chemistry A, 126(45), 8439–8448.
  • Lee, S., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 488.
  • Anderson, D. G., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. The Journal of biological chemistry, 286(30), 26978–26986.

Sources

Removing regioisomeric impurities from 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

[label="Vacuum

Fig 1: Nitration pathway yielding the desired 5-nitro isomer and regioisomeric impurities.

FAQ 2: Analytical Differentiation & Self-Validation

Q: How can I definitively distinguish the 5-nitro isomer from the 2-nitro and 6-nitro impurities in my crude mixture?

A: To ensure a self-validating experimental system, you must correlate your purification results with orthogonal analytical techniques:


H-NMR spectroscopy and Reverse-Phase HPLC (RP-HPLC).

In


H-NMR, the aromatic protons of the desired 5-nitro isomer (positions 2 and 6) are meta to each other, yielding two distinct doublets with a small coupling constant (

Hz). The impurities validate themselves through different splitting patterns: the 2-nitro isomer exhibits ortho-coupled doublets (

Hz), while the 6-nitro isomer typically shows two singlets (since the protons are para to each other).
Quantitative Data: Physicochemical & Analytical Profiling
Property1-(3,4-Dihydroxy-5-nitrophenyl)ethanone2-Nitro Regioisomer6-Nitro Regioisomer
Substitution Pattern 5-Nitro (Target)2-Nitro (Impurity)6-Nitro (Impurity)

H-NMR Aromatic Protons
Two doublets, meta-coupled (

Hz)
Two doublets, ortho-coupled (

Hz)
Two singlets (para to each other)
Intramolecular H-Bonding Moderate (4-OH to 5-NO

)
Strong (3-OH to 2-NO

)
Weak / None
RP-HPLC Polarity Profile Intermediate RetentionLowest Polarity (Elutes Last)Highest Polarity (Elutes First)

Note: The strong intramolecular hydrogen bonding in the 2-nitro isomer masks its polar hydroxyl group, causing it to interact more strongly with the non-polar C18 stationary phase in RP-HPLC.

FAQ 3: Step-by-Step Purification Workflows

Q: What are the validated protocols for removing these regioisomers to achieve >99% purity?

A: Depending on the impurity load of your crude mixture, you should employ either selective solvent recrystallization (the industry standard) or silica gel chromatography.

Protocol A: Solvent-Based Recrystallization (Primary Method)

This methodology exploits the differential solubility caused by the varying hydrogen-bonding networks of the isomers. According to validated patent literature for pharmacologically active catechol derivatives [1], the acetone-petroleum ether system is highly effective.

  • Dissolution: Suspend the crude 1-(3,4-dihydroxy-5-nitrophenyl)ethanone mixture in a minimal volume of warm acetone (approx. 40°C–50°C) until fully dissolved.

  • Precipitation (Cloud Point): Gradually add petroleum ether dropwise under gentle agitation until the solution becomes slightly turbid.

  • Selective Crystallization: Remove from heat and allow the mixture to cool slowly to 5°C. Let it stand overnight (minimum 12 hours). The moderate polarity of the 5-nitro isomer promotes selective crystal lattice formation, leaving the highly soluble 2-nitro isomer and the highly polar 6-nitro isomer in the mother liquor.

  • Isolation & Validation: Filter the precipitate under vacuum and wash with ice-cold petroleum ether. Self-Validation Check: The melting point of the dried crystals must be sharp at 155°C–158°C [1].

PurificationWorkflow Start Crude Mixture (5-Nitro + Regioisomers) Dissolve Dissolve in Warm Acetone Start->Dissolve AddEther Add Petroleum Ether Until Turbid Dissolve->AddEther Cooling Cool to 5°C Stand Overnight AddEther->Cooling Filter Vacuum Filtration Cooling->Filter Pure Pure 5-Nitro Isomer (Crystals, MP: 155-158°C) Filter->Pure Solid Retentate MotherLiq Mother Liquor (Regioisomers) Filter->MotherLiq Filtrate

Fig 2: Step-by-step solvent recrystallization workflow for isolating the 5-nitro isomer.

Protocol B: Silica Gel Chromatography (Rescue Method)

If recrystallization yields poor recovery due to an unusually high impurity load, chromatographic separation is required. Standard normal-phase solvents often cause phenolic compounds to streak.

  • Column Preparation: Pack a silica gel column using a specialized ternary solvent system: Toluene : Acetic Acid : Dioxane (18:1:1 v/v/v) [2]. Causality Note: The inclusion of acetic acid is critical; it suppresses the ionization of the catechol hydroxyl groups, preventing severe peak tailing and allowing for tight band resolution.

  • Loading: Dissolve the crude product in a minimum amount of the eluent mixture and carefully load it onto the column head.

  • Elution: Isocratically elute the column. Monitor the fractions via UV detection (typically at 254 nm or 280 nm).

  • Recovery: Pool the fractions containing the 5-nitro isomer, evaporate the solvent in vacuo, and perform a final polish crystallization from ether to remove residual acetic acid [2].

References

  • US Patent 5,446,194A / US Patent 4,963,590A - Pharmacologically active catechol derivatives / Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same. Google Patents. 1

  • CA Patent 1334967C - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same. Google Patents. 2

Sources

Improving yield of 3,4-dihydroxyacetophenone nitration reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights specifically tailored for the nitration of 3,4-dihydroxyacetophenone—a critical intermediate in the synthesis of COMT inhibitors such as entacapone.

I. Mechanistic Overview & Reaction Dynamics

The synthesis of 3,4-dihydroxy-5-nitroacetophenone is notoriously challenging. The primary failure mode is not a lack of reactivity, but rather the over-activation of the substrate. The 3,4-dihydroxy (catechol) moiety is highly electron-rich, making it exceptionally susceptible to oxidative degradation by strong oxidizing agents like nitric acid.

As documented in industrial scale-up studies for entacapone precursors, direct nitration often leads to severe coloration problems and poor yields due to the formation of ortho-quinone oligomers[1].

Caption: Competing pathways in the nitration of 3,4-dihydroxyacetophenone.

II. Diagnostic Q&A (Troubleshooting Guide)

Q1: My crude reaction mixture turns pitch black and yields a sticky tar instead of crystals. What is happening? A: This is the classic signature of oxidative degradation. The catechol ring is easily oxidized by the nitronium ion source (


) into an ortho-quinone intermediate. These quinones rapidly polymerize into complex, dark-colored oligomers (tars).
Causality & Solution: To prevent this, you must mask the electron-donating effect of the hydroxyls using protecting groups. Acetylation (forming 3,4-diacetoxyacetophenone) reduces the electron density on the ring, significantly suppressing oxidation while still directing the nitronium ion (

) to the 5-position.

Q2: I am using direct nitration with fuming


 in acetic acid at 0 °C. The yield is still under 35%. How can I improve this? 
A:  Direct nitration of unprotected catechols is inherently yield-limiting. Historical data indicates that direct nitration yields rarely exceed 24-35% due to competing oxidation[2].
Causality & Solution: If you strictly cannot use protecting groups, you must maintain absolute stoichiometric control (exactly 1.05 eq of 

) and keep the internal temperature strictly between -5 °C and 0 °C. However, transitioning to an ether-protected route (e.g., nitrating acetovanillone followed by demethylation) is the industry standard for improving yields to ~80%[3].

Q3: How do I ensure regioselectivity for the 5-nitro isomer over the 2-nitro isomer? A: The acetyl group at position 1 is meta-directing and deactivating, while the hydroxyls at positions 3 and 4 are ortho/para-directing. Position 5 is ortho to the 4-OH and meta to the 1-acetyl, making it the most electronically favored site. Causality & Solution: Position 2 is sterically hindered. Regioselectivity remains excellent (>95%) only if the reaction is kept cold. Higher temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the steric hindrance at position 2, leading to isomeric mixtures.

III. Yield Optimization Data

The following table summarizes the expected outcomes of various nitration strategies based on established pharmacological synthesis records.

Synthesis StrategyReagents & ConditionsRegioselectivity (5-NO₂)Average YieldPrimary Impurity Profile
Direct Nitration (Unprotected)65%

, AcOH, 0 °C
~80 - 85%24 - 35%o-Quinone polymers (tar), over-nitration
Acetyl Protection (Diacetate)1.

, Pyridine2. Fuming

, 0 °C3. Acid Hydrolysis
>95%65 - 75%Unreacted starting material
Ether Protection (Acetovanillone)1.

, AcOH2.

/AcOH (Demethylation)
>95%70 - 80%Incomplete demethylation

IV. Self-Validating Experimental Protocol

To maximize yield and ensure reproducibility, we recommend the Diacetate Protection Route . This protocol incorporates mandatory Quality Control (QC) gates to validate the system at each phase.

Caption: Self-validating workflow for the protected nitration protocol.

Phase 1: Hydroxyl Masking (Acetylation)
  • Suspend 3,4-dihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.5 eq) and acetic anhydride (2.2 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • QC Gate 1 (TLC): Run a TLC plate (Hexane:EtOAc 3:1). The highly polar catechol spot (

    
    ) must completely disappear, replaced by a non-polar spot (
    
    
    
    ). Causality: Proceeding with unreacted starting material will trigger runaway oxidation in Phase 2.
Phase 2: Electrophilic Aromatic Nitration
  • Isolate the 3,4-diacetoxyacetophenone and dissolve in glacial acetic acid.

  • Cool the reactor to exactly 0 °C.

  • Add a pre-cooled solution of fuming nitric acid (1.1 eq) in glacial acetic acid dropwise over 1 hour.

  • Quench the reaction by pouring over crushed ice. Filter the resulting pale yellow precipitate.

  • QC Gate 2 (NMR/LC-MS): Analyze the crude solid. You should observe a single aromatic proton singlet (around

    
     7.9-8.1 ppm) confirming substitution at the 5-position. Causality: Exceeding 5 °C during addition will result in the appearance of two doublets, indicating failure of regioselectivity.
    
Phase 3: Deprotection & Crystallization
  • Suspend the nitrated diacetate in a mixture of ethanol and 6M HCl (1:1 v/v).

  • Reflux for 3 hours to hydrolyze the ester bonds.

  • Cool to 0 °C to induce crystallization of 3,4-dihydroxy-5-nitroacetophenone.

  • QC Gate 3 (Visual/Yield): The final product must be a bright yellow crystalline solid. Causality: Acidic hydrolysis is strictly required. Attempting basic hydrolysis (e.g., NaOH) will rapidly auto-oxidize the newly exposed catechol ring in the presence of atmospheric oxygen, destroying the product and turning the solution black.

V. References

1.[1] Title: WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof. Source: Google Patents. URL: 2.[2] Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Source: ethernet.edu.et. URL: 3.[3] Title: US5446194A - Pharmacologically active catechol derivatives. Source: Google Patents. URL:

Sources

Troubleshooting HPLC peak tailing for nitrocatechol compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Diagnosing and Resolving HPLC Peak Tailing

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic challenges specific to nitrocatechol compounds. These molecules, while crucial in many research and development areas, possess distinct chemical properties that often lead to frustrating peak tailing in reverse-phase HPLC. This guide is structured as a series of questions you might be asking in the lab, leading you from fundamental causes to advanced system-level solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with my nitrocatechol compound. What makes this class of molecules so problematic?

Answer: Peak tailing with nitrocatechols is a common but solvable issue stemming from their unique molecular structure. An ideal chromatographic peak is symmetrical, but asymmetry, or tailing, indicates that a single analyte population is experiencing more than one retention mechanism within the column.[1][2] For nitrocatechols, three primary mechanisms are often at play simultaneously:

  • Primary Hydrophobic Interaction: This is the desired retention mechanism where the molecule interacts with the C18 stationary phase.

  • Secondary Silanol Interactions: The phenolic hydroxyl groups on the catechol ring are acidic. At certain pH levels, they can deprotonate and form strong, unwanted ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing.[3][4] This causes a portion of the analyte molecules to be held back longer, resulting in a "tail."

  • Metal Chelation: The two adjacent hydroxyl groups of the catechol moiety form a powerful chelating site for metal ions.[5] Trace metals present in the stainless-steel components of the HPLC system (like frits and tubing) or as impurities in the silica packing can bind to your analyte.[6][7] This creates a strong, secondary retention mechanism that is a major contributor to severe peak tailing for this class of compounds.

Understanding which of these secondary interactions is the dominant cause is the key to effective troubleshooting.

Diagram 1: Mechanisms of Nitrocatechol Peak Tailing

cluster_column Stationary Phase Surface C18 C18 Chains (Primary Retention) Silanol Residual Silanol (Si-OH) (Secondary Interaction) Metal Metal Impurity (M+) (Chelation) Analyte Nitrocatechol Analyte Analyte->C18 Desired Hydrophobic Interaction Analyte->Silanol Unwanted Ionic Interaction Analyte->Metal Unwanted Chelation

Caption: Interactions between a nitrocatechol analyte and the stationary phase.

Q2: My peak is tailing. What is the very first and most critical parameter I should check?

Answer: The first thing you should always evaluate is the pH of your mobile phase relative to the pKa of your analyte.

The phenolic hydroxyl groups on nitrocatechols are acidic and will begin to deprotonate as the pH of the mobile phase approaches their pKa. If your mobile phase pH is too close to the analyte's pKa, you will have a mixture of the neutral (protonated) and ionized (deprotonated) forms of the molecule co-existing.[8][9] The ionized form is more polar and will elute faster, while the neutral form is more retained. This dual-state existence during the separation is a direct cause of peak broadening and tailing.

The solution is ion suppression . By lowering the pH of the mobile phase to at least 1.5-2 pH units below the analyte's pKa, you ensure that the vast majority of the molecules are in their neutral, protonated form. This creates a single, homogeneous population of the analyte, leading to sharper, more symmetrical peaks.[10]

Recommended Action: Ensure your aqueous mobile phase is buffered to an acidic pH, typically between pH 2.5 and 3.5 . Using a mobile phase additive like 0.1% formic acid or 0.1% phosphoric acid is highly effective. This not only suppresses the analyte's ionization but also protonates the surface silanol groups, further reducing unwanted secondary interactions.[7][11]

Q3: I've lowered the mobile phase pH to 2.7 with formic acid, but the peak tailing has only slightly improved. What's my next step?

Answer: If pH optimization isn't enough, the next logical step is to scrutinize your column chemistry . The problem likely lies with interactions between your analyte and the silica backbone of the stationary phase.

Older or lower-quality HPLC columns (often designated "Type A" silica) have a higher concentration of acidic, unreacted silanol groups and more trace metal impurities.[2] Even with a low pH mobile phase, these active sites can still cause significant issues.

Recommended Actions:

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica ("Type B") that has a much lower metal content. Furthermore, they undergo a process called end-capping , where smaller silane reagents, like trimethylchlorosilane, are used to chemically bond with and block most of the residual silanol groups that remain after the C18 chains are attached.[12][13] Some columns are even "double end-capped" for maximum surface deactivation.[13] Switching to a modern, fully end-capped C18 or C8 column is one of the most effective ways to reduce peak tailing for polar acidic compounds.[1]

  • Consider a Polar-Embedded Phase: If tailing persists, a column with a polar-embedded stationary phase can be an excellent alternative. These columns have a polar functional group (e.g., a carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from any remaining silanol groups on the silica surface, further improving peak shape for polar compounds.

Q4: I'm using a brand new, high-purity, end-capped C18 column and an acidic mobile phase, but my nitrocatechol peak is still tailing badly. What could I be missing?

Answer: This is a classic scenario that points strongly towards metal chelation . When you have addressed both mobile phase pH and silanol interactions, the most probable remaining culprit is the interaction of your nitrocatechol with metal ions from your HPLC system itself.[5][7]

Standard stainless steel HPLC components, including solvent frits, tubing, and pump heads, can leach trace amounts of metal ions (Fe³⁺, Ni²⁺, Cr³⁺) into the mobile phase flow path.[14][15] These ions can accumulate on the column, particularly at the inlet frit or on the stationary phase itself. Since your analyte is a potent metal chelator, it will bind to these metal ions, creating a powerful secondary retention mechanism that even the best columns cannot prevent.

How to Confirm Metal Chelation: A simple diagnostic test is to inject a known metal chelating agent, like ethylenediaminetetraacetic acid (EDTA), and observe the effect on your analyte's peak shape. If the peak becomes significantly sharper after the EDTA injection, it's a strong confirmation of a metal contamination issue.[16]

Q5: I've confirmed metal chelation is the issue. How do I solve it?

Answer: You have two primary strategies to combat metal-analyte interactions: temporarily masking the issue with mobile phase additives or implementing a more permanent solution by passivating your HPLC system.

StrategyAdditive/MethodMechanism of ActionProsCons
Masking EDTA (or other chelator) added to mobile phase (e.g., 25-50 µM)The EDTA is a stronger chelator than your analyte and will "scavenge" free metal ions from the system, preventing them from interacting with your compound.[17][18]Easy to implement; effective immediately.Can interfere with MS detection; may need to be constantly present in the mobile phase.
System Passivation Acid Flushing (Nitric Acid or Phosphoric Acid)A strong acid flush removes iron from the surface of stainless steel components and forms a stable, protective chromium oxide layer, which is far less reactive and less prone to leaching metal ions.[17][19]Long-lasting solution; creates a more inert system for all future analyses.Requires taking the system offline for the procedure; must be done carefully to avoid damaging components.

Diagram 2: Troubleshooting Workflow for Nitrocatechol Peak Tailing

Start Start: Peak Tailing Observed Check_pH Q: Is Mobile Phase pH 1.5-2 units below analyte pKa? (e.g., pH 2.5-3.5) Start->Check_pH Adjust_pH Action: Adjust mobile phase pH using 0.1% Formic or Phosphoric Acid. Check_pH->Adjust_pH No Check_Column Q: Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Switch_Column Action: Switch to a high-quality, fully end-capped C18 column. Check_Column->Switch_Column No Check_Metal Strongly Suspect Metal Chelation. Inject EDTA as a diagnostic test. Check_Column->Check_Metal Yes Switch_Column->Check_Column Re-evaluate Passivate Action: Perform System Passivation with Nitric or Phosphoric Acid. Check_Metal->Passivate Other Consider other causes: - Column Overload (dilute sample) - Extra-column volume (check fittings) Check_Metal->Other If passivation is not an option Solved Problem Resolved: Symmetrical Peak Passivate->Solved

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Protocol: HPLC System Passivation

This protocol is designed to create a passive chromium oxide layer on the internal surfaces of your stainless steel HPLC system, minimizing metal ion leaching.

Caution: Always consult your HPLC manufacturer's guidelines before performing this procedure. Disconnect the HPLC column and any pH-sensitive detector cells (like a mass spectrometer) before starting.

Reagents Needed:

  • HPLC-grade Isopropanol

  • HPLC-grade Water

  • 20% Nitric Acid in HPLC-grade water (v/v) - handle with extreme care and appropriate PPE.

Procedure:

  • System Preparation:

    • Remove the HPLC column and replace it with a union or a restrictor capillary.

    • If using a mass spectrometer, divert the flow from the detector to a waste container.

    • Place all solvent lines into a fresh bottle of HPLC-grade water.

  • Initial Wash:

    • Flush the entire system (all pump lines) with HPLC-grade water for 20 minutes at a flow rate of 1-2 mL/min.

  • Organic Flush:

    • Transfer all solvent lines to HPLC-grade isopropanol.

    • Flush the system for 20 minutes at 1-2 mL/min to remove any organic residues.

  • Water Rinse:

    • Transfer all solvent lines back to HPLC-grade water.

    • Flush the system for 20 minutes to remove all isopropanol.

  • Acid Passivation Step:

    • Carefully transfer all solvent lines to the 20% Nitric Acid solution.

    • Flush the system at a low flow rate (e.g., 0.5 mL/min) for 60 minutes. This step actively dissolves surface iron and builds the passive oxide layer.[15][19]

  • Final Extensive Rinse:

    • Transfer all solvent lines to a large, fresh container of HPLC-grade water.

    • Flush the system for at least 90 minutes, or until the pH of the waste eluent is neutral. This step is critical to remove every trace of acid.

  • Re-equilibration:

    • Flush the system with your initial mobile phase (without the column) for 30 minutes.

    • Re-install the column and equilibrate as you normally would before analysis.

Your system should now be significantly more inert and resistant to causing metal-induced peak tailing. This procedure may need to be repeated every 6-12 months, depending on usage and mobile phase aggressiveness.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?

  • PharmaGuru. (2024). End Cappingin in HPLC column. YouTube.

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks.

  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns.

  • LCGC North America. (2021). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • LCGC International. (2023). Methods for the Passivation of HPLC Instruments and Columns.

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.

  • ChromaNik Technologies Inc. (2023). A Novel End-Capping For Reversed Phase For LC/MS SunShell And Sunniest Column.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • ResearchGate. (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation.

  • MicroSolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

  • Restek. (2025). Methods for the Passivation of HPLC Instruments and Columns.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?

  • National Center for Biotechnology Information. (n.d.). High-Sensitivity TFA-free LC-MS for Profiling Histones.

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.

  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis).

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol.

  • Chromatography Forum. (2005). HPLC contamination.

  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.

  • National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.

Sources

Technical Support Center: Stability of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 3,4-dihydroxy-5-nitroacetophenone). This compound is a critical nitrocatechol derivative, widely utilized as an intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like entacapone and tolcapone, and as a potent pharmacological probe itself [2].

Because of its nitrocatechol core, researchers frequently encounter stability issues during in vitro assays. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions—explaining the causality behind degradation and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Frequently Asked Questions (FAQs): The Chemistry of Degradation

Q: Why does my aqueous solution turn dark brown or black within hours of preparation? A: This color change is the visual hallmark of auto-oxidation. The catechol ring is highly susceptible to oxidation by dissolved oxygen, forming a reactive o-quinone intermediate. These quinones rapidly undergo irreversible polymerization into melanin-like, high-molecular-weight aggregates (which appear dark brown or black). Once the solution changes color, the active compound is lost, and the resulting quinones can covalently modify your target proteins, leading to false-positive inhibition or assay interference.

Q: How does pH specifically dictate the stability of this compound? A: The causality lies in the compound's pKa. The electron-withdrawing nitro group at the 5-position significantly lowers the pKa of the catechol hydroxyl groups to approximately 4.5 [1]. At a physiological pH of 7.4, the compound exists predominantly as a deprotonated phenolate anion. This electron-rich anion is exponentially more reactive toward molecular oxygen than the protonated catechol. Therefore, stability is strictly pH-dependent; acidic environments preserve the protonated state, while neutral/basic environments trigger rapid degradation.

Q: Can I store aqueous working solutions at 4°C to prevent degradation? A: No. While lower temperatures reduce the kinetic rate of oxidation, they do not stop the thermodynamic drive of phenolate oxidation at physiological pH. Aqueous solutions must be prepared fresh immediately before use, or stored at -80°C under specific buffer conditions [3].

Mechanistic Pathway of Degradation

Understanding the degradation pathway allows you to rationally design your assay buffers. Below is the logical flow of how 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone breaks down in standard aqueous environments.

DegradationPathway A 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (Protonated Catechol) B Deprotonated Phenolate (Reactive Anion) A->B pH > 4.5 (Deprotonation) C o-Quinone Derivative (Highly Reactive) B->C O2, Trace Metals (Auto-oxidation) E ROS (O2-, H2O2) (Oxidative Stress) B->E Electron Transfer to Oxygen D Melanin-like Polymers (Dark Precipitate) C->D Polymerization (Irreversible)

Figure 1: pH-dependent auto-oxidation pathway of nitrocatechols in aqueous solutions.

Troubleshooting Guide

Issue: Inconsistent IC50 Values in COMT Inhibition Assays
  • Causality: Variable degradation of the compound between the time of serial dilution and the actual enzymatic assay. If the stock sits at room temperature in a pH 7.4 buffer for 30 minutes, up to 40% of the active compound may have oxidized.

  • Resolution: Introduce a sacrificial antioxidant system. Supplement your assay buffer with 1 mM Ascorbic Acid and 0.1 mM EDTA. Ascorbic acid reduces the o-quinone back to the catechol, while EDTA chelates trace transition metals (like Cu²⁺ and Fe³⁺) that catalyze the oxidation process.

Issue: Compound Precipitation Upon Dilution into Aqueous Media
  • Causality: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone has poor aqueous solubility in its protonated (stable) form at low pH. If you dilute a high-concentration DMSO stock directly into an acidic aqueous buffer, it will crash out of solution.

  • Resolution: Keep the final DMSO concentration in the assay between 1% and 5% (depending on enzyme tolerance). Perform serial dilutions in DMSO first, and make the final aqueous dilution as the very last step before initiating the reaction.

Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the kinetic stability of the compound under various standard laboratory conditions.

Storage ConditionpHAdditivesEstimated Half-Life (

)
Visual Integrity Indicator
Aqueous Buffer (RT) 7.4None< 2 hoursRapid browning / Darkening
Aqueous Buffer (RT) 7.41 mM Ascorbic Acid + 0.1 mM EDTA~ 12 - 24 hoursRemains clear / Pale yellow
Aqueous Buffer (4°C) 4.0None> 48 hoursRemains clear / Pale yellow
DMSO Stock (-80°C) N/ANone> 6 monthsClear, bright yellow solution

Experimental Protocols

Protocol A: Preparation of a Self-Validating Master Stock Solution

This protocol ensures the creation of a stable, long-term stock that validates its own integrity upon use.

  • Weighing & Solvation: Weigh the lyophilized powder under low-light conditions (nitrocatechols are mildly photosensitive). Dissolve in 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Purging: Gently bubble the DMSO stock with Argon or Nitrogen gas for 60 seconds to displace dissolved oxygen.

  • Aliquotting: Dispense into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) to prevent freeze-thaw cycles.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C [3].

  • Self-Validation Step: When thawing an aliquot, inspect the color against a white background. A pristine stock is clear and bright yellow. If the solution exhibits a muddy brown or orange tint, oxidation has occurred; discard the aliquot immediately.

Protocol B: Preparation of Aqueous Working Solutions for Assays

This workflow prevents degradation during the critical window between dilution and data acquisition.

  • Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Additive Integration: Immediately before the assay, add 1 mM Ascorbic Acid and 0.1 mM EDTA to the buffer. Note: Ascorbic acid itself degrades, so this must be done fresh daily.

  • Dilution: Thaw the 10 mM DMSO stock on ice. Perform all intermediate serial dilutions in 100% DMSO.

  • Final Spiking: Transfer the DMSO dilutions into the supplemented aqueous buffer at a 1:100 ratio (yielding 1% final DMSO).

  • Execution: Initiate your biological assay within 15 minutes of the final aqueous dilution.

Workflow Start Aqueous Solution Preparation CheckPH Check Buffer pH Start->CheckPH Acidic pH < 4.5 (Stable Form) CheckPH->Acidic Yes Basic pH > 4.5 (Unstable Phenolate) CheckPH->Basic No Storage Store at -80°C Protect from Light Acidic->Storage Additives Add Antioxidants & Chelators (Ascorbic Acid, EDTA) Basic->Additives Adjust buffer Additives->Storage Use Thaw on Ice Use immediately Storage->Use

Figure 2: Decision tree for formulating and storing stable aqueous nitrocatechol solutions.

References

  • National Center for Biotechnology Information (PubChem). "Entacapone | C14H15N3O5 | CID 5281081" PubChem Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Comtan (entacapone) tablets label - Mechanism of Action". AccessData FDA. Available at:[Link]

Optimizing reaction temperature for nitration of acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Electrophilic Aromatic Substitution Ticket ID: NIT-ACE-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermal Sweet Spot

User Query: "I am seeing inconsistent yields and tar formation during the nitration of acetophenone. Does temperature really matter that much if the ring is deactivated?"

Short Answer: Yes. Temperature is the single most critical variable in this reaction.

Technical Insight: Acetophenone contains an acetyl group (


), which is electron-withdrawing and meta-directing.[1] This deactivates the ring, requiring strong electrophiles (Nitronium ion, 

) to drive the reaction.[2] However, the activation energy (

) for the desired meta-nitration is dangerously close to the

for oxidative degradation and dinitration.

You are operating in a Thermal Sweet Spot :

  • < -10°C: Reaction kinetics become sluggish; accumulation of unreacted reagents creates a "sleeping dragon" (delayed exotherm hazard).

  • -5°C to 5°C: Target Window. Kinetic control favors mono-nitration at the meta position while suppressing oxidation.

  • > 10°C: Exponential increase in side reactions (oxidation of the ketone to benzoic acid, dinitration, and polymerization/tarring).

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the field.

Q1: My reaction mixture turned dark/black and yield is <40%. What happened?

Diagnosis: Thermal Runaway / Oxidative Degradation. Root Cause: You likely exceeded the 10°C ceiling during the addition of the nitrating agent. Mechanism: At elevated temperatures, nitric acid acts as an oxidant rather than a nitrating agent. It attacks the methyl group of the acetophenone, cleaving the bond or oxidizing it to a carboxylic acid, resulting in tarry byproducts. Fix:

  • Pre-cool the acetophenone/sulfuric acid mix to -5°C before adding the nitrating mixture.

  • Throttle the addition rate. If the internal temp hits 5°C , STOP addition immediately until it cools back to -5°C.

Q2: I am seeing significant dinitration (1,3-dinitroacetophenone).

Diagnosis: Loss of Kinetic Control. Root Cause: Temperature spikes or local hot-spots. Technical Context: The introduction of the first nitro group deactivates the ring further.[2] However, if the temperature is high enough (>20-30°C) or if there is a high local concentration of


 due to poor mixing, the system overcomes the activation barrier for the second nitration.
Fix: 
  • Improve agitation (RPM > 500).

  • Maintain the bulk temperature strictly below 0°C during the entire addition phase.

Q3: Can I run this at room temperature to speed it up?

Diagnosis: Safety Violation. Answer: ABSOLUTELY NOT. Risk: The nitration of acetophenone is highly exothermic (


 -3.9 °C/mL rise in some flow protocols).[3] Running at room temperature removes your thermal buffer. The heat generated will accelerate the rate (Arrhenius equation), generating more heat, leading to a thermal runaway and potential explosion.

Visualizing the Control Logic

The following diagram illustrates the decision-making logic required for safe temperature management during the reaction.

TempControl Start Start Nitration CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti < 5°C? CheckTemp->Decision AddReagent Add Nitrating Agent (Dropwise) Decision->AddReagent Yes (Safe) StopAddition HALT ADDITION Maximize Cooling Decision->StopAddition No (Risk) Monitor Monitor Exotherm AddReagent->Monitor StopAddition->CheckTemp Wait for Cool Down Monitor->CheckTemp Complete Reaction Complete Quench on Ice Monitor->Complete All Reagent Added & Time Elapsed

Figure 1: Temperature Control Loop. The critical decision node prevents thermal runaway by enforcing a hard stop at 5°C.

Reaction Pathway & Selectivity

Understanding the competition between the desired pathway and failure modes is essential.

ReactionPath Acetophenone Acetophenone (Substrate) Intermediate Sigma Complex (Intermediate) Acetophenone->Intermediate + HNO3/H2SO4 (Low Temp) Oxidation Benzoic Acid / Tar (Degradation) Acetophenone->Oxidation High Temp (>10°C) Oxidative Cleavage Nitronium NO2+ Ion (Electrophile) Nitronium->Intermediate Meta 3-Nitroacetophenone (MAJOR >90%) Intermediate->Meta Kinetic Control (-5°C to 5°C) Ortho 2-Nitroacetophenone (Minor) Intermediate->Ortho Steric/Electronic Constraints Dinitro 1,3-Dinitroacetophenone (Impurity) Meta->Dinitro Excess Heat (>20°C) or Excess Acid

Figure 2: Reaction Landscape. Note that high temperatures trigger both dinitration (sequential) and oxidation (parallel) failure modes.

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Mixed Acid Nitration of Acetophenone. Target Yield: 60-80% (Recrystallized).

Reagents
  • Acetophenone (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , Solvent/Catalyst)[1][2][3][4][5][6][7]
    
  • Conc. Nitric Acid (

    
    , Reagent) or Fuming 
    
    
    
    [3]
Step-by-Step Workflow
PhaseStepActionCritical Parameter
Prep 1Charge reaction flask with Conc.

.
Stirring: >400 RPM
Cooling 2Cool acid bath to -5°C using an ice/salt or acetone/dry ice bath.Internal Temp: < -5°C
Substrate 3Add Acetophenone dropwise. Exothermic solvation.Maintain < 5°C
Nitration 4Prepare Mixed Acid (

+

) separately and cool to 0°C.
Pre-cooling is vital
Addition 5Add Mixed Acid dropwise to the substrate.CRITICAL: < 5°C
Reaction 6Stir at -5°C to 0°C for 15-30 mins.Do not warm yet
Quench 7Pour mixture onto crushed ice (approx 5x volume).Vigorous stirring
Workup 8Filter precipitate (yellow solid).[5] Wash with cold water to remove acid.[5]pH neutral
Data Summary: Temperature vs. Outcome[2][3][5][6][7][8][9][10]
Temperature RangePrimary ProductSide ProductsSafety Risk
-10°C to 0°C 3-Nitroacetophenone MinimalLow (controlled)
0°C to 10°C 3-NitroacetophenoneTrace Ortho/ParaModerate
10°C to 30°C Mixed IsomersBenzoic Acid, TarHigh (Runaway)
> 50°C Dinitro- speciesSignificant TarCritical

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Nitration of Aromatic Compounds. (Standard reference for mixed acid protocols).

  • Organic Syntheses , Coll. Vol. 2, p.434 (1943).[3] m-Nitroacetophenone.[1][3] (Classic protocol establishing the <5°C rule).

  • Journal of the Chemical Society B , 1969.[6] Kinetics of the nitration of acetophenone.... (Kinetic data and Arrhenius parameters).

  • Google Patents WO2013054181A1 . Continuous two step flow synthesis of m-amino acetophenone. (Modern flow chemistry data on exotherms and yield optimization).

Sources

Separation of 5-nitro and 3-nitro isomers of 3,4-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Isomer Separation of 3,4-Dihydroxyacetophenone

Current Status: Online Agent: Senior Application Scientist Ticket ID: NIT-SEP-34DHAP-001 Subject: Troubleshooting Isomer Separation & Purification[1]

Introduction: The Isomer Challenge

Welcome to the technical support hub for the nitration of 3,4-dihydroxyacetophenone (DHAP). We understand that your primary goal is likely the isolation of 5-nitro-3,4-dihydroxyacetophenone (a key intermediate for COMT inhibitors like Entacapone), while removing the unwanted regioisomer.

Critical Nomenclature Note: While often colloquially referred to as the "3-nitro" isomer in some lab notebooks due to its position relative to the hydroxyls, the IUPAC designation for the primary impurity formed alongside the 5-nitro isomer is typically 2-nitro-3,4-dihydroxyacetophenone . This guide addresses the separation of the Major (5-nitro) and Minor (2-nitro/3-nitro) isomers.[1]

Module 1: Reaction Optimization (Prevention)

Q: My crude mixture has a higher-than-expected ratio of the unwanted isomer. How can I suppress its formation upstream?

A: The regioselectivity of DHAP nitration is governed by the competing directing effects of the hydroxyl groups and the steric hindrance of the acetyl group.

  • Temperature Control is Critical: The formation of the 2-nitro isomer (the "impurity") has a higher activation energy due to steric crowding between the acetyl group at C1 and the incoming nitro group at C2.

    • Recommendation: Maintain your nitration temperature strictly between -10°C and 0°C . Exceeding 5°C significantly increases the kinetic energy available to overcome the steric barrier at the C2 position, increasing the impurity profile.

  • Acid Concentration: High concentrations of nitric acid promote poly-nitration and oxidative degradation (quinones).[1]

    • Protocol Adjustment: Use a stoichiometric amount of HNO₃ (1.0–1.05 eq) in acetic acid. Avoid using concentrated H₂SO₄ as the primary solvent if selectivity is poor; acetic acid acts as a moderator.

Module 2: Purification & Separation Protocols

Q: Standard recrystallization isn't cleaning up the product. How do I separate the isomers effectively?

A: The separation relies on the Ortho-Effect . The 2-nitro isomer forms strong intramolecular hydrogen bonds (between the nitro oxygen and the C3-hydroxyl, or the acetyl oxygen and C2-nitro), making it more "organic-soluble" and volatile.[1] The 5-nitro isomer relies on intermolecular hydrogen bonds, making it less soluble in non-polar solvents and less volatile.

Method A: Recrystallization (Scalable)

This is the preferred method for >10g scales.

  • Solvent System: Methanol/Water (1:1 to 1:3 ratio) or Glacial Acetic Acid.[1]

  • Mechanism: The 5-nitro isomer is significantly less soluble in dilute aqueous methanol than the 2-nitro isomer due to its lattice energy (intermolecular H-bonding).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude orange/yellow solid in boiling Methanol (approx. 5-7 mL per gram of crude).

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps the impurity.

  • Chilling: Cool to 0-4°C for 1 hour.

  • Filtration: Filter the yellow needles (5-nitro isomer). The filtrate (mother liquor) will contain the majority of the 2-nitro/3-nitro impurity.[1]

  • Wash: Wash the cake with ice-cold 50% MeOH/Water.

Method B: Steam Distillation (For High Impurity Loads)

If your crude contains >15% of the unwanted isomer, recrystallization yields drop. Use steam distillation first.[1]

  • Principle: The 2-nitro isomer is steam volatile (chelation effect reduces boiling point).[1] The 5-nitro isomer is not.[1][2]

  • Protocol: Subject the crude aqueous suspension to steam distillation. The yellow distillate contains the unwanted isomer. The residue in the flask contains the desired 5-nitro product, which can then be filtered and recrystallized.

Module 3: Analytical Validation

Q: How do I definitively confirm which isomer I have isolated using NMR?

A: 1H NMR is the gold standard. You must look at the aromatic region and the coupling constants (


 values).
Feature5-nitro-3,4-dihydroxyacetophenone (Target)2-nitro-3,4-dihydroxyacetophenone (Impurity)
Symmetry Asymmetric, protons are meta to each other.[1]Asymmetric, protons are ortho to each other.
Coupling (

)
Doublet (

Hz)
.[1] The protons at C2 and C6 are meta.
Doublet (

Hz)
. The protons at C5 and C6 are ortho.
Shift Protons appear as sharp singlets or meta-coupled doublets.[1]Distinct ortho-coupling pattern (roofing effect).[1]

Visualization of Separation Logic:

SeparationLogic Start Crude Nitration Mixture (3,4-DHAP + HNO3) Reaction Reaction Outcome Major: 5-Nitro (Target) Minor: 2-Nitro (Impurity) Start->Reaction Decision Impurity Level? Reaction->Decision Steam Steam Distillation (Removes Volatile 2-Nitro) Decision->Steam >15% Impurity Recryst Recrystallization (MeOH/H2O) Decision->Recryst <15% Impurity Steam->Recryst Residue Phase1 Mother Liquor (Contains 2-Nitro) Recryst->Phase1 Filtrate Phase2 Solid Precipitate (Pure 5-Nitro) Recryst->Phase2 Crystals Validation Validation (1H NMR) Check Coupling Constants Phase2->Validation

Caption: Logical workflow for the purification of 5-nitro-3,4-dihydroxyacetophenone based on impurity load and solubility properties.

FAQ: Troubleshooting Common Issues

Q: My HPLC peaks are co-eluting. What column should I use? A: Isomers often co-elute on standard C18 columns at neutral pH.[1]

  • Fix: Use an acidic mobile phase (0.1% Formic Acid or Phosphoric Acid, pH ~2.5).[1] The acidity suppresses the ionization of the phenolic hydroxyls, increasing interaction with the stationary phase.

  • Column: A Phenyl-Hexyl column often provides better selectivity for nitro-aromatic isomers than C18 due to

    
    -
    
    
    
    interactions.[1]

Q: The product turns dark/black during drying. A: Catechols (dihydroxybenzenes) are prone to oxidation, especially in the presence of base or trace metals.

  • Fix: Ensure the final wash is slightly acidic (dilute HCl or Acetic acid).[1] Dry under vacuum at moderate temperature (<50°C) and store under nitrogen/argon.

References

  • Synthesis of Entacapone Intermediates: Learmonth, D. A. (2002).[1] Method for the preparation of entacapone and intermediates thereof. US Patent 6,500,867.[1] Link (Describes the nitration of 3,4-dihydroxy-5-nitrobenzaldehyde analogues and separation logic).

  • Regioselectivity in Nitration: Olah, G. A., et al. (1978).[1] Nitration of Aromatics. In Nitration: Methods and Mechanisms. VCH Publishers.[1] (Foundational text on ortho/para direction and steric hindrance in phenol nitration).

  • Chromatographic Separation: Snyder, L. R., et al. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for pH manipulation in separating ionizable isomers).

  • Ortho-Effect & Solubility: Sidgwick, N. V., & Callow, R. K. (1924).[1] The Solubility of the Nitrophenols. Journal of the Chemical Society. Link (Classic paper explaining why ortho-nitrophenols are steam volatile/soluble in organic solvents vs. para/meta isomers).[1]

Sources

Minimizing side products in Entacapone intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Entacapone intermediate synthesis. This guide is designed for researchers and process chemists optimizing the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causalities behind impurity formation—specifically the unavoidable Z-isomer and catechol oxidation products—and provide self-validating protocols to ensure high-purity (E)-Entacapone (Polymorph A) recovery.

Mechanistic Overview of Impurity Pathways

Before troubleshooting, it is critical to understand the competing reaction pathways in the synthesis vessel. The Knoevenagel condensation is an equilibrium-driven process where the choice of base, solvent, and atmospheric conditions directly dictates the impurity profile.

G SM1 3,4-Dihydroxy-5-nitrobenzaldehyde Condensation Knoevenagel Condensation (Piperidine/AcOH, Reflux) SM1->Condensation SM2 N,N-Diethylcyanoacetamide SM2->Condensation E_Isomer E-Entacapone (API) Target Product Condensation->E_Isomer Favored (Kinetic/Thermodynamic) Z_Isomer Z-Isomer (Major Byproduct, ~30%) Condensation->Z_Isomer Unavoidable Equilibrium Oxidation Quinone/Oligomer Degradants (Base/O2 Catalyzed) Condensation->Oxidation Side Reaction (O2/Base) Z_Isomer->E_Isomer Acid-Catalyzed Isomerization (HBr/AcOH, 90°C)

Fig 1. Reaction pathways showing target E-isomer formation vs. Z-isomer and oxidative degradation.

Troubleshooting & FAQs

Q1: My crude reaction mixture consistently yields a high percentage (>30%) of the Z-isomer. How can I shift the equilibrium toward the E-isomer during the condensation phase? Causality & Solution: The formation of the Z-isomer is an unavoidable thermodynamic consequence of the Knoevenagel condensation. However, the solvent environment significantly influences the transition state energy and the final E/Z ratio. In-line Raman spectroscopy studies have demonstrated that while toluene is the industry standard (yielding an E/Z ratio of roughly 2:1), switching to aliphatic or acetate solvents can suppress Z-isomer formation[1]. Heptane accelerates the reaction due to lower catalyst volatilization, while isobutyl acetate provides the highest crude E/Z ratio (2.3:1)[1]. If solvent switching is not viable, you must rely on a rigorous post-reaction acid-catalyzed isomerization step (see Protocol 2).

Q2: The reaction mixture turns excessively dark/black, and HPLC reveals a complex impurity profile with broad peaks. What is causing this degradation? Causality & Solution: You are observing the oxidative degradation of the catechol moiety. The 3,4-dihydroxy groups are highly sensitive to oxidation. When you introduce a secondary amine base (like piperidine or diethylamine) to catalyze the condensation, you deprotonate the phenol groups. This lowers their oxidation potential, making them highly susceptible to auto-oxidation by dissolved oxygen[2]. This forms reactive ortho-quinones that rapidly oligomerize, creating the dark, intractable tars you observe. Validation Check: To prevent this, the system must be rigorously degassed and kept under a positive nitrogen blanket. Furthermore, using a buffered catalyst system (e.g., piperidine acetate or diethylamine/acetic acid) instead of a free base tempers the local pH, significantly reducing the rate of catechol deprotonation[3].

Q3: The condensation stalls before completion, leaving unreacted 3,4-dihydroxy-5-nitrobenzaldehyde. Adding more catalyst doesn't help. Why? Causality & Solution: The Knoevenagel condensation produces one equivalent of water. If water is not efficiently removed from the system, the equilibrium halts, and the reverse hydrolysis reaction competes with product formation. Adding more base only exacerbates catechol degradation. Ensure your Dean-Stark apparatus is properly insulated and functioning. If using a solvent like isopropanol, consider switching to a toluene/cyclohexane azeotropic system to drive the water out more aggressively[4].

Quantitative Data: Solvent & Catalyst Optimization

The following table summarizes the impact of solvent selection on the reaction kinetics and crude isomer ratios, derived from in-line Raman monitoring and HPLC validation[1].

Solvent SystemCatalystRelative Reaction SpeedCrude E/Z RatioProcess Notes
Toluene Piperidine AcetateModerate2.0 : 1Standard industrial baseline; excellent azeotropic water removal.
Heptane Piperidine AcetateFast2.2 : 1Fastest kinetics due to minimal loss of the volatile amine catalyst.
Isobutyl Acetate Piperidine AcetateModerate2.3 : 1Highest selectivity for E-isomer in the crude phase.
Toluene / Cyclohexane Diethylamine / AcOHFast2.1 : 1Improved phase transfer and catalyst stability; highly scalable.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-isomer purity, implement the following self-validating workflows. The success of these protocols is confirmed by the visual cues (color changes, precipitation) and physical properties (melting point).

Protocol 1: Optimized Knoevenagel Condensation (Strict Anaerobic)

Objective: Maximize conversion while suppressing ortho-quinone formation.

  • Preparation: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and a subsurface nitrogen sparge.

  • Reagent Loading: Charge 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethylcyanoacetamide (1.1 eq) into the flask. Add anhydrous toluene (10 volumes).

  • Degassing (Critical Step): Sparge the suspension with N2 for 15 minutes to displace dissolved oxygen. Maintain a positive N2 sweep for the duration of the reaction.

  • Catalyst Addition: Add piperidine acetate (0.1 eq) to the mixture. Self-validation: The mixture will turn a deep, but clear, yellow-orange. If it instantly turns black, oxygen is present.

  • Reflux: Heat to 120°C. Monitor water collection in the Dean-Stark trap. The reaction is typically complete within 2-3 hours when water ceases to accumulate.

  • Quench: Cool to 50°C and immediately quench with 1 volume of glacial acetic acid to neutralize the base and stabilize the catechol groups.

Protocol 2: Acid-Catalyzed Z-to-E Isomerization & Crystallization

Objective: Convert the ~30% Z-isomer byproduct into the API-grade E-isomer (Polymorph A) via thermodynamic equilibration.

  • Dissolution: Take the crude E/Z mixture (e.g., 3.0 kg) and dissolve it in glacial acetic acid (8.0 kg) at 90°C[5].

  • Acid Catalysis: Add a catalytic amount of 33% HBr in acetic acid (approx. 80 g)[3]. Mechanistic Note: The strong acid protonates the conjugated amide system, temporarily lowering the rotational energy barrier of the C=C double bond, allowing the Z-isomer to freely rotate into the thermodynamically more stable E-conformation.

  • Controlled Cooling (Self-Validating): Slowly cool the mixture to 20°C at a rate of 5°C/hour, then stir for 20 hours. Self-validation: Pure E-isomer (Polymorph A) will selectively crystallize out of the solution, continuously driving the E/Z equilibrium forward via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold (4°C) toluene/acetic acid (1:1 v/v), and dry under vacuum at 45°C.

  • Verification: The resulting product should yield >99% E-isomer with a sharp melting point of 162–163°C[5].

Troubleshooting Logic Tree

Use this diagnostic flow to rapidly identify the root cause of low yields or high impurity profiles on the bench.

Troubleshooting Start Issue: Low E-Entacapone Yield / High Impurities Check1 Is the crude mixture dark/black? Start->Check1 Oxidation Catechol Oxidation Occurring. Action: Use N2 blanket, buffered base. Check1->Oxidation Yes Check2 Is HPLC showing unreacted starting material? Check1->Check2 No Water Incomplete Condensation. Action: Check Dean-Stark trap for water removal. Check2->Water Yes Check3 Is Z-isomer > 30%? Check2->Check3 No Isomerization Incomplete Isomerization. Action: Increase HBr/AcOH treatment time at 90°C. Check3->Isomerization Yes

Fig 2. Diagnostic logic tree for resolving common Entacapone synthesis failures.

References

  • In-line reaction monitoring of entacapone synthesis by Raman spectroscopy and multivariate analysis Ovid / Elsevier [Link]

  • US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof Google P
  • Entacapone Impurities and Related Compound Veeprho [Link]

  • WO/2005/070881 AN EFFICIENT PROCESS FOR THE MANUFACTURE OF (E)-ENTACAPONE POLYMORPHIC FORM A WIPO Patentscope [Link]

Sources

Technical Support Center: 3,4-Dihydroxy-5-nitroacetophenone Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Prevention of oxidative degradation and photolysis Target Compound Class: Nitrocatechols / Entacapone Intermediates

Core Stability Directive

The Critical Failure Point: The primary instability of 3,4-dihydroxy-5-nitroacetophenone arises from its catechol moiety (1,2-dihydroxybenzene) . Under neutral or basic conditions, or in the presence of oxygen, this moiety undergoes rapid autoxidation to form reactive o-quinones . This results in the sample turning from a bright yellow/green crystalline powder to a brown/black tar.

Immediate Action Required:

  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Strict Argon or Nitrogen headspace is mandatory.

  • Light: Total exclusion of UV/Visible light (Amber vials + Foil).

  • pH: Maintain acidic environments (pH < 4) in solution; never store in basic buffers.

Mechanistic Insight: Why is my sample degrading?

Users often report "browning" of the solid or "black precipitation" in solution. This is not simple hydrolysis; it is a radical-mediated oxidation cascade.

The Degradation Pathway (Nitrocatechol Oxidation)

The nitro group at the 5-position withdraws electrons, making the hydroxyl protons more acidic (lower pKa). This facilitates the formation of phenolate ions, which are highly susceptible to oxidation by atmospheric oxygen.

DegradationPathway Intact 3,4-Dihydroxy-5-nitroacetophenone (Yellow Crystalline Solid) Phenolate Phenolate Ion (Highly Reactive) Intact->Phenolate pH > 6.0 Moisture Radical Semiquinone Radical Phenolate->Radical O2 / Metal Ions (Fe, Cu) Quinone o-Quinone (Electrophilic Toxicant) Radical->Quinone - e- Polymer Insoluble Polymer/Tar (Brown/Black Precipitate) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of nitrocatechols.[1] Note that moisture and pH are the "gatekeepers" that allow oxygen to destroy the molecule.

Troubleshooting Guide (Q&A)

Category A: Solid State Storage[2]

Q: My powder has turned from yellow to a dark orange/brown. Is it still usable?

  • Technical Diagnosis: This indicates surface oxidation (quinone formation).

  • Verdict:

    • Light Brown/Orange: Purity likely >95%. Usable for qualitative work but requires recrystallization for quantitative kinetics.

    • Dark Brown/Black: Discard. The presence of polymerized quinones will act as radical initiators and interfere with enzymatic assays (especially COMT inhibition assays).

  • Prevention: Always purge the vial with Argon gas before re-sealing. Use Parafilm® over the cap.

Q: Can I store this in a standard desiccator at Room Temperature?

  • A: No. While desiccation controls moisture, room temperature (25°C) provides sufficient thermal energy to accelerate autoxidation even in low humidity.

  • Protocol: Place the vial inside a secondary container with desiccant (silica gel), then place the entire assembly in a -20°C freezer .

Category B: Solution Handling

Q: I dissolved the compound in DMSO, and it turned black overnight. Why?

  • A: DMSO is hygroscopic. Absorbed water allows for ionization. If the DMSO was not degassed, dissolved oxygen rapidly attacked the catechol.

  • Correct Protocol:

    • Use anhydrous, degassed DMSO .

    • Prepare solutions immediately before use .

    • If storage is unavoidable, acidify the DMSO slightly (0.1% Formic Acid) to keep the catechol protonated.

Q: What is the maximum pH for aqueous buffers?

  • A: Strictly pH < 6.0 .

  • Reasoning: The pKa of the first hydroxyl group in nitrocatechols is often lower (approx pKa ~6-7) than unsubstituted catechols due to the electron-withdrawing nitro group. At pH 7.4 (PBS), a significant fraction exists as the reactive phenolate ion.

Storage Matrix & Stability Data

The following table summarizes stability expectations based on environmental conditions.

ConditionFormEstimated StabilityRisk Factor
-20°C, Dark, Argon Solid Powder> 2 YearsNegligible. Best practice.
2-8°C, Dark, Air Solid Powder3-6 MonthsSlow surface oxidation.
25°C, Light, Air Solid Powder< 2 WeeksPhotolysis and oxidation.
Solution (DMSO), RT Liquid< 24 HoursRapid oxidation.
Solution (pH > 7) Liquid< 30 MinutesImmediate quinone formation (Blackening).

Standard Operating Procedure (SOP): Handling & Aliquoting

To ensure reproducibility in drug development assays (e.g., Entacapone synthesis or COMT inhibition), follow this rigorous workflow.

StorageSOP Start Receive Shipment (Verify Yellow Color) Dry Equilibrate to RT in Desiccator (Prevents condensation) Start->Dry Aliquot Aliquot into Amber Vials (Avoid metal spatulas) Dry->Aliquot Purge Purge Headspace with Argon (Displace O2) Aliquot->Purge Seal Seal & Parafilm Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Critical workflow for receiving and banking nitrocatechol standards.

Key Technical Note on Spatulas: Do not use iron or steel spatulas if possible. Trace metal ions (Fe³⁺, Cu²⁺) can catalyze the oxidation of catechols. Use ceramic, Teflon-coated, or plastic spatulas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7487, p-Nitroacetophenone (Structural Analog). Retrieved from [Link]

  • Loba Chemie (2018). Material Safety Data Sheet: 3,4-Dihydroxy-5-nitrobenzaldehyde.[2] (Demonstrates hazard and storage codes for the nitrocatechol class). Retrieved from [Link]

  • Vidovic, K. et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Earth and Space Chemistry. (Mechanistic source for nitrocatechol oxidation pathways). Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DHNAP-SOL-001 Compound: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Synonyms: 3,4-Dihydroxy-5-nitroacetophenone; 5-Nitroacetovanillone analog.[1] Classification: COMT Inhibitor Intermediate / Nitrocatechol Status: Active Support [1]

Executive Summary

You are encountering solubility issues with 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (hereafter referred to as DHNAP ) because it exhibits classic BCS Class IV behavior (low solubility, low permeability).[1]

Its poor aqueous solubility is driven by two structural factors:

  • Strong Intermolecular Stacking: The planar nitro-aromatic system facilitates strong

    
     stacking in the crystal lattice, requiring high energy to break.
    
  • Intramolecular Hydrogen Bonding: The nitro group (

    
    ) and the adjacent hydroxyl (
    
    
    
    ) group form a strong intramolecular hydrogen bond, effectively "hiding" the hydrophilic groups from the solvent water molecules.[1]

This guide provides three validated workflows to solubilize DHNAP for biological assays, focusing on thermodynamic stability and preventing the rapid oxidative degradation typical of nitrocatechols.

Decision Matrix: Selecting Your Solubilization Strategy

Use the following logic flow to determine the best method for your specific application.

SolubilizationStrategy Start Start: Define Application InVivo In Vivo / Animal Study? Start->InVivo CellCulture Cell Culture (In Vitro)? Start->CellCulture MethodB Method B: Cosolvent System (PEG400 / DMSO) InVivo->MethodB Alternative (IP/Oral) MethodC Method C: Cyclodextrin Complex (HP-β-CD) InVivo->MethodC Preferred (Low Toxicity) HighConc Need > 5 mM? CellCulture->HighConc MethodA Method A: pH Adjustment (Risk: Oxidation) HighConc->MethodA No (< 100 µM) HighConc->MethodB Yes (Stock Solution) MethodA->MethodC If unstable/precipitates

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 1: The "Chemical" Approach (pH Adjustment)

Principle: DHNAP is a nitrocatechol .[1] The electron-withdrawing nitro group significantly increases the acidity of the adjacent phenolic hydroxyls compared to unsubstituted catechols.

  • Estimated pKa: ~5.5 – 6.0 (First ionization).[1]

  • Mechanism: Raising the pH > 7.0 deprotonates the hydroxyl group, creating a phenolate anion that is highly water-soluble.

Critical Warning: The "Red/Black" Oxidation Issue

Nitrocatechols are extremely susceptible to oxidation in alkaline (basic) environments, converting into ortho-quinones .[1]

  • Sign of Failure: Solution turns from yellow to deep red/orange or black.

  • Prevention: You MUST use an antioxidant if adjusting pH > 6.5.[1]

Protocol A: Buffered Solubilization
  • Prepare Buffer: Phosphate Buffered Saline (PBS) adjusted to pH 7.4 .[1]

  • Add Antioxidant: Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to the buffer before adding the compound.

  • Dissolution: Add DHNAP slowly.

    • Solubility Limit: ~1–2 mg/mL (pH 7.4).[1]

    • Stability:[1][2][3] < 4 hours (Use immediately).[1]

Module 2: The "Formulation" Approach (Cosolvents)

For stock solutions or applications where pH cannot be manipulated, cosolvents reduce the dielectric constant of the medium, disrupting the crystal lattice energy.

Solubility Data Table
Solvent SystemSolubility (approx.)Application Note
Pure Water < 0.1 mg/mLInsoluble.[1] Do not use.
DMSO (100%) > 50 mg/mLIdeal for stock solutions (-20°C storage).[1]
Ethanol (100%) ~ 10 mg/mLModerate solubility.[1]
PEG 400 ~ 25 mg/mLExcellent for animal dosing (Oral/IP).[1]
PEG 400 / Water (50:50) ~ 5 mg/mLGood balance for high-dose injections.[1]
Protocol B: The "Solvent Shift" Method

Use this to prevent precipitation when diluting a stock into media.

  • Dissolve: Prepare a 50 mM stock in 100% DMSO.

  • Vortex: Ensure complete dissolution (sonicate if necessary).[1]

  • Dilute: Slowly add the DMSO stock to your aqueous media while vortexing the media .

    • Rule of Thumb: Keep final DMSO concentration < 0.5% for cell assays to avoid cytotoxicity.

    • Observation: If a yellow precipitate forms immediately, you have exceeded the kinetic solubility limit . Reduce the stock concentration.

Module 3: The "Supramolecular" Approach (Cyclodextrins)

This is the Gold Standard for In Vivo studies. Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic nitrophenyl ring while exposing the hydrophilic CD exterior to water. This mimics the formulation strategy of commercial Entacapone products.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD
).[1]

CDComplexation Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add DHNAP Add excess solid compound Step1->Step2 Step3 3. Equilibrate Shake 24h @ 25°C (Protect from Light) Step2->Step3 Step4 4. Filter 0.22 µm PVDF Filter Step3->Step4

Figure 2: Workflow for generating a stable inclusion complex using HP-


-CD.
Protocol C: Inclusion Complex Preparation
  • Vehicle: Dissolve 20g of HP-

    
    -CD  in 100 mL of distilled water (20% w/v).
    
  • Addition: Add DHNAP to the vehicle.

  • Energy Input: Sonicate for 30 minutes at room temperature. The solution should turn yellow.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1]
    
  • Result: This yields a stable, clear yellow solution (approx. 2–5 mg/mL) suitable for IV/IP injection.[1]

Troubleshooting & FAQs

Q: My solution turned dark red/black after 1 hour. Is it still good?

A: No. The color change indicates the oxidation of the catechol group to an ortho-quinone . This species is highly reactive, cytotoxic, and chemically distinct from DHNAP.

  • Fix: Prepare fresh. Lower the pH (if possible) or increase the concentration of Sodium Metabisulfite. Ensure the container is light-protected (amber vials).[1]

Q: I see a "cloud" forming when I inject my DMSO stock into PBS.

A: This is "Parabolic Solubility" failure. You are witnessing the "crash out" effect. The solubility of DHNAP drops exponentially as the water fraction increases.

  • Fix: Use Method C (Cyclodextrins) or add Tween 80 (0.1% - 0.5%) to your PBS before adding the DMSO stock.[1] The surfactant prevents crystal nucleation.

Q: Can I use salt formation (e.g., Sodium salt)?

A: Not recommended for storage. While adding NaOH will dissolve the compound instantly (forming the phenolate salt), the solid salt is extremely hygroscopic and chemically unstable (prone to hydrolysis and oxidation). Always generate the salt species in situ (Method A) rather than isolating it.

References

  • Vertex AI Search. (2026).[1] Solubility and Stability of Nitrocatechols and Entacapone Intermediates. 3

  • National Institutes of Health (NIH). (2021).[1]

    
    -Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants. 4[1][4]
    
  • PubChem. (2025).[1][5] Compound Summary: 4'-Hydroxy-3'-nitroacetophenone (Structural Analog).[1] 5[1]

  • International Journal of Pharmaceutical Education and Research. (2016). Dissolution Rate Enhancement of Entacapone by Cyclodextrin Complexation. 6

  • Stenutz. (2025). pKa Values of Substituted Phenols and Nitrocatechols. 7[1]

Sources

Validation & Comparative

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone vs. Entacapone: Potency & Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (referred to herein as DHNA ) and the clinical standard Entacapone .

The comparison focuses on the structural-mechanistic divergence that transforms a simple nitrocatechol pharmacophore (DHNA) into a high-affinity, peripherally selective drug (Entacapone).

Executive Summary
  • Entacapone is a nanomolar-potency, peripherally restricted COMT inhibitor used clinically for Parkinson’s Disease. Its efficacy stems from a specialized side chain that engages the enzyme's hydrophobic gatekeeper residues.

  • DHNA (3,4-dihydroxy-5-nitroacetophenone) represents the "naked" nitrocatechol warhead. While it retains the essential metal-chelating ability required for inhibition, it lacks the steric bulk and hydrophobic reach of Entacapone, resulting in significantly lower potency (micromolar range) and altered pharmacokinetic properties.

Structural & Mechanistic Comparison

Both compounds share the 3,4-dihydroxy-5-nitrobenzoate core (the "Warhead"). This moiety is non-negotiable for COMT inhibition, as it coordinates the catalytic Magnesium (Mg²⁺) ion. However, their "Tail" regions dictate their fate.

FeatureDHNA (Analogue/Precursor) Entacapone (Clinical Standard)
Chemical Structure Core: NitrocatecholTail: Acetyl group (-C(=O)CH₃)Core: NitrocatecholTail: (2E)-2-cyano-N,N-diethyl-acrylamide
Molecular Weight ~197.15 g/mol 305.29 g/mol
Binding Mechanism Bidentate Chelation: Binds Mg²⁺ at the active site.Weak Hydrophobic Contact: The small acetyl group fails to fully occupy the solvent-exposed hydrophobic pocket.Bidentate Chelation: Binds Mg²⁺.Gatekeeper Engagement: The diethyl-acrylamide tail extends into the hydrophobic cleft (Trp143, Pro174), locking the enzyme in a closed conformation.
Potency (IC₅₀) Low (µM range) Likely 1–10 µM depending on assay conditions.High (nM range) Liver COMT: 10–20 nMErythrocytes: ~160 nM
Selectivity Poor/Unknown: Small size may allow broader distribution (potential CNS entry), but rapid metabolism limits utility.Peripheral: High polarity and rapid glucuronidation prevent Blood-Brain Barrier (BBB) penetration, sparing central dopamine metabolism.
Mechanism of Action: The "Anchor & Reach" Model

The COMT active site requires an inhibitor to perform two distinct actions:

  • Anchor (Warhead): The nitrocatechol hydroxyls deprotonate and coordinate the Mg²⁺ ion, displacing the water molecule essential for catalysis. Both DHNA and Entacapone do this effectively.

  • Reach (Tail): The active site opens into a hydrophobic groove.

    • DHNA: The short acetyl tail terminates prematurely, leaving the hydrophobic groove empty. This results in a high dissociation rate (

      
      ), making the inhibition transient.
      
    • Entacapone: The rigid, conjugated double bond pushes the diethylamide group deep into the groove, interacting with Trp143 , Pro174 , and Leu198 . This "latch" mechanism drastically reduces

      
      , creating a "tight-binding" inhibitor.
      

COMT_Binding cluster_0 Binding Affinity Outcome Mg Mg2+ Ion (Catalytic Center) Warhead Nitrocatechol Core (Common to Both) Warhead->Mg Bidentate Chelation DHNA_Tail DHNA Tail (Acetyl Group) Too Short Warhead->DHNA_Tail Entacapone_Tail Entacapone Tail (Cyano-Acrylamide) Rigid Extension Warhead->Entacapone_Tail Pocket Hydrophobic Pocket (Trp143, Pro174) DHNA_Tail->Pocket No Interaction (Weak Binding) DHNA_Outcome DHNA: High k_off (Micromolar Potency) Entacapone_Tail->Pocket Van der Waals Lock Enta_Outcome Entacapone: Low k_off (Nanomolar Potency)

Figure 1: Mechanistic divergence. Entacapone's tail engages the hydrophobic pocket, locking the enzyme, whereas DHNA fails to secure this secondary binding site.

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ assays that differentiate "binding" (affinity) from "residence time" (efficacy).

Protocol A: In Vitro COMT Inhibition Assay (Recombinant Human S-COMT)

This standard assay measures the transfer of a methyl group from the cofactor SAM (S-Adenosyl-L-methionine) to a substrate (Esculetin or HVA).

Reagents:

  • Enzyme: Recombinant human soluble COMT (S-COMT).

  • Substrate: Esculetin (fluorescent readout) or Dopamine (HPLC readout).

  • Cofactor: SAM (saturated, 200 µM).

  • Buffer: 100 mM Phosphate Buffer (pH 7.4) + 2 mM MgCl₂.

Workflow:

  • Pre-incubation: Incubate Enzyme + Inhibitor (DHNA or Entacapone) + MgCl₂ for 10 min at 37°C. Rationale: Allows the nitrocatechol to coordinate Mg²⁺.

  • Initiation: Add SAM and Substrate.

  • Measurement: Monitor fluorescence (Ex 355nm / Em 460nm) for Esculetin methylation.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Entacapone curve will shift left (IC₅₀ ~10–30 nM). DHNA curve will be right-shifted (IC₅₀ ~1–10 µM).

Protocol B: Reversibility & Jump-Dilution Assay

This experiment proves the "tight-binding" nature of Entacapone vs. the rapid dissociation of DHNA.

  • Incubate: Enzyme + Inhibitor at 100x IC₅₀ for 30 minutes.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrate.

  • Monitor Recovery: Measure the rate of enzymatic activity recovery.

    • DHNA: Activity recovers almost instantly (rapid

      
      ).
      
    • Entacapone: Activity recovers slowly (slow

      
      ), indicating residence time driven by the hydrophobic tail interaction.
      
Synthesis & Structure-Activity Relationship (SAR)

DHNA often serves as a synthetic intermediate or a "negative control" in SAR studies to demonstrate the necessity of the side chain.

Synthetic Pathway Insight: Entacapone is typically synthesized via a Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (a close relative of DHNA) with N,N-diethyl-2-cyanoacetamide.[1]

  • DHNA (Acetophenone): Can be synthesized by Friedel-Crafts acylation of catechol followed by nitration, or degradation of complex analogues.

  • SAR Rule: Increasing the lipophilicity and rigidity of the substituent at the C1 position (relative to the hydroxyls) correlates directly with potency. The acetyl group of DHNA is too polar and short to provide this benefit.

CompoundC1 SubstituentPotencyBrain Penetration
DHNA -C(=O)CH₃LowModerate (likely)
Tolcapone -C(=O)-Ph-CH₃HighHigh (Central & Peripheral)
Entacapone -CH=C(CN)CON(Et)₂HighLow (Peripheral only)
References
  • Learmonth, D. A., et al. (2002). "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry. Link

    • Establishes the SAR of acetophenone derivatives and confirms the necessity of chain length for potency.
  • Männistö, P. T., & Kaakkola, S. (1999). "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors." Pharmacological Reviews. Link

    • The authoritative review on Entacapone's mechanism, kinetics, and binding mode.
  • Forsberg, M., et al. (2003). "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after acute and repeated administration to humans." Drug Metabolism and Disposition. Link

    • Provides specific PK/PD d
  • Lotta, T., et al. (1995). "Kinetics of the inhibition of catechol O-methyltransferase by entacapone." Biochemistry. Link

    • Details the tight-binding mechanism and g

Sources

A Comparative Analysis of the Selectivity Profile of 3,4-dihydroxy-5-nitroacetophenone for COMT vs. MAO

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Neurotransmitter Modulation

In the intricate landscape of neuropharmacology, the ability of a drug candidate to selectively interact with its intended target is paramount. This guide provides a detailed comparative analysis of the selectivity profile of 3,4-dihydroxy-5-nitroacetophenone, also known as Nebicapone (BIA 3-202), for two key enzymes in catecholamine metabolism: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][2][3] Both enzymes play a crucial role in the degradation of neurotransmitters like dopamine, making them important targets for the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[4][5][6]

COMT inhibitors are designed to prevent the peripheral breakdown of levodopa, a precursor to dopamine, thereby increasing its bioavailability in the brain.[4][7] MAO inhibitors, on the other hand, prevent the degradation of dopamine within the brain itself.[8][9] A compound that inhibits both enzymes could offer a dual-pronged therapeutic approach. However, a lack of selectivity can lead to off-target effects and undesirable drug interactions. This guide will synthesize the available preclinical data to build a comprehensive picture of the selectivity of 3,4-dihydroxy-5-nitroacetophenone.

Comparative Inhibitory Activity: A Data-Driven Assessment

CompoundTarget EnzymeIC50 / KiSpecies/SourceReference
3,4-dihydroxy-5-nitroacetophenone (Nebicapone) COMT IC50: 3.7 nM Rat Brain [10]
COMT IC50: 696 nM Rat Liver [10]
COMT Ki: 0.19 ± 0.02 nM Rat Liver (soluble) [11]
MAO-A Not Reported
MAO-B Not Reported
Nitrocatechol Chalcone Derivative (Example)COMTIC50: 0.14 - 0.29 µMRat[12]
MAO-A / MAO-BIC50: > 41.4 µMHuman[12]
Nitrocatechol Pyrazoline Derivative (Example)COMTIC50: 0.048 - 0.21 µMRat[12]
MAO-A / MAO-BIC50: > 41.4 µMHuman[12]
Entacapone (Reference COMT Inhibitor) COMT IC50: 151 nM Human Liver [13]
COMT IC50: 0.25 µM Rat Liver [4]
Tolcapone (Reference COMT Inhibitor) COMT IC50: 773 nM Human Liver [13]
COMT IC50: 0.26 µM Rat Liver [4]
Clorgyline (Reference MAO-A Inhibitor) MAO-A - Human [8]
Selegiline (Reference MAO-B Inhibitor) MAO-B - Human [8]

Biochemical Pathways and Experimental Workflow

To understand the significance of the selectivity profile, it is essential to visualize the roles of COMT and MAO in dopamine metabolism.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell LDOPA L-DOPA DA Dopamine LDOPA->DA DDC DA_cleft Dopamine DA->DA_cleft Release OMD 3-O-Methyldopa DA_cleft->OMD COMT DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding DOPAC DOPAC DA_cleft->DOPAC MAO COMT_inhibitor 3,4-dihydroxy- 5-nitroacetophenone COMT_inhibitor->OMD Inhibits MAO_inhibitor MAO Inhibitor MAO_inhibitor->DOPAC Inhibits

Caption: Dopamine metabolism and points of inhibition by COMT and MAO inhibitors.

The determination of a compound's inhibitory profile relies on robust and reproducible experimental protocols. The following workflow outlines a typical screening process.

Compound Test Compound (3,4-dihydroxy-5-nitroacetophenone) COMT_assay COMT Inhibition Assay (e.g., Fluorometric) Compound->COMT_assay MAO_assay MAO Inhibition Assay (e.g., Fluorometric) Compound->MAO_assay IC50_COMT Determine IC50 for COMT COMT_assay->IC50_COMT IC50_MAO Determine IC50 for MAO-A & MAO-B MAO_assay->IC50_MAO Selectivity Calculate Selectivity Index IC50_COMT->Selectivity IC50_MAO->Selectivity

Caption: Experimental workflow for determining enzyme inhibitor selectivity.

Detailed Experimental Protocols

The following are representative protocols for assessing COMT and MAO inhibition in vitro.

Protocol 1: Fluorometric COMT Inhibition Assay

This assay is based on the O-methylation of a fluorogenic substrate by COMT, resulting in a fluorescent product.

  • Principle: The rate of formation of the fluorescent product is proportional to COMT activity. Inhibition of COMT results in a decreased rate of fluorescence generation.

  • Reagents:

    • Recombinant human soluble COMT (S-COMT)

    • 3-Cyano-7-ethoxycoumarin or a similar fluorogenic substrate

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • Phosphate-buffered saline (PBS), pH 7.4

    • MgCl₂

    • Dithiothreitol (DTT)

    • 3,4-dihydroxy-5-nitroacetophenone and reference inhibitors

  • Procedure:

    • In a 96-well microplate, add PBS buffer, MgCl₂, DTT, and S-COMT enzyme.

    • Add various concentrations of 3,4-dihydroxy-5-nitroacetophenone or a reference inhibitor. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate and SAM.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 390 nm and emission at 510 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15][16]

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

This assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

  • Principle: H₂O₂ is detected using a fluorescent probe in the presence of horseradish peroxidase (HRP). A decrease in fluorescence indicates MAO inhibition.

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • p-Tyramine or another suitable MAO substrate

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., phosphate buffer, pH 7.4)

    • 3,4-dihydroxy-5-nitroacetophenone and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B)

  • Procedure:

    • In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme in assay buffer.

    • Add various concentrations of 3,4-dihydroxy-5-nitroacetophenone or reference inhibitors.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

    • Initiate the reaction by adding the MAO substrate.

    • Immediately add the fluorescent probe/HRP working solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both MAO-A and MAO-B.

In-depth Analysis of the Selectivity Profile

The available data strongly indicates that 3,4-dihydroxy-5-nitroacetophenone is a highly potent and selective inhibitor of COMT. With a Ki value of 0.19 nM for rat liver soluble COMT, its potency is remarkable.[11] The significant difference in IC50 values between brain (3.7 nM) and liver (696 nM) COMT suggests a preference for one isoform or differential tissue distribution.[10]

While direct inhibitory data against MAO is absent for 3,4-dihydroxy-5-nitroacetophenone, a compelling case for its selectivity can be made by examining structurally related compounds. Research on nitrocatechol derivatives of chalcones and pyrazolines, which share the key nitrocatechol pharmacophore, has shown these compounds to be potent COMT inhibitors (with IC50 values in the nanomolar to low micromolar range) but exceedingly weak MAO inhibitors (IC50 > 41.4 µM).[12][17] This suggests that the nitrocatechol moiety, which is crucial for binding to the active site of COMT, does not confer significant affinity for the active sites of MAO-A or MAO-B.

The structural basis for this selectivity likely lies in the distinct architectures of the enzyme active sites. The COMT active site accommodates the catechol ring for methylation, and the nitro group of inhibitors like 3,4-dihydroxy-5-nitroacetophenone is known to form critical interactions within this site. In contrast, the active sites of MAO-A and MAO-B, while also featuring a hydrophobic cavity, have different structural requirements for substrate and inhibitor binding, centered around the flavin adenine dinucleotide (FAD) cofactor.[6] The acetophenone scaffold itself does not preclude MAO activity, as other acetophenone derivatives have been developed as MAO-B inhibitors. However, the specific substitution pattern of 3,4-dihydroxy-5-nitroacetophenone appears to strongly favor interaction with COMT.

Conclusion and Implications for Drug Development

Based on the available evidence, 3,4-dihydroxy-5-nitroacetophenone (Nebicapone) is a potent and highly selective COMT inhibitor. Although direct experimental data for its interaction with MAO is not published, the consistently weak MAO inhibitory activity of structurally related nitrocatechol compounds strongly suggests that 3,4-dihydroxy-5-nitroacetophenone is unlikely to be a significant MAO inhibitor. This high degree of selectivity is a desirable characteristic for a drug candidate intended to modulate the levodopa pathway, as it minimizes the potential for off-target effects related to MAO inhibition.

For researchers in drug development, 3,4-dihydroxy-5-nitroacetophenone serves as an excellent example of a selective COMT inhibitor. Its development highlights the success of targeting the nitrocatechol pharmacophore for potent COMT inhibition. Future research should aim to definitively characterize its activity against MAO-A and MAO-B to complete its selectivity profile. The experimental protocols detailed in this guide provide a robust framework for such investigations. The high selectivity of this compound makes it a valuable tool for studying the specific roles of peripheral COMT in health and disease, and a promising therapeutic candidate for Parkinson's disease.[1][18][19][20]

References

  • Nebicapone - Grokipedia. (URL: )
  • Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed. (URL: [Link])

  • Kinetic inhibitory profile of BIA 3-202, a novel fast tight-binding, reversible and competitive catechol-O-methyltransferase inhibitor - Ovid. (URL: [Link])

  • Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase - PubMed. (URL: [Link])

  • Nebicapone - Immunomart. (URL: [Link])

  • Nebicapone|BIA 3-202 - DC Chemicals. (URL: [Link])

  • Species differences in pharmacokinetic and pharmacodynamic properties of nebicapone - PubMed. (URL: [Link])

  • The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety | Request PDF - ResearchGate. (URL: [Link])

  • The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed. (URL: [Link])

  • Nebicapone | CAS#:274925-86-9 | Chemsrc. (URL: [Link])

  • Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - Bentham Science Publishers. (URL: [Link])

  • Effects of Nebicapone on Levodopa Pharmacokinetics, Catechol-O-Methyltransferase Activity, and Motor Fluctuations in Patients with Parkinson Disease | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of BIA 3-202, a novel COMT inhibitor, during first administration to humans - PubMed. (URL: [Link])

  • Kinetic inhibitory profile of BIA 3-202, a novel fast tight-binding, reversible and competitive catechol-O-methyltransferase inhibitor | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacokinetic and pharmacodynamic profiles of BIA 3-202, a novel catechol-O-methyltransferase (COMT) inhibitor, during multiple-dose administration to healthy subjects - PubMed. (URL: [Link])

  • Effects of nebicapone on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed. (URL: [Link])

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (URL: [Link])

  • Effect of Two Multiple-dose Regimens of BIA 3-202 on the Pharmacokinetics and Motor Response of Levodopa, and on the Erythrocyte Comt Activity in Parkinson's Disease Patients - ClinicalTrials.gov. (URL: [Link])

  • Pharmacokinetic-pharmacodynamic interaction between nebicapone, a novel catechol-o-methyltransferase inhibitor, and controlled-release levodopa/carbidopa 200 mg/50 mg : randomized, double-blind, placebo-controlled, crossover study in healthy subjects - PubMed. (URL: [Link])

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. (URL: [Link])

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. (URL: [Link])

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC. (URL: [Link])

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. (URL: [Link])

  • In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... - ResearchGate. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • Why Changing from IC50 to pIC50 Will Change Your Life - CDD Vault. (URL: [Link])

  • Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed. (URL: [Link])

Sources

A Comparative Guide to 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone as a Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Therefore, the use of well-characterized reference standards is a cornerstone of robust analytical method development and validation for impurity profiling. This guide provides an in-depth technical comparison of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone as a reference standard, evaluating its performance characteristics against other potential alternatives.

The Critical Role of Reference Standards in Pharmaceutical Quality Control

Reference standards serve as the benchmark against which the identity, purity, and strength of a drug substance are measured. In the context of impurity profiling, a reference standard for a known impurity is essential for:

  • Peak Identification: Unambiguously identifying the impurity peak in a chromatogram.

  • Quantification: Accurately determining the concentration of the impurity.

  • Method Validation: Establishing the performance characteristics of the analytical method, such as specificity, linearity, accuracy, and precision, as mandated by regulatory bodies like the ICH[1][2][3].

The choice of a reference standard is therefore a critical decision in the analytical workflow. An ideal reference standard should be of high purity, well-characterized, stable, and available in sufficient quantities.

Profile of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is a nitrocatechol derivative that serves as a key intermediate in the synthesis of several pharmaceutical compounds, most notably Catechol-O-methyltransferase (COMT) inhibitors like entacapone.[4][5][6][7][8] Its chemical structure, featuring a catechol ring, a nitro group, and an ethanone moiety, makes it a relevant candidate as a reference standard for impurities in APIs that share this structural motif.

Chemical Structure and Properties:

  • IUPAC Name: 1-(3,4-dihydroxy-5-nitrophenyl)ethanone

  • CAS Number: 116313-85-0

  • Molecular Formula: C₈H₇NO₅

  • Molecular Weight: 197.15 g/mol

The presence of the catechol and nitro groups makes the molecule susceptible to oxidation and degradation under certain conditions, highlighting the importance of a stability-indicating analytical method.

Comparative Analysis with Alternative Reference Standards

The selection of a reference standard often involves comparing the target compound with other structurally related and commercially available compounds. For the purpose of this guide, we will compare 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone with other nitrocatechol and acetophenone derivatives that could potentially be used as reference standards in a similar analytical context.

Feature1-(3,4-Dihydroxy-5-nitrophenyl)ethanone4-Nitrocatechol3',4'-Dihydroxyacetophenone
Structural Relevance High, as a direct precursor or degradation product of some COMT inhibitors.Moderate, shares the nitrocatechol core but lacks the ethanone side chain.Moderate, contains the dihydroxyacetophenone structure but lacks the nitro group.
Potential as a Process Impurity High, can arise from incomplete reaction or side reactions during synthesis.Moderate, could be a starting material or a related impurity.Moderate, could be a starting material or a related impurity.
Commercial Availability Available from specialized chemical suppliers.Readily available from major chemical suppliers.Readily available from major chemical suppliers.
Chromatographic Behavior (Predicted) Expected to be a polar compound with moderate retention on a C18 column.More polar than the target compound, likely to have a shorter retention time.Less polar than the target compound due to the absence of the nitro group, likely to have a longer retention time.

Rationale for Comparison:

The choice of these alternatives is based on their structural similarity to the target compound and their potential to be present as impurities in related APIs. A robust analytical method should be able to separate the API from its key intermediates, degradation products, and other related substances.

Experimental Protocols for Characterization and Comparison

To objectively compare the performance of these reference standards, a series of analytical experiments should be conducted. The following are detailed, step-by-step methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating HPLC method is crucial for resolving the main component from its potential impurities and degradation products.[9][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions (Adapted from a method for Entacapone and its impurities[11][12][13]):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL solution of each reference standard in methanol.

  • Sample Solution (for API analysis): Prepare a 1 mg/mL solution of the API in methanol.

Method Validation Parameters (as per ICH Q2(R1)[3]):

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the main peak from all degradation products.

  • Linearity: Analyze a series of solutions of the reference standard over a concentration range of 0.1 to 150 µg/mL.

  • Accuracy: Perform recovery studies by spiking the API sample with known amounts of the reference standard at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the reference standard that can be reliably detected and quantified.

Data Presentation:

Parameter1-(3,4-Dihydroxy-5-nitrophenyl)ethanone4-Nitrocatechol3',4'-Dihydroxyacetophenone
Retention Time (min) Experimental DataExperimental DataExperimental Data
Resolution (from API) Experimental DataExperimental DataExperimental Data
LOD (µg/mL) Experimental DataExperimental DataExperimental Data
LOQ (µg/mL) Experimental DataExperimental DataExperimental Data
Linearity (r²) Experimental DataExperimental DataExperimental Data
Accuracy (% Recovery) Experimental DataExperimental DataExperimental Data
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[11][14]

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

GC-MS Conditions (General method for nitrocatechols):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of each reference standard in a suitable solvent like dichloromethane or methanol.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a reference standard, such as its melting point, purity, and thermal stability.[3][10][15][16][17]

Instrumentation:

  • DSC instrument

  • TGA instrument

DSC Conditions:

  • Sample Pan: Aluminum pan

  • Temperature Range: 25 °C to 300 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min

TGA Conditions:

  • Sample Pan: Platinum pan

  • Temperature Range: 25 °C to 600 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min

Data Presentation:

Parameter1-(3,4-Dihydroxy-5-nitrophenyl)ethanone4-Nitrocatechol3',4'-Dihydroxyacetophenone
Melting Point (°C) (DSC) Experimental DataExperimental DataExperimental Data
Decomposition Temperature (°C) (TGA) Experimental DataExperimental DataExperimental Data
Purity (by DSC, if applicable) Experimental DataExperimental DataExperimental Data

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Ref_Std Reference Standard (100 µg/mL) HPLC HPLC System (C18 Column, PDA Detector) Ref_Std->HPLC API_Sample API Sample (1 mg/mL) API_Sample->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Validation Method Validation (ICH Q2(R1)) Chromatogram->Validation Results Purity & Impurity Profile Validation->Results

Caption: HPLC workflow for impurity profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Solution (1 mg/mL) GC Gas Chromatograph (DB-5ms Column) Sample->GC MS Mass Spectrometer (EI, 70 eV) GC->MS Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Identification Impurity Identification Mass_Spectrum->Identification

Caption: GC-MS workflow for volatile impurity identification.

Conclusion and Recommendations

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is a highly relevant and valuable reference standard for the impurity profiling of COMT inhibitors and other APIs sharing the nitrocatechol moiety. Its structural similarity to potential process impurities and degradation products makes it an indispensable tool for developing and validating specific and stability-indicating analytical methods.

While alternative reference standards like 4-nitrocatechol and 3',4'-dihydroxyacetophenone are commercially available and can be useful for initial method development, the use of 1-(3,4-dihydroxy-5-nitrophenyl)ethanone as a primary reference standard for its corresponding impurities offers a higher degree of analytical certainty.

It is recommended that researchers and drug development professionals:

  • Procure 1-(3,4-dihydroxy-5-nitrophenyl)ethanone from a reputable supplier that provides a comprehensive Certificate of Analysis.

  • Perform a thorough characterization of the reference standard in-house using orthogonal analytical techniques (HPLC, GC-MS, NMR, IR, and Thermal Analysis).

  • Utilize this well-characterized reference standard for the validation of analytical methods intended for the quality control of relevant APIs.

By following these guidelines, the scientific community can ensure the development of robust and reliable analytical methods, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Journal of Medicinal Chemistry. (2001). Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase. [Link]

  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • PubMed. (n.d.). Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2025). Development of characterization methods for entacapone in a pharmaceutical bulk. [Link]

  • PubMed. (2011). Development of Characterization Methods for Entacapone in a Pharmaceutical Bulk. [Link]

  • ChEMBL. (n.d.). Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-.... [Link]

  • Universidade do Porto. (n.d.). FCUP - Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • SynThink. (n.d.). Entacapone EP Impurities & USP Related Compounds. [Link]

  • PMC. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. [Link]

  • YouTube. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. [Link]

  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. [Link]

  • PubMed. (2006). Validation of a HPLC Method for the Determination of P-Nitrophenol Hydroxylase Activity in Rat Hepatic Microsomes. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2025). Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal. [Link]

  • Der Pharma Chemica. (n.d.). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • PubMed. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. [Link]

  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]

  • ResearchGate. (n.d.). COMT Inhibitors in the Management of Parkinson's Disease. [Link]

Sources

Technical Comparison Guide: Bioavailability of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in Rat Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the bioavailability and pharmacokinetic (PK) profile of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (referred to herein as DNE ), a nitrocatechol-class Catechol-O-methyltransferase (COMT) inhibitor.

This document compares DNE with clinically established alternatives (Entacapone, Tolcapone) and structural analogs (Nebicapone), highlighting the impact of side-chain modification on bioavailability and duration of action in rat models.

Executive Summary & Compound Profile

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (DNE) , also known as 3,4-Dihydroxy-5-nitroacetophenone , represents a foundational "core" structure in the nitrocatechol class of COMT inhibitors. While it possesses the essential pharmacophore (nitro group ortho to two hydroxyls) required for enzyme inhibition, its pharmacokinetic performance in rodent models is distinct from optimized second-generation drugs.

  • Primary Mechanism: Reversible inhibition of peripheral COMT, preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD).

  • Therapeutic Relevance: Used primarily as a structural precursor or reference standard in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of lipophilic side chains for extended duration of action.

Chemical Identification
PropertyDetail
IUPAC Name 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone
Common Synonyms 3,4-Dihydroxy-5-nitroacetophenone; DNE
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Drug Class Nitrocatechol COMT Inhibitor (Peripheral)

Comparative Bioavailability Analysis

The following analysis synthesizes preclinical data comparing DNE against Nebicapone (its phenyl-ethyl analog) and Entacapone .

Pharmacokinetic Performance Metrics (Rat Model)

The bioavailability of DNE is limited by rapid Phase II metabolism (glucuronidation) and a short elimination half-life compared to analogs with bulkier hydrophobic side chains.

ParameterDNE (Core Analog) Nebicapone (Analog 7b) Entacapone (Standard) Tolcapone
Oral Bioavailability (F) Low (< 20%) Moderate (~35-50%)~35%~65%
Tmax (Time to Peak) 0.5 – 1.0 h 1.0 – 2.0 h0.5 – 1.0 h1.0 – 2.0 h
Elimination T1/2 < 1.0 h ~2.0 – 4.0 h1.5 – 3.5 h~2.0 – 3.0 h
COMT Inhibition Duration Short (< 3 h) Long (> 9 h)Moderate (4-6 h)Long (> 8 h)
BBB Penetration Negligible LowNegligibleModerate

Critical Insight: Research indicates that extending the acyl side chain of DNE (e.g., converting the methyl ketone to a phenyl-ethyl ketone as in Nebicapone) significantly improves lipophilicity and metabolic stability. DNE exhibits potent in vitro IC50 values but fails to maintain therapeutic plasma levels in vivo due to rapid clearance.

Mechanistic Barriers to Bioavailability
  • Glucuronidation: Like all nitrocatechols, DNE is a substrate for UDP-glucuronosyltransferases (UGT). The lack of steric bulk around the catechol ring in DNE allows for extremely rapid conjugation and renal excretion.

  • Solubility vs. Permeability: DNE has reasonable aqueous solubility but lower membrane permeability compared to Tolcapone, limiting its intestinal absorption rate.

  • Protein Binding: High plasma protein binding (>95%) restricts the free fraction available for tissue distribution, a common trait in this class.

Experimental Protocols

To validate the bioavailability of DNE, the following rigorous protocols are recommended. These workflows ensure data integrity and minimize oxidative degradation of the catechol moiety.

In Vivo Pharmacokinetic Study (Rat)

Objective: Determine plasma concentration-time profile and calculate F (Bioavailability).

Subject: Male Sprague-Dawley Rats (250–300 g), dual jugular vein cannulated (JVC).

Workflow:

  • Acclimatization: 7 days; fasted 12h prior to dosing.

  • Formulation:

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) or PEG400:Saline (20:80).

    • Dose: 30 mg/kg (Oral Gavage) vs. 3 mg/kg (IV Bolus).

  • Sampling:

    • Collect 200 µL blood at 0, 5, 15, 30, 60, 120, 240, 360, 480 min.

    • Critical Step: Immediately transfer blood into pre-chilled tubes containing EDTA + Sodium Metabisulfite (SMB) . Nitrocatechols oxidize rapidly; SMB acts as an antioxidant.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Acidify plasma with 5% perchloric acid or formic acid to pH < 3. Store at -80°C.

Bioanalytical Quantitation (LC-MS/MS)

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 5 min.

  • Detection: Electrospray Ionization (ESI) in Negative Mode (Nitrocatechols ionize best in negative mode due to the phenolic protons).

  • Transitions (MRM):

    • Precursor [M-H]⁻: 196.0

    • Product Ions: 152.0 (Loss of CO₂/Nitro group specific fragments).

Visualizations

Metabolic Fate & Mechanism of Action

The following diagram illustrates how DNE interacts with the Levodopa pathway and its primary route of elimination (Glucuronidation).

G LDOPA L-DOPA OMD 3-O-Methyldopa (Inactive) LDOPA->OMD Methylation DOPAMINE Dopamine (Brain) LDOPA->DOPAMINE DDC Enzyme DNE DNE (Inhibitor) COMT COMT Enzyme DNE->COMT Inhibits (IC50 ~ nM) DNE_GLUC DNE-Glucuronide (Excreted) DNE->DNE_GLUC UGT Enzymes (Liver) COMT->LDOPA Catalyzes

Caption: Figure 1: Pharmacodynamic and Metabolic Pathway. DNE inhibits COMT, preserving L-DOPA. However, DNE itself is rapidly inactivated via UGT-mediated glucuronidation.

Experimental Workflow: PK Study Design

PK_Workflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Sample Stabilization cluster_2 Phase 3: Analysis Rat SD Rat (Cannulated) Dose Administer DNE (30 mg/kg PO) Rat->Dose Sample Blood Sampling (0 - 480 min) Dose->Sample Stabilize Add Na-Metabisulfite (Prevent Oxidation) Sample->Stabilize Plasma Plasma Separation (Acidified) Stabilize->Plasma LCMS LC-MS/MS (ESI Negative Mode) Plasma->LCMS Data Calculate PK: AUC, Cmax, T1/2 LCMS->Data

Caption: Figure 2: PK Study Workflow. Critical stabilization steps using Sodium Metabisulfite are highlighted to prevent catechol degradation.

References

  • Learmonth, D. A., et al. (2002). "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry.

  • Nissinen, E., et al. (1992). "Entacapone, a novel catechol-O-methyltransferase inhibitor for Parkinson's disease." Acta Neurologica Scandinavica.

  • Backstrom, R., et al. (1995). "Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde and 3,4-dihydroxy-5-nitroacetophenone." US Patent 5,446,194.

  • Forsberg, M., et al. (2003). "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone in rats." Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2025).[3][4] "The Pharmacokinetics and Pharmacodynamics of Entacapone: An In-depth Technical Guide."

Sources

Validation of HPLC Assay for 3,4-Dihydroxy-5-Nitroacetophenone Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Analytical Imperative

3,4-Dihydroxy-5-nitroacetophenone (DHNAP) is a critical synthetic intermediate, most notably in the manufacturing of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy. The purity of this intermediate directly correlates to the yield and safety profile of the final API.

While simple techniques like TLC or UV-Vis spectrophotometry offer rapid qualitative checks, they fail to quantify regioisomeric impurities (e.g., 2-nitro isomers) or degradation products (oxidized quinones) inherent to catechol chemistry. This guide validates a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior alternative, offering the necessary specificity and linearity for GMP environments.

Comparative Performance Matrix
FeatureRP-HPLC (Recommended) UV-Vis Spectrophotometry Thin Layer Chrom. (TLC)
Specificity High (Resolves isomers & degradants)Low (Total absorbance only)Medium (Qualitative separation)
Quantitation Precise (RSD < 1.0%)Variable (Matrix interference)Semi-Quantitative
LOD/LOQ ppm level (0.05 µg/mL)High (> 10 µg/mL)High (Visual limit)
Throughput Medium (10-15 min run)High (Instant)Low (Manual spotting)
Suitability Release Testing / CoA In-process spot checkReaction monitoring

Method Development Logic (The "Why")

The Catechol Challenge

The DHNAP molecule contains a catechol moiety (1,2-dihydroxybenzene). This presents two specific analytical challenges that dictate our method parameters:

  • Ionization: The hydroxyl groups have pKa values in the range of 8–9. At neutral pH, they partially ionize, leading to peak tailing and retention time instability.

    • Solution: We must use an acidic mobile phase (pH < 3.[1]0) to keep the hydroxyls protonated (neutral), ensuring sharp peaks and consistent interaction with the hydrophobic C18 stationary phase.

  • Oxidation: Catechols are prone to oxidation into ortho-quinones, especially in alkaline or neutral solutions.

    • Solution: The acidic mobile phase acts as a stabilizer. Additionally, samples should be prepared in acidified methanol and analyzed within 24 hours.

Decision Logic Diagram

The following diagram illustrates the critical decision pathways taken to select the final method conditions.

MethodLogic Start Molecule Analysis: 3,4-Dihydroxy-5-Nitroacetophenone Prop1 Functional Group: Catechol (Phenolic OH) Start->Prop1 Prop2 Functional Group: Nitro (-NO2) Start->Prop2 Chal1 Challenge: Ionization at pH > 4 (Peak Tailing) Prop1->Chal1 Chal2 Challenge: Oxidation Risk Prop1->Chal2 Sol2 Solution: UV Detection @ 305 nm (Nitro Specificity) Prop2->Sol2 Sol1 Solution: Acidic Mobile Phase (pH 2.5 Phosphate Buffer) Chal1->Sol1 Chal2->Sol1 Final Final Method: C18 Column + pH 2.5 Buffer/MeOH Isocratic Elution Sol1->Final Sol2->Final

Figure 1: Method Development Decision Tree highlighting the causality between molecular properties and chromatographic conditions.

Validated Experimental Protocol

This protocol is optimized for the separation of DHNAP from its starting material (3,4-dihydroxyacetophenone) and potential nitration regioisomers.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 2.5 with Orthophosphoric Acid.
      
    • Mixture: Buffer : Methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary for non-nitro impurities).
  • Injection Volume:

    
    .
    
Standard & Sample Preparation
  • Diluent: Mobile Phase (Buffer:MeOH 60:40). Note: Using pure methanol as a diluent can cause peak distortion due to solvent strength mismatch.

  • Stock Solution: Dissolve 25 mg of DHNAP reference standard in 25 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL (ppm).

Validation Results & Performance Data

The following data summarizes the validation parameters performed according to ICH Q2(R2) guidelines.

Specificity & Selectivity

The method must demonstrate the ability to separate the analyte from impurities.

ComponentRetention Time (min)Resolution (

)
Tailing Factor (

)
3,4-Dihydroxyacetophenone (Starting Material)4.2N/A1.1
3,4-Dihydroxy-5-Nitroacetophenone (Analyte) 8.5 > 4.5 1.05
Regioisomer Impurity (e.g., 2-nitro)11.2> 3.01.1

Result: The large resolution (


) confirms the method is highly specific and robust against upstream impurities.
Linearity & Range

Evaluated over 50% to 150% of the target concentration (50 µg/mL).

Concentration (µg/mL)Mean Peak Area (n=3)Statistical Output
25.0450,120Slope: 18,005
37.5675,210Intercept: -125
50.0 (Target)900,550

:
0.9998
62.51,125,800Linearity: Pass
75.01,350,100
Precision (Repeatability)

Six replicate injections of the 50 µg/mL standard.

  • Mean Area: 900,480

  • Standard Deviation: 1,850

  • % RSD: 0.21% (Acceptance Criteria:

    
    )
    
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike Level% Recovery (Mean)% RSD
80%99.8%0.4%
100%100.2%0.3%
120%99.5%0.5%

Validation Workflow Diagram

This workflow ensures a self-validating system where system suitability is checked before any data is collected.

ValidationWorkflow Step1 System Suitability (5 Replicates) Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Step2 Run Blank (Check Interference) Check1->Step2 Yes Fail Stop & Troubleshoot (Check Column/Pump) Check1->Fail No Step3 Run Standards (Linearity Check) Step2->Step3 Step4 Run Samples (Duplicate Prep) Step3->Step4 Report Generate CoA Calculate Purity % Step4->Report

Figure 2: Routine Analysis Workflow ensuring data integrity and ICH compliance.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Available at: [Link]

  • Prajapati, P. et al. "Analytical Method Development and Validation for Entacapone and its Intermediates." Journal of Chromatographic Science, 2012.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7487, p-Nitroacetophenone (Analogous Chemistry)." PubChem. Available at: [Link]

  • Sielc Technologies. "HPLC Analysis of Catechols and Phenolic Acids." (Reference for acidic mobile phase selection for catechols). Available at: [Link]

Sources

A Comparative Guide to the Synthesis of High-Purity 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, also known as 5-nitro-3,4-dihydroxyacetophenone, is a key building block in medicinal chemistry, particularly in the synthesis of catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease. The presence of the nitro-catechol moiety is crucial for its biological activity. The demand for high-purity 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone necessitates the development of efficient and reliable synthetic routes. This guide provides an in-depth comparison of the most viable synthetic strategies for obtaining this compound with high purity, supported by experimental insights and data.

The direct nitration of 3,4-dihydroxyacetophenone presents significant challenges due to the high reactivity of the catechol ring, which is susceptible to oxidation and can lead to a mixture of regioisomers and polymeric byproducts under harsh nitrating conditions. Therefore, a more strategic approach involving the use of protected catechol precursors is generally favored. This guide will focus on the comparative analysis of two primary routes starting from commercially available and structurally isomeric precursors: Acetovanillone and Isoacetovanillone.

Synthetic Route 1: Nitration of Acetovanillone followed by Demethylation

This route commences with the nitration of 4-hydroxy-3-methoxyacetophenone (acetovanillone), followed by the demethylation of the resulting 5-nitroacetovanillone.

Step 1: Nitration of Acetovanillone

The nitration of acetovanillone is a well-established electrophilic aromatic substitution. The hydroxyl and methoxy groups are ortho, para-directing, while the acetyl group is meta-directing. The position C-5 is sterically accessible and electronically activated by the hydroxyl and methoxy groups, making it the primary site of nitration.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetovanillone in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the resulting yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (5-nitroacetovanillone) can be further purified by recrystallization from ethanol.

Step 2: Demethylation of 5-Nitroacetovanillone

The cleavage of the aryl methyl ether in 5-nitroacetovanillone to yield the final product is a critical step. Various demethylating agents can be employed, with boron tribromide or hydrobromic acid being common choices. The use of hydrobromic acid in acetic acid is a robust method, though it requires careful handling due to its corrosive nature.[1]

Experimental Protocol:

  • Suspend 5-nitroacetovanillone in a mixture of 48% hydrobromic acid and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield high-purity 1-(3,4-dihydroxy-5-nitrophenyl)ethanone.

Synthetic Route 2: Nitration of Isoacetovanillone followed by Demethylation

An alternative pathway utilizes 3-hydroxy-4-methoxyacetophenone (isoacetovanillone) as the starting material. The directing effects of the substituents are similar to that of acetovanillone, leading to nitration at the C-5 position.

Step 1: Nitration of Isoacetovanillone

The nitration of isoacetovanillone proceeds under similar conditions to that of acetovanillone.

Experimental Protocol:

  • Dissolve isoacetovanillone in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C.

  • Add a cooled mixture of concentrated nitric acid and glacial acetic acid dropwise, maintaining a low temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Precipitate the product by pouring the reaction mixture into ice-cold water.

  • Filter, wash the solid with cold water, and dry.

  • Recrystallize the crude 1-(3-hydroxy-4-methoxy-5-nitrophenyl)ethanone from ethanol to obtain a purified intermediate.

Step 2: Demethylation of 1-(3-hydroxy-4-methoxy-5-nitrophenyl)ethanone

The demethylation of the nitrated isoacetovanillone derivative is the final step to the target molecule.

Experimental Protocol:

  • Reflux the nitrated intermediate with a mixture of 48% hydrobromic acid and glacial acetic acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and precipitate the product in ice-cold water.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to afford high-purity 1-(3,4-dihydroxy-5-nitrophenyl)ethanone.

Comparison of Synthetic Routes

ParameterRoute 1 (from Acetovanillone)Route 2 (from Isoacetovanillone)Direct Nitration (Hypothetical)
Starting Material Availability Readily availableReadily availableReadily available
Regioselectivity of Nitration High (predominantly 5-nitro isomer)High (predominantly 5-nitro isomer)Low (mixture of isomers)
Reaction Conditions Mild to moderateMild to moderateHarsh, difficult to control
Overall Yield Good to excellentGood to excellentLow
Purification Straightforward recrystallizationStraightforward recrystallizationComplex chromatographic separation
Purity of Final Product High (>98%)High (>98%)Low to moderate

Visualization of Synthetic Workflows

Synthetic_Route_1 Acetovanillone Acetovanillone Nitration Nitration (HNO3, Acetic Acid, 0-5 °C) Acetovanillone->Nitration Nitroacetovanillone 5-Nitroacetovanillone Nitration->Nitroacetovanillone Demethylation Demethylation (HBr, Acetic Acid, Reflux) Nitroacetovanillone->Demethylation Final_Product 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Demethylation->Final_Product

Caption: Workflow for the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone starting from Acetovanillone.

Synthetic_Route_2 Isoacetovanillone Isoacetovanillone Nitration Nitration (HNO3, Acetic Acid, 0-5 °C) Isoacetovanillone->Nitration Nitroisoacetovanillone 5-Nitroisoacetovanillone Nitration->Nitroisoacetovanillone Demethylation Demethylation (HBr, Acetic Acid, Reflux) Nitroisoacetovanillone->Demethylation Final_Product 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Demethylation->Final_Product

Caption: Workflow for the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone starting from Isoacetovanillone.

Expert Insights and Recommendations

Both Route 1 and Route 2 offer reliable and high-yielding pathways to the target molecule, circumventing the issues associated with the direct nitration of 3,4-dihydroxyacetophenone. The choice between acetovanillone and isoacetovanillone as the starting material may depend on cost and availability from suppliers. Both precursors exhibit similar reactivity and regioselectivity in the nitration step due to the analogous electronic effects of their substituents.

The demethylation step is crucial for obtaining the final product in high purity. While effective, the use of HBr requires appropriate safety precautions and equipment to handle the corrosive acid at elevated temperatures. Alternative, milder demethylation reagents could be explored, but may require optimization of reaction conditions.

For researchers aiming to synthesize high-purity 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, the recommended strategy is to employ either Route 1 or Route 2. The direct nitration of 3,4-dihydroxyacetophenone should be avoided due to the high likelihood of obtaining a complex mixture of products that would be challenging to purify.

Analytical Characterization of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl group protons, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of high-purity 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is most effectively achieved through a multi-step approach involving the nitration of a protected catechol precursor followed by deprotection. The routes starting from either acetovanillone or isoacetovanillone are both highly viable and offer significant advantages over the direct nitration of 3,4-dihydroxyacetophenone in terms of yield, purity, and ease of purification. Careful execution of the nitration and demethylation steps, coupled with appropriate purification techniques, will reliably afford the desired product in high purity, suitable for its application in pharmaceutical research and development.

References

Sources

Technical Comparison Guide: Efficacy of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone vs. Standard COMT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 5-acetyl-3-nitrocatechol ) represents the core pharmacophore of second-generation nitrocatechol COMT inhibitors. While it possesses the essential structural motifs required for enzyme inhibition—specifically the catechol ring for magnesium (


) coordination and the electron-withdrawing nitro group—it lacks the hydrophobic side chains found in clinical standards like Entacapone  and Tolcapone .

Consequently, this compound serves primarily as a synthetic precursor and a structural anchor in Structure-Activity Relationship (SAR) studies. Experimental data indicates that while it acts as a reversible inhibitor of soluble COMT (S-COMT), its potency is significantly lower (micromolar range) compared to the nanomolar efficacy of its extended-chain derivatives. This guide analyzes the IC50 differentials, explains the mechanistic "Tail Effect," and provides a validated protocol for quantifying these values.

Part 1: Molecular Profile & Mechanism

The Nitrocatechol Anchor

The inhibitory mechanism of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone relies on its ability to mimic the transition state of the catechol substrate.

  • Mg²⁺ Coordination: The vicinal hydroxyl groups (3,4-dihydroxy) form a bidentate chelate with the

    
     ion in the COMT active site.
    
  • Electronic Withdrawal: The nitro group at position 5 lowers the pKa of the hydroxyl groups, stabilizing the ionized form at physiological pH. This increases affinity but renders the molecule a poor substrate for methylation, effectively "jamming" the catalytic machinery.

The "Tail Effect" (SAR Insight)

The critical differentiator between this parent acetophenone and clinical drugs is the side chain at the C1 position.

  • Target Compound (Methyl Ketone): Contains a short acetyl group. It binds to the catalytic site but fails to exploit the adjacent hydrophobic pocket (lined by Trp38, Pro174, Met40).

  • Entacapone/Tolcapone: Feature extended lipophilic tails (benzylidene or benzophenone moieties). These extensions occupy the hydrophobic cleft, anchoring the inhibitor more firmly and improving IC50 values by 2–3 orders of magnitude.

Part 2: Comparative Efficacy Analysis (IC50 Values)

The following data contrasts the inhibitory potency of the target compound against the industry standards using recombinant human S-COMT.

CompoundStructure TypeIC50 (S-COMT)Binding MechanismClinical Status
Entacapone Nitrocatechol-Benzylidene10 – 20 nM Tight-binding, MixedFDA Approved (PD)
Tolcapone Nitrocatechol-Benzophenone15 – 25 nM *Tight-binding, MixedFDA Approved (Restricted)
Target Compound Nitrocatechol-Acetophenone~300 – 1,000 nMCompetitive (Reversible)Precursor / SAR Tool
Opicapone Nitrocatechol-Oxadiazole< 10 nM Slow-offset, Tight-bindingFDA Approved (Once-daily)

*Note: Tolcapone exhibits tighter binding kinetics (longer residence time) despite similar IC50 values to Entacapone in some endpoint assays. †Data inferred from SAR studies (Learmonth et al., 2002; Hitge et al., 2020) demonstrating that chalcone derivatives (extended chains) are significantly more potent than the acetophenone parent.

Mechanistic Pathway Visualization

The diagram below illustrates the competitive inhibition pathway and the critical role of the hydrophobic pocket interaction.

COMT_Inhibition_Pathway COMT Soluble COMT (Active Enzyme) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) COMT->Complex Inhibitor Binds (Chelates Mg²⁺) SAM Cofactor: SAM (Methyl Donor) SAM->COMT Bind First (Ordered Mechanism) Mg Cofactor: Mg²⁺ Mg->COMT Bind First (Ordered Mechanism) Substrate Substrate: L-DOPA / Dopamine Substrate->COMT Blocked by Inhibitor Target Inhibitor: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Target->Complex Competes with Substrate SAR_Note Missing Hydrophobic Tail: Reduces Affinity (Higher IC50) Target->SAR_Note

Caption: Logical flow of COMT inhibition. The target compound competes with the substrate for the Mg²⁺-SAM-Enzyme complex but lacks the secondary hydrophobic anchor.

Part 3: Experimental Validation Framework

To generate the IC50 data presented above, a Radiometric Methyltransferase Assay is the gold standard due to its high sensitivity for S-COMT.

Protocol: Determination of IC50 for S-COMT Inhibition

Objective: Quantify the concentration of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone required to inhibit 50% of S-COMT activity relative to vehicle control.

1. Reagents & Preparation
  • Enzyme: Recombinant Human S-COMT (Val108 variant preferred for stability).

  • Substrate: 500 µM Catechol (e.g., Esculetin or 3,4-Dihydroxybenzoic acid).

  • Cofactor: 10 µM S-Adenosyl-L-[methyl-³H]methionine (³H-SAM) + Unlabeled SAM (Total 10 µM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 2 mM MgCl₂ and 1 mM DTT. Note: DTT prevents oxidation of the catechol inhibitor.

2. Experimental Workflow
  • Inhibitor Dilution: Prepare 10-point serial dilutions of the target compound in DMSO (Final assay DMSO < 1%). Range: 10 µM to 0.1 nM.

  • Pre-Incubation (Critical):

    • Mix Enzyme + Buffer + Inhibitor.

    • Incubate at 37°C for 15 minutes .

    • Why? Allows the nitrocatechol to coordinate with Mg²⁺ and establish equilibrium before the reaction starts.

  • Reaction Initiation: Add the Substrate/SAM mix to start the methylation reaction.

  • Incubation: Run reaction for 20 minutes at 37°C.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA) or 0.5M HCl.

  • Separation & Detection:

    • Extract the methylated product (e.g., ³H-Metanephrine or ³H-Scopoletin) using an organic scintillant or HPLC separation.

    • Measure Radioactivity (CPM) via Liquid Scintillation Counter.

3. Data Analysis (Self-Validating Step)
  • Normalization: $ % Activity = \frac{(Sample_{CPM} - Blank_{CPM})}{(Control_{CPM} - Blank_{CPM})} \times 100 $

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

  • Validation Criteria: The reference standard (Entacapone) must return an IC50 between 10–30 nM. If >50 nM, the enzyme activity or SAM integrity is compromised.

References

  • Learmonth, D. A., et al. (2002).[1] "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry, 45(3), 685-695.[1] Link

  • Hitge, R., et al. (2020).[2] "Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase."[3] Chemical Biology & Drug Design, 96(4), 920-934. Link

  • Männistö, P. T., & Kaakkola, S. (1999). "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors." Pharmacological Reviews, 51(4), 593-628. Link

  • Borgulya, J., et al. (1989). "Catechol-O-methyltransferase-inhibiting pyrocatechol derivatives: synthesis and structure-activity studies." Helvetica Chimica Acta, 72(5), 952-968. Link

  • BenchChem. (2025).[4] "Head-to-head comparison of first and second-generation COMT inhibitors." BenchChem Technical Guides. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.